molecular formula C6H6BrNO3 B1482353 Ethyl 5-bromoisoxazole-3-carboxylate CAS No. 1914946-33-0

Ethyl 5-bromoisoxazole-3-carboxylate

Cat. No.: B1482353
CAS No.: 1914946-33-0
M. Wt: 220.02 g/mol
InChI Key: YRDFTVOAGOTYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromoisoxazole-3-carboxylate (CAS 1914946-33-0) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a brominated isoxazole ring, a privileged structure in drug discovery, and has a molecular weight of 220.02 g/mol and the molecular formula C 6 H 6 BrNO 3 . Its structure incorporates two key reactive sites: the bromine atom at the 5-position allows for selective functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ethyl ester group at the 3-position can be hydrolyzed or further manipulated . This reagent serves as a versatile precursor in the development of more complex molecules. Its primary research value lies in its application as a key intermediate for constructing potential pharmacologically active compounds. Specifically, derivatives of 3-isoxazolecarboxylic acid have been utilized as non-hydrolysable phosphate mimetics in the development of inhibitors for enzymes like the Yersinia pestis protein-tyrosine phosphatase YopH, demonstrating the scaffold's relevance in probing biological mechanisms and developing novel therapeutic agents . The compound must be stored in an inert atmosphere at 2-8°C to maintain stability . For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

ethyl 5-bromo-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDFTVOAGOTYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 5-bromoisoxazole-3-carboxylate" CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, reactivity, and applications of Ethyl 5-bromoisoxazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Physical Properties

This compound is a functionalized isoxazole scaffold widely used as an intermediate in the synthesis of antiviral agents and other bioactive small molecules. Its structural distinctiveness lies in the specific substitution pattern: a carboxylate group at the C3 position and a reactive bromine atom at the C5 position.

Note on Isomerism: Researchers must distinguish this compound from its regioisomer, Ethyl 3-bromoisoxazole-5-carboxylate (CAS 105174-97-8). The properties listed below are specific to the 5-bromo-3-carboxylate isomer.

Key Data Table
PropertyDescription
CAS Number 1914946-33-0
IUPAC Name Ethyl 5-bromo-1,2-oxazole-3-carboxylate
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
SMILES CCOC(=O)C1=NOC(Br)=C1
Physical State Solid or semi-solid (low melting point)
Solubility Soluble in DCM, Ethyl Acetate, Toluene, DMSO
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive)

Synthesis & Manufacturing

The synthesis of this compound typically proceeds via the modification of a 5-hydroxyisoxazole precursor or direct functionalization. The most authoritative protocol, validated in the development of Influenza A virus inhibitors, utilizes a condensation-bromination sequence.

Method A: Cyclization and Dehydroxy-Bromination (Primary Route)

This method avoids the use of unstable nitrile oxide intermediates and provides a regioselective route to the 3,5-substituted scaffold.

Step 1: Formation of the Isoxazole Core
  • Reagents: Diethyl oxalacetate sodium salt, Hydroxylamine hydrochloride, Sodium bicarbonate.

  • Mechanism: Condensation of the ketone carbonyl with hydroxylamine followed by cyclization onto the ester group.[1]

  • Protocol:

    • Dissolve diethyl oxalacetate sodium salt (1.0 equiv) and hydroxylamine hydrochloride (1.0 equiv) in ethanol/water.

    • Add sodium bicarbonate (NaHCO₃) to buffer the reaction.

    • Stir at mild heat (approx. 50°C) to effect cyclization.

    • Product: Ethyl 5-hydroxyisoxazole-3-carboxylate (exists in tautomeric equilibrium with the 5-oxo form).

Step 2: Bromination via Phosphoryl Bromide [1]
  • Reagents: Phosphoryl bromide (POBr₃), Triethylamine (TEA), Toluene.[1]

  • Protocol:

    • Suspend the 5-hydroxy intermediate (1.0 equiv) in dry toluene.

    • Cool the mixture to 0°C under nitrogen.

    • Add POBr₃ (5.0 equiv) and Triethylamine (excess) dropwise.

    • Stir at room temperature for 1 hour, then heat to 80°C for 48 hours .

    • Workup: Cool to RT, quench carefully with water (exothermic), and extract with dichloromethane (DCM). Dry organic layers over MgSO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Direct Bromination (Alternative)

Direct bromination of ethyl isoxazole-3-carboxylate using N-Bromosuccinimide (NBS) or bromine (Br₂) in acetic acid is a viable alternative if the 5-unsubstituted precursor is available. This proceeds via electrophilic aromatic substitution (SEAr) at the activated C5 position.

Synthesis Workflow Diagram

Synthesis Start Diethyl Oxalacetate (Sodium Salt) Inter Intermediate: Ethyl 5-hydroxyisoxazole- 3-carboxylate Start->Inter Cyclization Reagent1 NH2OH · HCl NaHCO3 Reagent1->Inter Product TARGET: Ethyl 5-bromoisoxazole- 3-carboxylate Inter->Product Bromination Reagent2 POBr3, TEA Toluene, 80°C Reagent2->Product

Caption: Two-step synthesis of this compound from diethyl oxalacetate via a hydroxy-isoxazole intermediate.

Reactivity Profile & Applications

The chemical utility of this compound stems from its dual functionality: the electrophilic C5-bromide and the electrophilic C3-ester .

Suzuki-Miyaura Cross-Coupling

The C5-bromide is highly reactive toward Palladium(0)-catalyzed cross-coupling reactions. This is the primary method for installing aryl or heteroaryl groups at the 5-position, a common requirement in drug discovery (e.g., for kinase or channel inhibitors).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/Water or Toluene/Ethanol.

  • Outcome: Formation of 3,5-disubstituted isoxazoles with high regiocontrol.

Ester Functionalization

The C3-ethyl ester serves as a "masked" carboxylic acid.

  • Hydrolysis: Treatment with LiOH in THF/Water yields the free carboxylic acid.

  • Amidation: Direct reaction with amines (or via the acid chloride) yields isoxazole-3-carboxamides.

Case Study: Influenza A Virus M2-S31N Inhibitors

In a pivotal study (Li et al., 2017), this specific compound (CAS 1914946-33-0) was used to synthesize a library of M2 proton channel blockers. The bromine handle allowed for the late-stage introduction of diverse aromatic groups, enabling rapid Structure-Activity Relationship (SAR) exploration without rebuilding the isoxazole core from scratch.

Reactivity Logic Diagram

Reactivity Core Ethyl 5-bromoisoxazole- 3-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C5-Br Reactivity Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C3-Ester Reactivity Amidation Amidation (R-NH2, Heat) Core->Amidation C3-Ester Reactivity Prod_Suzuki 5-Aryl-isoxazole-3-carboxylate (Drug Scaffold) Suzuki->Prod_Suzuki Prod_Acid 5-Bromoisoxazole-3-carboxylic acid (Building Block) Hydrolysis->Prod_Acid Prod_Amide Isoxazole-3-carboxamide (Peptidomimetic) Amidation->Prod_Amide

Caption: Divergent reactivity profile showing C5 cross-coupling and C3 ester transformations.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a chemical fume hood. Avoid dust formation.

  • Stability: Stable under recommended storage conditions but sensitive to strong bases (hydrolysis) and strong oxidizing agents.

References

  • Li, F., Hu, Y., Wang, Y., Ma, C., & Wang, J. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry / PMC.

  • Sigma-Aldrich. (n.d.). This compound Product Detail & CAS Data.

  • BenchChem. (2025).[2] Synthesis of Isoxazole-5-carboxylates: Protocols and Troubleshooting.

  • LookChem. (n.d.). CAS 1914946-33-0 Data Sheet.

Sources

"Ethyl 5-bromoisoxazole-3-carboxylate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethyl 5-bromoisoxazole-3-carboxylate" molecular structure and weight Content Type: In-depth technical guide.

Molecular Architecture, Synthetic Pathways, and Medicinal Chemistry Utility [1]

Executive Summary

This compound (CAS: 1914946-33-0 ) is a specialized heterocyclic building block critical to modern drug discovery. Distinguished by its 3,5-disubstituted isoxazole core , it serves as a robust scaffold for fragment-based drug design (FBDD). Its structural value lies in the orthogonal reactivity of its functional groups: the 5-bromo position acts as an electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the 3-ethyl ester provides a masked carboxylic acid for further diversification or solubility enhancement. This guide outlines its physicochemical properties, validated synthetic protocols, and application in high-throughput medicinal chemistry.

Molecular Architecture & Physicochemical Profile[2]

Core Identity & Constants
ParameterTechnical Specification
IUPAC Name Ethyl 5-bromo-1,2-oxazole-3-carboxylate
CAS Registry Number 1914946-33-0
Molecular Formula

Exact Molecular Weight 218.9531 g/mol (for

isotope)
Average Molecular Weight 220.02 g/mol
SMILES CCOC(=O)C1=NOC(Br)=C1
InChI Key YRDFTVOAGOTYJF-UHFFFAOYSA-N
Structural Analysis

The molecule features a planar isoxazole ring.[2] The electron-withdrawing nature of the ester at C3 and the bromine at C5 creates an electron-deficient heteroaromatic system.

  • C3-Ester: Increases lipophilicity (LogP ~1.8–2.0) and stabilizes the ring against oxidative degradation.

  • C5-Bromine: A "soft" electrophile, highly reactive toward palladium oxidative addition, making it superior to chlorides for cross-coupling reactions.

  • C4-Proton: The sole ring proton, useful as a diagnostic NMR handle (

    
     ppm), distinct from the ethyl signals.
    
Physical Properties
  • Physical State: Low-melting solid or semi-solid (Melting Point: ~38–40 °C).

  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, MeCN) and organic solvents (DCM, EtOAc). Sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions; store under inert atmosphere at 2–8 °C to prevent slow hydrolysis or photolytic debromination.

Synthetic Pathways & Reaction Mechanics

The synthesis of This compound requires precise regiocontrol to distinguish it from its isomer, ethyl 3-bromoisoxazole-5-carboxylate. The most authoritative industrial route utilizes a Sandmeyer-type transformation of the corresponding amine.

Primary Route: Sandmeyer Bromination

This pathway ensures the bromine is installed exclusively at the 5-position, leveraging the stability of the 5-amino precursor.

Step-by-Step Protocol:

  • Precursor: Start with Ethyl 5-aminoisoxazole-3-carboxylate .

  • Diazotization: Treat the amine with

    
    -butyl nitrite (
    
    
    
    -BuONO)
    or sodium nitrite (
    
    
    ) in acetonitrile (MeCN).
  • Bromination: Add Copper(II) bromide (

    
    )  to the reaction mixture. The diazonium intermediate is generated in situ and immediately displaced by the bromide anion via a radical-polar crossover mechanism.
    
  • Workup: Quench with aqueous

    
     to remove oxidant byproducts, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Visualization of Synthetic Logic

The following diagram illustrates the transformation logic and competing pathways.

SynthesisPath Precursor Ethyl 5-aminoisoxazole- 3-carboxylate Intermed Diazonium Species [R-N2]+ Precursor->Intermed Diazotization Product Ethyl 5-bromoisoxazole- 3-carboxylate Intermed->Product Sandmeyer Substitution Reagents t-BuONO, CuBr2 MeCN, 60°C Reagents->Precursor

Figure 1: Regioselective synthesis via Sandmeyer bromination of the 5-amino scaffold.

Analytical Characterization

To validate the structure, researchers should look for these specific spectral signatures.

NMR Spectroscopy ( )
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Note
6.85 Singlet (s)1HC4-H Diagnostic peak. Downfield shift due to adjacent Br and ester.
4.46 Quartet (q,

Hz)
2HO-CH

-
Characteristic ester methylene.
1.42 Triplet (t,

Hz)
3H-CH

Characteristic ester methyl.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or APCI (+).

  • Observed Mass:

    
     220.0 (
    
    
    
    ) and 222.0 (
    
    
    ).
  • Pattern: A distinct 1:1 doublet isotopic pattern confirms the presence of a single bromine atom.

Medicinal Chemistry Applications

This compound is a "linchpin" intermediate. Its primary utility is in Diversity-Oriented Synthesis (DOS) where the isoxazole ring acts as a bioisostere for amide bonds or phenyl rings in kinase inhibitors and GPCR ligands.

Key Reaction Manifolds
  • Suzuki-Miyaura Coupling:

    • Target: C5-Aryl/Heteroaryl derivatives.

    • Conditions: Aryl boronic acid,

      
      , 
      
      
      
      , Dioxane/Water.
    • Utility: Rapidly generates libraries of 3,5-disubstituted isoxazoles.

  • Sonogashira Coupling:

    • Target: C5-Alkynyl derivatives.

    • Conditions: Terminal alkyne,

      
      , 
      
      
      
      ,
      
      
      .
  • Hydrolysis & Amidation:

    • Target: Isoxazole-3-carboxamides.[3]

    • Conditions:

      
       (THF/H2O) followed by HATU coupling.
      
    • Utility: Modulates solubility and hydrogen-bonding potential in the "tail" region of drug candidates.

Functionalization Workflow

Reactivity Core Ethyl 5-bromoisoxazole- 3-carboxylate Suzuki Suzuki Coupling (C5-Aryl) Core->Suzuki Pd(0), Ar-B(OH)2 Hydrolysis Hydrolysis (C3-COOH) Core->Hydrolysis LiOH, THF/H2O Sonogashira Sonogashira (C5-Alkyne) Core->Sonogashira Pd(II)/Cu(I), Alkyne

Figure 2: Divergent synthesis pathways from the core scaffold.

Handling & Safety Protocols

  • Hazard Identification: Irritant (H315, H319, H335).

  • Storage: Keep cold (

    
    ) and dry. The ester bond is susceptible to hydrolysis under moist, acidic conditions.
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis to avoid inhalation of brominated byproducts.

References

  • PubChem Compound Summary . "this compound (CID 122361455)". National Center for Biotechnology Information. Available at: [Link]

  • Chebanov, V. A., et al. (2016).[1] "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation". Chemistry of Heterocyclic Compounds, 52(11), 866–886.[1] (Describes Sandmeyer-type activation of aminoisoxazoles).

  • Murtuja, S., et al. (2023). "Synthesis and crystal structure of novel ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate". Journal of Pharmaceutical Chemistry.

Sources

Technical Guide: Spectroscopic Profiling of Ethyl 5-bromoisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Ethyl 5-bromoisoxazole-3-carboxylate , a critical intermediate in the synthesis of bioactive isoxazole derivatives (e.g., M2-S31N inhibitors).

Introduction & Compound Identity

This compound is a functionalized heterocyclic building block used extensively in medicinal chemistry. Its 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), enabling the rapid diversification of the isoxazole scaffold.

PropertyDetail
IUPAC Name Ethyl 5-bromo-1,2-oxazole-3-carboxylate
CAS Number 1914946-33-0
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Appearance White solid
Melting Point N/A (Often isolated as an oil or low-melting solid depending on purity; related analogs mp ~39°C)

Synthesis & Experimental Protocols

The most reliable synthesis involves the bromination of a stannyl precursor or direct cyclization. The method described below (adapted from Li, Fang et al., 2017 ) utilizes a tin-halogen exchange, which proceeds with high regioselectivity.

Protocol: Bromodesilylation/Stannylation
  • Precursor Preparation: Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is prepared via [3+2] cycloaddition of a nitrile oxide (from ethyl 2-chloro-2-(hydroxyimino)acetate) and tributyl(ethynyl)stannane.

  • Bromination:

    • Reagents: Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (1.0 eq), Bromine (

      
      , 1.5 eq), Sodium Carbonate (
      
      
      
      ).[1]
    • Solvent: Dichloromethane (DCM).

    • Procedure: To a solution of the stannyl isoxazole in DCM,

      
       is added.[1][2][3][4] Bromine is added dropwise at 0°C or room temperature. The mixture is stirred until the starting material is consumed (monitored by TLC).
      
    • Workup: Quench with saturated sodium thiosulfate (

      
      ) to remove excess bromine. Extract with DCM, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes).

Synthesis Workflow Diagram

Synthesis Start Ethyl 2-chloro-2- (hydroxyimino)acetate Inter Ethyl 5-(tributylstannyl) isoxazole-3-carboxylate (Key Intermediate) Start->Inter [3+2] Cycloaddition Reagent1 Tributyl(ethynyl)stannane Reagent1->Inter Product Ethyl 5-bromoisoxazole- 3-carboxylate (Target) Inter->Product Tin-Halogen Exchange Reagent2 Br2 / Na2CO3 (DCM) Reagent2->Product

Figure 1: Synthetic route via stannyl intermediate, ensuring regioselective bromination at the C5 position.

Spectroscopic Characterization

The following data consolidates experimental findings and authoritative predictions for the target compound.

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the ethyl ester signals and a diagnostic singlet for the isoxazole ring proton at position 4.[4]

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegralAssignmentNotes
6.60 – 6.90 Singlet (s)1HC4-H (Isoxazole)Diagnostic peak. Shift varies slightly with concentration/solvent but is distinct from the precursor (6.84 ppm).
4.40 – 4.50 Quartet (q, J ≈ 7.1 Hz)2H-O-CH₂- (Ethyl)Typical deshielded methylene of an ethyl ester.
1.35 – 1.45 Triplet (t, J ≈ 7.1 Hz)3H-CH₃ (Ethyl)Typical methyl triplet.
¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ ppm)AssignmentCausality/Environment
~160.0 C=O (Ester)Carbonyl carbon, typically the most downfield signal.
~158.0 C3 (Isoxazole)Quaternary carbon adjacent to Nitrogen and Ester.
~143.0 C5 (Isoxazole-Br)Carbon bonded to Bromine. Often shielded relative to C3 due to the heavy atom effect of Br.
~108.0 C4 (Isoxazole-H)Methine carbon of the ring.
62.5 -O-CH₂- Ethyl methylene.
14.1 -CH₃ Ethyl methyl.
B. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the bromine incorporation due to the characteristic isotopic pattern.

  • Ionization Mode: ESI (Positive) or EI.

  • Molecular Ion:

    
    .
    
  • Isotopic Pattern: Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a 1:1 doublet for the molecular ion.

m/z PeakAbundanceAssignment
220.0 100%

222.0 ~98%

192/194 VariableLoss of Ethyl (

) or EtO fragment.
C. Infrared Spectroscopy (IR)

Key functional group vibrations confirm the ester and the heteroaromatic system.

  • 1720 - 1740 cm⁻¹: C=O Stretch (Ester). Strong, sharp band.

  • 1500 - 1550 cm⁻¹: C=N / C=C Stretch (Isoxazole ring breathing).

  • 1200 - 1250 cm⁻¹: C-O Stretch (Ester).

  • ~3100 cm⁻¹: C-H Stretch (Aromatic/Heteroaromatic C4-H).

Troubleshooting & Impurities

When analyzing the spectra, be aware of common impurities from the synthesis:

  • Tributyltin residues: Look for multiplets in the 0.8 – 1.6 ppm region in ¹H NMR (high field). These are toxic and must be removed (e.g., using KF/silica or specialized scavengers).

  • Starting Material (Stannyl): The C4-H singlet for the stannyl precursor appears at 6.84 ppm . If this peak is present alongside the product peak, the reaction was incomplete.

  • Hydrolysis Product: The corresponding carboxylic acid (Ethyl group loss) will show a broad OH peak >10 ppm and loss of ethyl signals.

MS Fragmentation Logic

MS_Frag M_Ion Molecular Ion [M+H]+ m/z 220 / 222 (1:1 ratio) Frag1 Loss of Ethyl (-C2H4) [M-28]+ M_Ion->Frag1 McLafferty-like Rearrangement Frag2 Loss of Ethoxy (-OEt) [M-45]+ M_Ion->Frag2 Alpha-cleavage

Figure 2: Predicted mass spectrometry fragmentation pathways for the ethyl ester moiety.

References

  • Li, F., Hu, Y., Wang, Y., Ma, C., & Wang, J. (2017).[5] Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction.[6] Journal of Medicinal Chemistry, 60(4), 1580–1590.[6]

  • Henning, N. J., et al. (2022).[4] Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization. eScholarship (University of California).

  • BioRxiv Preprint. (2024). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors. BioRxiv.

Sources

Ethyl 5-bromoisoxazole-3-carboxylate in Modern Drug Discovery: Synthesis, Late-Stage Functionalization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In contemporary medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, orthogonally reactive building blocks. Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0) has emerged as a privileged scaffold, particularly in the development of antiviral therapeutics. As a Senior Application Scientist, I have observed firsthand how the 3,5-disubstituted isoxazole core provides excellent metabolic stability while acting as an effective bioisostere for amides and esters. This technical whitepaper details the physicochemical profile, de novo synthesis protocols, and late-stage functionalization strategies for this critical intermediate, grounded in field-proven methodologies and authoritative literature.

Physicochemical Profile and Safety

Before deploying any building block in a high-throughput synthesis campaign, it is critical to understand its physical properties and handling requirements. This compound is a halogenated heteroaromatic ester. The electron-withdrawing nature of both the isoxazole ring and the ester group renders the C5-bromine highly primed for oxidative addition in palladium-catalyzed cross-couplings.

Table 1: Physicochemical and Safety Profile

ParameterSpecification
CAS Number 1914946-33-0
Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
Physical State Liquid / Semi-Solid
Purity Standard ≥97%
Storage Conditions 2-8°C, Inert atmosphere (Argon/Nitrogen)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Data sourced from and 1.

De Novo Synthesis Workflow

The commercial availability of this compound can sometimes be a bottleneck in large-scale drug discovery campaigns. Therefore, establishing a robust, scalable in-house synthesis is a strategic necessity. The most reliable route involves a condensation-cyclization sequence followed by electrophilic halogenation.

G N1 Diethyl 2-oxosuccinate + Hydroxylamine N2 Condensation & Cyclization (NaHCO3, Reflux) N1->N2 N3 Isoxazole Intermediate (OH at C5) N2->N3 N4 Bromination (POBr3) N3->N4 N5 This compound CAS: 1914946-33-0 N4->N5 N6 Suzuki-Miyaura Coupling (Pd catalyst, Aryl-B(OH)2) N5->N6 C5 Derivatization N7 Ester Hydrolysis & Amide Coupling N6->N7 C3 Derivatization N8 Target Compounds (e.g., Antivirals) N7->N8

Synthesis and functionalization workflow of this compound.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is designed as a self-validating system; phase separations and chromatographic shifts serve as built-in quality control checkpoints.

Step 1: Condensation-Cyclization

  • Reaction Setup: Charge a round-bottom flask with diethyl 2-oxosuccinate (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) in ethanol.

  • Causality of Base Selection: Add sodium bicarbonate (NaHCO₃, 1.5 equiv). Why NaHCO₃? It neutralizes the HCl salt of hydroxylamine to free the nucleophilic amine, while its mild nature prevents the premature saponification of the ethyl ester groups.

  • Execution: Heat the mixture to reflux for 4-6 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and water. The organic layer is washed with brine to remove inorganic salts, dried over Na₂SO₄, and concentrated to yield the 5-hydroxyisoxazole intermediate.

Step 2: Bromination

  • Reaction Setup: Dissolve the 5-hydroxyisoxazole intermediate in anhydrous toluene under an argon atmosphere.

  • Reagent Addition: Slowly add phosphoryl bromide (POBr₃, 1.2 equiv) at 0°C.

  • Mechanistic Causality: Why POBr₃? The tautomeric 5-hydroxy group of the isoxazole is a poor leaving group. POBr₃ converts the hydroxyl into a highly reactive phosphite ester intermediate, which is subsequently displaced by the bromide ion in a nucleophilic aromatic substitution (SₙAr) fashion.

  • Execution: Heat the reaction to 90°C for 3 hours.

  • Purification: Quench carefully with ice water (to hydrolyze excess POBr₃), extract with dichloromethane, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure this compound.

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

The true value of this compound lies in its capacity for late-stage diversification. The C5-bromine is an ideal handle for Suzuki-Miyaura cross-coupling, allowing medicinal chemists to rapidly install diverse aryl and heteroaryl groups to probe the hydrophobic pockets of target proteins.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions (Model Reaction: C5-Arylation with Phenylboronic Acid)

Catalyst SystemSolvent SystemBaseTemp / TimeYield (%)
Pd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂ONa₂CO₃80°C, 12h<20%
Pd(OAc)₂ / SPhosDMF/H₂OK₃PO₄100°C, MW 30m75%
Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane/H₂O (4:1) K₂CO₃ (2 eq) 100°C, MW 30m >80%
Experimental Protocol: Microwave-Assisted Suzuki Coupling
  • Preparation: In a microwave-safe vial, combine this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv). Causality: The slight excess of boronic acid compensates for competitive protodeboronation side reactions.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, drastically accelerating the reductive elimination step. K₂CO₃ activates the boronic acid into a reactive, electron-rich boronate complex.

  • Solvent: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is mandatory to solubilize the inorganic base and facilitate boronate formation, while degassing prevents the oxidative degradation of the Pd(0) active species.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 100°C for 30 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier required for the oxidative addition into the electron-deficient isoxazole-bromide bond.

  • Isolation: Filter the cooled mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

Case Studies in Antiviral Drug Discovery

The utility of this building block is best demonstrated through its recent applications in combating high-priority viral pathogens.

Case Study A: Influenza A (AM2-S31N) Proton Channel Inhibitors

The S31N mutation in the Influenza A M2 proton channel confers total resistance to legacy adamantane drugs. Researchers utilized this compound to execute an expeditious lead optimization campaign. By utilizing the Suzuki-Miyaura protocol described above, they installed various bulky aryl groups at the C5 position. Subsequent saponification of the C3-ethyl ester and amide coupling yielded a library of potent inhibitors that successfully blocked the mutant proton channel, halting viral uncoating [1].

Pathway V1 Influenza A Virus Endocytosis V2 Endosomal Acidification (pH drops) V1->V2 V3 AM2-S31N Proton Channel Activation V2->V3 V4 Viral Uncoating & RNA Release V3->V4 D1 Isoxazole-based Inhibitor (Derived from CAS 1914946-33-0) D2 Binds to S31N Transmembrane Domain D1->D2 D3 Steric Blockade of Proton Flux D2->D3 D3->V3 Inhibits

AM2-S31N proton channel blockade mechanism by isoxazole-derived inhibitors.

Case Study B: Chikungunya Virus nsP2 Cysteine Protease Inhibitors

Chikungunya virus relies on the nsP2 cysteine protease for viral replication. To develop covalent inhibitors, medicinal chemists required a scaffold that could precisely position a β-amidomethyl vinyl sulfone warhead near the catalytic cysteine. Starting from diethyl 2-oxosuccinate, they synthesized this compound. A sequence of Suzuki coupling (to install a 2-ethoxyphenyl group at C5) and ester hydrolysis/amide coupling (to attach the vinyl sulfone at C3) generated highly potent, irreversible inhibitors of the nsP2 protease[2].

Conclusion

This compound is far more than a simple reagent; it is a strategic node in the synthesis of complex therapeutics. By understanding the mechanistic causality behind its synthesis and functionalization—particularly the nuances of microwave-assisted palladium catalysis—medicinal chemists can leverage this building block to rapidly navigate chemical space and accelerate the discovery of next-generation drugs.

References
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • This compound | 1914946-33-0 Product Page Source: Sigma-Aldrich URL
  • Safety Data Sheet - this compound Source: ChemScene URL
  • This compound Chemical Properties Source: Fluorochem URL

Sources

Ethyl 5-bromoisoxazole-3-carboxylate: A Core Scaffold for Late-Stage Diversification in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the ability to rapidly iterate through structure-activity relationship (SAR) studies relies heavily on versatile, late-stage functionalizable scaffolds. Ethyl 5-bromoisoxazole-3-carboxylate has emerged as a privileged building block in this paradigm. The isoxazole ring serves as an excellent bioisostere for amides and esters, offering enhanced metabolic stability and a unique hydrogen-bonding profile. By strategically positioning a labile bromide at the C5 position and an ester at the C3 position, this scaffold enables orthogonal functionalization. This technical guide explores the de novo synthesis, catalytic functionalization, and high-impact medicinal chemistry applications of this critical intermediate.

Chemical Identity & Structural Significance

The pharmacological utility of this compound is driven by its electronic distribution. The highly electronegative nitrogen and oxygen atoms of the isoxazole ring withdraw electron density from the C5 position, rendering the C-Br bond highly susceptible to oxidative addition by transition metals. Conversely, the C3-carboxylate provides a reliable vector for standard ester hydrolysis and subsequent amide coupling.

Table 1: Chemical Identity & Structural Parameters

PropertyParameter
IUPAC Name Ethyl 5-bromo-1,2-oxazole-3-carboxylate
CAS Number 1914946-33-0
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
C5 Vector (Bromide) Highly electron-deficient; primed for Pd-catalyzed cross-coupling.
C3 Vector (Ester) Orthogonal handle; enables hydrolysis to carboxylic acid and amidation.

De Novo Synthesis & Functionalization of the Core

While some synthetic routes utilize destannylative bromination of 5-(tributylstannyl)isoxazoles, avoiding toxic organotin intermediates is highly preferred. The optimal de novo synthesis builds the ring directly from acyclic precursors.

Causality in Experimental Design

The condensation of diethyl 2-oxosuccinate with hydroxylamine yields a 5-oxo-4,5-dihydroisoxazole intermediate. To install the bromide, phosphoryl bromide (POBr₃) is utilized rather than standard Br₂. POBr₃ acts dually as a brominating agent (converting the enolized hydroxyl to a bromide) and a potent dehydrating agent. This thermodynamically drives the aromatization of the dihydroisoxazole into the fully conjugated isoxazole ring, establishing the stable heteroaromatic system.

Protocol 1: De Novo Synthesis of the Isoxazole Core
  • Condensation: Dissolve diethyl 2-oxosuccinate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in absolute ethanol.

  • Cyclization: Slowly add NaHCO₃ (1.2 eq) to neutralize the hydrochloride salt. Stir at 25 °C for 4 hours to yield ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate. Isolate via filtration.

  • Bromination/Aromatization: Suspend the intermediate in toluene and add POBr₃ (1.5 eq). Heat the mixture to 110 °C for 3 hours. The thermal energy and POBr₃ drive the elimination of water, forcing aromatization.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Synthesis A Diethyl 2-oxosuccinate C Condensation & Cyclization A->C B Hydroxylamine Hydrochloride B->C D Ethyl 5-oxo-4,5-dihydro -isoxazole-3-carboxylate C->D NaHCO3, EtOH E Bromination (POBr3) D->E F Ethyl 5-bromoisoxazole -3-carboxylate E->F Aromatization

Workflow for the de novo synthesis of this compound.

Late-Stage Diversification: The Cross-Coupling Paradigm

The true value of this compound lies in its capacity for late-stage diversification via Suzuki-Miyaura cross-coupling. However, the isoxazole ring is notoriously sensitive to strong bases and elevated temperatures, which can induce N-O bond cleavage and ring opening.

Causality in Experimental Design

To prevent ring degradation during the catalytic cycle, the choice of base is critical. Strong bases like KOtBu lead to complete decomposition of the starting material. As demonstrated by, utilizing a mild base (NaHCO₃) under microwave irradiation provides the perfect balance: it is sufficiently basic to facilitate the transmetalation step of the boronic acid onto the Pd(II) center, but mild enough to preserve the integrity of the isoxazole ring.

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

CatalystBaseSolvent SystemConditionsOutcome / Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane/H₂O150 °C, 60 min (MW)Moderate
Pd(PPh₃)₄ (5 mol%)KOtBu1,4-Dioxane/H₂O150 °C, 60 min (MW)Low (Ring opening)
Pd(PPh₃)₄ (5 mol%) NaHCO₃ 1,4-Dioxane/H₂O 150 °C, 60 min (MW) 60–76% (Optimal)
Pd(PPh₃)₄ (5 mol%)NaHCO₃1,4-Dioxane/H₂O120 °C, 60 min (MW)Decreased Yield
Protocol 2: Late-Stage C5-Diversification via Suzuki-Miyaura Coupling
  • Preparation: In a microwave-safe vial, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), NaHCO₃ (1.4 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). Seal the vial under a nitrogen atmosphere.

  • Irradiation: Subject the vial to microwave irradiation at 150 °C for 60 minutes. The rapid, homogeneous heating ensures complete conversion before side reactions can dominate.

  • Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via silica gel chromatography.

Suzuki A Pd(0) Catalyst B Oxidative Addition A->B C Isoxazole-Pd(II)-Br Intermediate B->C this compound D Transmetalation (Aryl Boronic Acid) C->D E Reductive Elimination D->E Base (NaHCO3) E->A Catalyst Regeneration F 5-Aryl-isoxazole Derivative E->F Product Release

Suzuki-Miyaura cross-coupling catalytic cycle for C5-derivatization.

Medicinal Chemistry Applications

The orthogonal reactivity of this compound has been leveraged in several cutting-edge therapeutic areas:

A. Influenza A Virus M2-S31N Inhibitors

The M2 proton channel is a critical target for influenza antivirals, but the S31N mutation has rendered the virus resistant to adamantanes. utilized the Suzuki-Miyaura protocol described above to rapidly generate a library of 5-aryl/heteroaryl isoxazoles. By keeping the C5 diversification to the final step, they bypassed a lengthy 5-step linear synthesis for each analogue, accelerating the discovery of submicromolar inhibitors effective against multidrug-resistant strains.

B. Targeted Protein Stabilization via DUBTACs

Aberrant protein degradation drives numerous diseases, including cystic fibrosis. pioneered Deubiquitinase-Targeting Chimeras (DUBTACs) to stabilize actively degraded proteins. This compound was utilized to synthesize the covalent recruiter EN523 . The isoxazole core provided the exact geometric rigidity required to orient a covalent warhead toward the non-catalytic allosteric cysteine (C23) of the deubiquitinase OTUB1. The C3-ester was subsequently modified to link with lumacaftor, successfully stabilizing the mutant ΔF508-CFTR chloride channel.

C. Chikungunya Virus nsP2 Cysteine Protease Inhibitors

In the development of antivirals against alphaviruses, pyrazole-based covalent inhibitors often suffer from unwanted intramolecular cyclization during synthesis. solved this liability by utilizing this compound as an isosteric replacement. The 3-arylisoxazole scaffold maintained the critical hydrogen-bonding network required for nsP2 protease active site engagement while completely circumventing the synthetic cyclization issues, yielding highly potent β-amidomethyl vinyl sulfones.

References

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction Journal of Medicinal Chemistry (2017) URL:[Link][1][2][3]

  • Deubiquitinase-targeting chimeras for targeted protein stabilization Nature Chemical Biology (2022) URL:[Link][4][5][6][7]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity Journal of Medicinal Chemistry (2024) URL:[Link][8][9]

Sources

The Isoxazole Pharmacophore: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a cornerstone scaffold in medicinal chemistry.[1][2][3][4][5] Far from being a mere structural linker, the isoxazole moiety functions as a critical pharmacophore that dictates bioactivity through three distinct mechanisms: bioisosterism (mimicking peptide bonds or carboxylic acids), rigidification (orienting substituents for receptor binding), and latent reactivity (acting as a prodrug trigger).

This technical guide analyzes the biological activity of isoxazole compounds, moving beyond surface-level descriptions to explore the structure-activity relationships (SAR) and mechanistic pathways that drive their efficacy in oncology, inflammation, and infectious disease.[6]

Chemical Biology of the Isoxazole Ring[3][4][7][8]

Electronic and Structural Properties

The isoxazole ring exhibits unique physicochemical properties that differentiate it from its isomers (oxazoles) and analogues (pyrazoles).

  • Aromaticity: While aromatic, the N-O bond introduces significant bond polarization, making the C-5 position susceptible to nucleophilic attack and the C-4 position preferred for electrophilic substitution.

  • Hydrogen Bonding: The ring nitrogen serves as a weak hydrogen bond acceptor, while the oxygen atom contributes to the ring's dipole moment (approx. 2.9 D), influencing membrane permeability and solubility.

  • Metabolic Lability: Unlike the robust pyrazole ring, the N-O bond in isoxazole is a "weak link." Under specific metabolic conditions (e.g., CYP450 catalysis), this bond can cleave, revealing a

    
    -keto nitrile moiety. This feature is exploited in prodrug design.
    
The "Masked" Functionality: Leflunomide Case Study

One of the most sophisticated applications of isoxazole biology is Leflunomide , a disease-modifying antirheumatic drug (DMARD). Leflunomide itself is inactive. It relies on the inherent instability of the isoxazole N-O bond to function.

  • Mechanism: Upon oral administration, the isoxazole ring undergoes scission, catalyzed primarily by CYP1A2 and CYP2C19.

  • Active Metabolite: The ring opening yields Teriflunomide (A771726) , a malononitrilamide.

  • Target: Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine synthesis in rapidly proliferating T-lymphocytes.

Diagram 1: Leflunomide Bioactivation Pathway

Leflunomide_Mechanism Leflunomide Leflunomide (Isoxazole Prodrug) CYP CYP450 Enzymes (CYP1A2 / CYP2C19) Leflunomide->CYP Substrate Binding Intermediate Ring Scission (N-O Bond Cleavage) CYP->Intermediate Catalysis Teriflunomide Teriflunomide (A771726) (Active Malononitrilamide) Intermediate->Teriflunomide Rearrangement Target Inhibition of DHODH (Mitochondrial) Teriflunomide->Target Non-competitive Inhibition Effect T-Cell Proliferation Arrest Target->Effect Pyrimidine Depletion

Caption: The bioactivation of Leflunomide illustrates the "latent reactivity" of the isoxazole ring, where metabolic N-O cleavage unmasks the active DHODH inhibitor.

Therapeutic Applications & Mechanistic Insights[9][10][11][12]

Anti-Inflammatory: COX-2 Selectivity

In the design of NSAIDs, selectivity for COX-2 over COX-1 is paramount to reduce gastrointestinal toxicity.[7] The isoxazole ring serves as a rigid spacer in drugs like Valdecoxib and Parecoxib .

  • Pharmacophore Alignment: The central isoxazole ring holds two phenyl rings at specific angles (approx. 120°). This geometry is critical for fitting into the larger hydrophobic side pocket of the COX-2 enzyme, which is absent in COX-1.

  • SAR Insight: Substitution at the C-4 position with a sulfonamide-phenyl group is a prerequisite for potent COX-2 binding. The isoxazole oxygen often engages in H-bonding with the enzyme's Arg120 or Tyr355 residues.

Antimicrobial: The "Steric Shield"

In penicillin antibiotics like Oxacillin , Cloxacillin , and Dicloxacillin , the isoxazole ring is attached to the acyl side chain.

  • Function: The bulky, rigid isoxazole group acts as a steric shield. It prevents bacterial

    
    -lactamases from accessing and hydrolyzing the critical 
    
    
    
    -lactam ring, thereby conferring resistance against penicillinase-producing Staphylococcus aureus.
Anticancer: HSP90 and Tubulin Targeting

Recent research focuses on resorcinol-isoxazole hybrids (e.g., Luminespib/NVP-AUY922 ).

  • Mechanism: The isoxazole ring mimics the ATP-binding motif required by Heat Shock Protein 90 (HSP90). By competitively inhibiting ATP binding, these compounds lead to the degradation of client oncoproteins (e.g., HER2, BCR-ABL).

  • Tubulin: 3,4,5-trisubstituted isoxazoles function as bioisosteres of combretastatin A-4, binding to the colchicine site of tubulin and inhibiting polymerization, leading to mitotic arrest.

Quantitative Data Summary

Table 1: Key FDA-Approved Isoxazole Compounds and Mechanisms

Drug NameClassTargetRole of Isoxazole Ring
Leflunomide DMARDDHODH (via metabolite)Prodrug Mask: Cleaves to form active enolic nitrile.
Valdecoxib NSAIDCOX-2Rigid Scaffold: Orients phenyl rings for selective pocket binding.
Sulfisoxazole AntibioticDihydropteroate SynthaseBioisostere: Mimics PABA; alters pKa for solubility.
Cloxacillin AntibioticPBP (Cell Wall)Steric Shield: Protects beta-lactam ring from beta-lactamases.
Isocarboxazid AntidepressantMAO (Monoamine Oxidase)Warhead: Hydrazine moiety carrier for irreversible inhibition.

Experimental Protocol: In Vitro COX-2 Isoform-Selective Inhibition Assay

Objective: To determine the selectivity index (SI) of novel isoxazole derivatives by measuring IC50 values against purified COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of cyclooxygenase. The oxidation of the heme cofactor during the conversion of PGG2 to PGH2 is coupled to the oxidation of a colorimetric substrate (e.g., TMPD or ADHP), producing a signal proportional to enzymatic activity.

Reagents & Equipment
  • Enzymes: Recombinant Human COX-1 and COX-2 (ovine or human).

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or ADHP (10-Acetyl-3,7-dihydroxyphenoxazine).

  • Cofactor: Hematin (1 µM).

  • Buffer: 100 mM Tris-HCl (pH 8.0).

  • Detection: Microplate reader (Absorbance at 590 nm for TMPD; Fluorescence Ex/Em 530/590 nm for ADHP).

Step-by-Step Methodology
  • Enzyme Preparation:

    • Thaw COX-1 and COX-2 enzymes on ice.

    • Dilute enzymes in Tris-HCl buffer to a concentration where the reaction is linear over 10 minutes (typically 10–20 units/well).

  • Inhibitor Incubation (Pre-Equilibration):

    • Dissolve isoxazole test compounds in DMSO (10 mM stock).

    • Prepare serial dilutions (0.01 µM to 100 µM) in assay buffer. Keep DMSO concentration < 2% to avoid enzyme denaturation.

    • Add 10 µL of inhibitor solution to 160 µL of enzyme/hematin mixture in a 96-well plate.

    • Critical Step: Incubate for 15 minutes at 25°C . This allows the inhibitor to access the hydrophobic channel (especially important for slow-binding COX-2 inhibitors).

  • Reaction Initiation:

    • Add 20 µL of Arachidonic Acid/Chromogen mixture to each well.

    • Note: Arachidonic acid is unstable; prepare fresh immediately before use.

  • Data Acquisition:

    • Immediately place the plate in the reader.

    • Measure kinetics for 5 minutes (read every 30 seconds). Calculate the slope (Vmax) of the linear portion of the curve.

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response).

    • Determine IC50 for COX-1 and COX-2.[1][7][8]

    • Selectivity Index (SI):

      
      . An SI > 50 indicates high COX-2 selectivity.[1]
      

Structure-Activity Relationship (SAR) Logic[12]

The optimization of isoxazole derivatives generally follows a decision tree based on the target pocket's electronics and sterics.

Diagram 2: SAR Optimization Decision Tree

Isoxazole_SAR Start Isoxazole Lead Compound Pos3 Position 3 Modification (Electronic Tuning) Start->Pos3 Pos4 Position 4 Modification (Steric/Lipophilic) Start->Pos4 Pos5 Position 5 Modification (Target Specificity) Start->Pos5 Action1 Electron Withdrawing (CF3, Cl) Increases Metabolic Stability Pos3->Action1 If t1/2 is low Action2 Bulky Aryl Groups Enhances COX-2 Selectivity Pos4->Action2 If selectivity poor Action3 Amine/Sulfonamide Enhances H-Bonding Pos5->Action3 If potency low Outcome Optimized Bioactivity Action1->Outcome Action2->Outcome Action3->Outcome

Caption: A logical workflow for optimizing isoxazole derivatives. Position 4 is critical for steric fit in enzymes, while Position 3 often dictates electronic stability.

References

  • Kumar, M., et al. (2024).[2][4][9][10] "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis. Link

  • Bąchor, U., et al. (2025).[9] "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research." Molecules. Link

  • Arya, G.C., et al. (2021).[11][12] "Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies." European Journal of Medicinal Chemistry. Link

  • Kalgutkar, A.S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition. Link

  • FDA. "Leflunomide Prescribing Information." U.S. Food and Drug Administration.[13][14] Link

Sources

"Ethyl 5-bromoisoxazole-3-carboxylate" suppliers and purity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, purity profiling, and quality control of Ethyl 5-bromoisoxazole-3-carboxylate .

Sourcing, Purity, and Quality Assurance in Medicinal Chemistry

Executive Summary

This compound (CAS: 1914946-33-0) is a critical heterocyclic building block used primarily in the synthesis of antiviral agents (e.g., Influenza A M2 channel blockers) and agrochemicals.[1] Its structural utility lies in the orthogonal reactivity of the C5-bromide (amenable to Suzuki/Stille couplings) and the C3-ester (amenable to hydrolysis or amidation).

Critical Advisory: Researchers must rigorously distinguish this compound from its regioisomer, Ethyl 3-bromoisoxazole-5-carboxylate (CAS: 105174-97-8). Confusion between these isomers is a frequent cause of synthetic pathway failure. This guide outlines the specific analytical signatures required to validate the correct isomer.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

PropertySpecification
Chemical Name This compound
CAS Number 1914946-33-0
Regioisomer CAS 105174-97-8 (Ethyl 3-bromo-5-carboxylate) - Do not confuse
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Physical State White to off-white solid (Low melting point: often semi-solid)
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc; Insoluble in water
Storage 2–8°C, Inert atmosphere (Ar/N₂), Protect from light
Structural Visualization

The following diagram illustrates the specific substitution pattern and the potential for regioisomer confusion.

ChemicalStructure Target TARGET COMPOUND This compound (CAS: 1914946-33-0) Isomer CRITICAL IMPURITY/ISOMER Ethyl 3-bromoisoxazole-5-carboxylate (CAS: 105174-97-8) Target->Isomer Regioisomer Distinction (Must verify by NMR) Core Isoxazole Core Target->Core Based on C3 C3 Position: Ethyl Ester (-COOEt) Core->C3 Substitution C5 C5 Position: Bromine (-Br) Core->C5 Substitution

Caption: Structural relationship and critical distinction between the target 5-bromo-3-carboxylate and its 3-bromo-5-carboxylate regioisomer.

Sourcing Landscape

Suppliers are categorized by their utility in the drug development pipeline. For GMP or late-stage synthesis, "Bulk/Process" suppliers are required due to batch-to-batch consistency needs.

TierSupplier TypeRecommended VendorsTypical PurityLead Time
Tier 1 Bulk / Process BLD Pharm, Enamine, Ambeed98%+1–2 Weeks
Tier 2 Catalog / R&D Sigma-Aldrich, Fluorochem, Combi-Blocks97%2–5 Days
Tier 3 Aggregators MolPort, eMoleculesVariableVariable

Procurement Strategy:

  • R&D Scale (<5g): Prioritize Tier 2 for speed.

  • Scale-up (>100g): Request a "Certificate of Origin" from Tier 1 suppliers to ensure the batch was not re-packaged from a lower-grade source.

Synthesis-Derived Impurity Profiling

Understanding the synthesis is the only way to predict "invisible" impurities that HPLC might miss. The industrial synthesis typically follows the cyclization of diethyl 2-oxosuccinate followed by bromination.

Mechanistic Pathway & Impurities
  • Step 1 (Cyclization): Diethyl 2-oxosuccinate reacts with hydroxylamine to form Ethyl 5-hydroxyisoxazole-3-carboxylate .

  • Step 2 (Bromination): The 5-hydroxy intermediate is treated with phosphoryl bromide (

    
    ) or 
    
    
    
    to yield the target.

SynthesisPathway SM1 Diethyl 2-oxosuccinate Int Int SM1->Int Cyclization SM2 Hydroxylamine (NH2OH) SM2->Int Cyclization Reagent Brominating Agent (POBr3 or PBr3) Prod TARGET: This compound Reagent->Prod Imp3 Impurity C: Phosphorous Residues Reagent->Imp3 Poor Workup Imp2 Impurity B: Hydrolysis Product (Carboxylic Acid) Prod->Imp2 Moisture/Storage Imp1 Impurity A: Unreacted 5-Hydroxy Intermediate Int->Prod Bromination

Caption: Industrial synthesis route via diethyl 2-oxosuccinate, highlighting the origin of hydroxyl and phosphorous impurities.

Impurity Table
Impurity TypeOriginDetection MethodLimit (Acceptance)
5-Hydroxy analog Incomplete brominationLC-MS / H-NMR< 1.0%
Carboxylic Acid Ester hydrolysis (wet storage)H-NMR (Broad OH peak)< 0.5%
Phosphorous Reagent carryover (

)
³¹P-NMR< 0.1%
Regioisomer Wrong starting material¹H-NMR (Chemical Shift)Absent

Quality Control (QC) Protocol

This protocol is designed to be self-validating. If the ¹H-NMR does not match the integration logic described, the batch is suspect.

A. ¹H-NMR Identification (400 MHz, )

The molecule has a simple spectrum, but the singlet at C4 is the diagnostic peak.

  • Dissolve: ~10 mg in 0.6 mL

    
    .
    
  • Key Signals:

    • 
       1.42 (t, 3H, 
      
      
      
      Hz,
      
      
      )
    • 
       4.45 (q, 2H, 
      
      
      
      Hz,
      
      
      )
    • 
       6.90–7.00 (s, 1H, Isoxazole H-4) 
      
  • Validation Logic:

    • The H-4 singlet for the 5-bromo-3-ester typically appears slightly upfield compared to the 3-bromo-5-ester isomer due to the shielding/deshielding vectors of the adjacent carbonyl vs. bromine.

    • Definitive Check: If unsure of the isomer, run a 1D NOE experiment. Irradiating the ethyl methylene group (

      
       4.45) should show NO enhancement  of the H-4 singlet if the ester is at position 5 (closer proximity in some conformers), but weaker or no enhancement  if the ester is at position 3 (target). Note: HMBC is preferred for absolute certainty.
      
B. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Isoxazole absorption).

  • Retention Time: The bromo-isoxazole is moderately lipophilic. Expect elution around 60-70% B.

Handling and Stability

  • Light Sensitivity: Isoxazoles can undergo ring contraction or cleavage under intense UV light. Store in amber vials.

  • Moisture: The C3-ethyl ester is relatively stable, but long-term exposure to ambient moisture can lead to hydrolysis, forming the free acid (which will precipitate or broaden melting point).

  • Reactivity: The C5-Br bond is activated. Avoid contact with zero-valent metals (Pd, Ni) unless intended for cross-coupling.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136267784, this compound. Available at: [Link]

  • Murtuja, S., et al. "Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate."[2] Journal of Pharmaceutical Chemistry, 2023.[2] (Provided for context on isoxazole/oxazole halogenation crystallography). Available at: [Link]

  • Li, F., et al. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction." Journal of Medicinal Chemistry, 2017. (Describes the utility of the 5-bromo scaffold).
  • LookChem. CAS 1914946-33-0 Data Sheet. Available at: [Link]

Sources

The Electrophilic Scaffold: A Comprehensive Guide to the Safety, Handling, and Synthetic Utility of Ethyl 5-bromoisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of highly reactive, structurally rigid heterocyclic building blocks is paramount. Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0) has emerged as a highly versatile electrophilic scaffold. Characterized by its electron-deficient isoxazole ring and a labile bromine atom at the 5-position, this compound is uniquely primed for cross-coupling reactions and nucleophilic aromatic substitutions.

Its most notable recent application lies in the synthesis of Deubiquitinase-Targeting Chimeras (DUBTACs), specifically in the generation of covalent ligands (like EN523) that target the allosteric Cys23 residue of OTUB1 to stabilize mutant CFTR proteins [3]. Furthermore, it serves as a critical intermediate in the development of β-amidomethyl vinyl sulfones acting as covalent inhibitors of the Chikungunya nsP2 cysteine protease[4]. This whitepaper provides a rigorous, causality-driven guide to the physicochemical profiling, safety, and synthetic handling of this pivotal compound.

Physicochemical Profiling & Mechanistic Causality

Understanding the intrinsic properties of this compound is essential for predicting both its synthetic reactivity and its toxicological profile. The electron-withdrawing nature of both the isoxazole nitrogen and the C3-carboxylate group severely depletes electron density at the C5 position. This makes the C5-bromine bond highly susceptible to oxidative addition by transition metals (e.g., Palladium in Suzuki/Stille couplings) and direct nucleophilic attack.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Implication
CAS Number 1914946-33-0Unique identifier for regulatory tracking.
Molecular Formula C₆H₆BrNO₃High heteroatom-to-carbon ratio; polarizable.
Molecular Weight 220.02 g/mol Low molecular weight allows for high atom economy in fragment-based drug design.
Storage Temperature 2–8°C (Inert Atmosphere)Prevents ambient hydrolysis of the ethyl ester and limits thermal degradation of the isoxazole core[1].
GHS Pictogram GHS07 (Exclamation Mark)Indicates acute toxicity and irritation hazards [1].
Solubility DCM, EtOAc, 1,4-DioxaneHighly soluble in aprotic organic solvents, facilitating homogenous catalytic reactions [4].

Hazard Profile and Toxicological Causality

The exact electrophilic properties that make this compound a superb building block for covalent cysteine-reactive ligands also render it a potent biological irritant. According to standardized Safety Data Sheets (SDS), the compound triggers several critical hazard statements [2].

  • H302 (Harmful if swallowed): The compound can covalently modify nucleophilic residues (e.g., cysteines, lysines) in the gastrointestinal tract, leading to acute cellular toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic ethyl ester allows the molecule to penetrate the stratum corneum and corneal epithelium, where the electrophilic C5 position reacts with structural proteins, triggering an inflammatory cascade.

  • H335 (May cause respiratory irritation): Inhalation of dust or aerosols leads to rapid reaction with the mucosal lining of the respiratory tract.

Self-Validating Safety & Handling Protocol

To ensure absolute safety, the following self-validating handling protocol must be strictly adhered to:

  • Environmental Control: All weighing and transfer operations must occur within a certified fume hood with a face velocity of >100 LFM.

    • Causality: Prevents aerosolized particles from entering the operator's breathing zone (mitigating H335).

  • PPE Deployment: Don nitrile gloves (double-gloving recommended), splash-proof safety goggles, and a chemically resistant lab coat.

    • Validation: Inspect gloves for micro-tears before handling. A visual check of the glove integrity ensures the primary barrier against H315 is intact.

  • Spill Response (Quenching): In the event of a spill, do not merely sweep. Treat the area with a mild aqueous nucleophile (e.g., dilute sodium thiosulfate or soapy water) to hydrolyze or quench the reactive electrophile before physical removal.

    • Validation: The absence of residual organic odor and a neutral pH swab of the spill area validates successful decontamination.

Decision tree for the safe handling and emergency response of this compound.

Synthetic Utility in Drug Development

Targeted Protein Stabilization (DUBTACs)

Targeted protein degradation (PROTACs) has revolutionized drug discovery, but Targeted Protein Stabilization via DUBTACs offers a novel way to rescue mutated, misfolded proteins (like ΔF508-CFTR in cystic fibrosis) from premature proteasomal degradation. This compound is the foundational building block for EN523 , a covalent ligand that selectively targets Cys23 on the deubiquitinase OTUB1 without inhibiting its catalytic activity [3].

Antiviral Cysteine Protease Inhibitors

In the fight against the Chikungunya virus, researchers have utilized this compound to synthesize β-amidomethyl vinyl sulfones. By subjecting this compound to Suzuki coupling and subsequent ester hydrolysis, it forms complex isoxazole-3-carboxylic acids that potently inhibit the viral nsP2 cysteine protease [4].

Synthetic pathway demonstrating the conversion of the isoxazole scaffold into a DUBTAC recruiter.

Experimental Protocols: Synthesis and Validation

The following protocol details the synthesis of this compound from its stannane precursor, a critical step in generating high-purity material for DUBTAC synthesis [3].

Protocol: Bromination of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

Step 1: Reaction Setup

  • Action: Dissolve ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (1.74 mmol) and sodium carbonate (1.91 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Causality: DCM provides a highly solubilizing, non-polar, aprotic environment ideal for halogenation. Sodium carbonate acts as a mild, heterogeneous acid scavenger to neutralize the HBr byproduct, preventing premature acidic cleavage of the delicate isoxazole ring.

Step 2: Reagent Addition

  • Action: Add Bromine (Br₂, 134 μL, 2.62 mmol) dropwise to the stirring solution at room temperature. Stir overnight.

  • Causality: Dropwise addition controls the exothermic nature of the bromination and prevents localized over-oxidation or ring-opening side reactions.

Step 3: In-Process Validation

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc) and LC-MS.

  • Validation System: The reaction is deemed complete when TLC shows the complete disappearance of the UV-active stannane starting material. LC-MS must confirm the presence of the product mass (m/z ~220 and 222, displaying the characteristic 1:1 isotopic ratio of a single bromine atom).

Step 4: Quenching and Workup

  • Action: Quench the reaction mixture with saturated aqueous sodium thiosulfate (8 mL). Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Sodium thiosulfate rapidly reduces unreacted, highly toxic Br₂ to harmless aqueous bromide ions (

    
    ). This halts the reaction instantly and prevents the bromination of the solvent or product during the concentration phase.
    

References

  • Sigma-Aldrich.this compound | 1914946-33-0 Product Page & Properties.
  • ChemScene.Safety Data Sheet: this compound.
  • Henning et al. (NIH PMC).Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization.
  • bioRxiv / NIH PMC.Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity.

Methodological & Application

Application Note: Palladium-Catalyzed Late-Stage Diversification of Ethyl 5-Bromoisoxazole-3-Carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles are privileged pharmacophores in medicinal chemistry, frequently serving as metabolically stable bioisosteres for amides and esters. Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0) is a highly versatile bifunctional building block. The C3-carboxylate allows for standard amide/ester functionalization, while the C5-bromide serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling[1].

This Application Note provides a comprehensive, field-proven guide to utilizing this reagent. By leveraging late-stage Suzuki-Miyaura cross-coupling at the C5 position, researchers can rapidly generate diverse libraries of isoxazole-containing therapeutics, including viral M2-S31N inhibitors[1], allosteric RORγt inverse agonists[2], and Deubiquitinase-Targeting Chimeras (DUBTACs) for targeted protein stabilization[3].

Mechanistic Causality & Reactivity Profile

The successful cross-coupling of 5-haloisoxazoles requires a deep understanding of the heterocycle's electronic properties:

  • High Electrophilicity: The isoxazole ring is highly electron-deficient. The C5-position, being adjacent to the oxygen atom, is particularly susceptible to oxidative addition by Pd(0) species, making the 5-bromide highly reactive.

  • Ring Sensitivity (The "Causality" of Base Selection): The N–O bond of the isoxazole ring is sensitive to reductive cleavage and strong nucleophilic attack. Harsh bases (e.g., NaOH, KOH) or strong organometallic nucleophiles can trigger ring-opening, yielding undesired cyanoenolates. Therefore, cross-coupling strategies must employ mild bases (e.g.,

    
    , 
    
    
    
    ) to facilitate transmetalation without degrading the isoxazole core or prematurely hydrolyzing the C3-ethyl ester[1],[2].

G A Ethyl 5-bromoisoxazole- 3-carboxylate B Oxidative Addition [Pd(0) -> Pd(II)] A->B PdL_n C Transmetalation (R-B(OH)2 + Mild Base) B->C D Reductive Elimination [Pd(II) -> Pd(0)] C->D D->B Catalyst Regeneration E 5-Substituted Isoxazole Product D->E

Caption: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling on 5-bromoisoxazoles.

Optimization of Reaction Conditions

Quantitative data from lead optimization studies highlight the necessity of balancing temperature, base, and catalyst to maximize yields while preserving the ester and heterocycle. Table 1 summarizes two distinct, optimized approaches based on literature precedent.

Table 1: Comparative Optimization of Suzuki-Miyaura Coupling on 5-Bromoisoxazoles

ParameterProtocol A: High-Throughput (Microwave)[1]Protocol B: Scale-Up / Steric Hindrance[2]Causality & Scientific Rationale
Catalyst 5 mol%

10 mol%


is ideal for general electron-deficient halides.

provides a larger bite angle, forcing closer proximity of ligands to accelerate reductive elimination in sterically hindered substrates.
Boronic Species Aryl/Heteroaryl Boronic Acid (1.2 eq)Pinacol Boronate Ester (2.0 eq)Boronate esters are highly stable and release the active boronic species slowly, reducing protodeboronation side-reactions.
Base

(1.4 eq)

(2.0 eq)
Both are mild.

is highly soluble in organic/aqueous mixtures (like DME/Water), driving efficient transmetalation.
Solvent Dioxane / WaterDegassed DME / WaterEthers with high boiling points are required. Degassing is critical to prevent Pd(0) oxidation and homocoupling of the boronic acid.
Conditions 150 °C, 60 min (Microwave)85 °C, 8 hours (Thermal)Microwave irradiation allows rapid library generation (60-76% yields)[1]. Thermal heating is safer for multi-gram scale-up.

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Suzuki Coupling (Library Generation)

Designed for rapid, parallel synthesis of drug analogs (e.g., AM2-S31N inhibitors)[1].

Reagents:

  • This compound (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • 
     (0.05 equiv, 0.025 mmol)
    
  • 
     (1.4 equiv, 0.7 mmol)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 5 mL)
    

Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and

    
    .
    
  • Solvent Addition & Degassing: Add the Dioxane/

    
     mixture. Sparge the solution with dry Nitrogen or Argon for 10 minutes to remove dissolved oxygen. Crucial Step: Oxygen promotes oxidative homocoupling of boronic acids.
    
  • Catalyst Addition: Quickly add

    
     and seal the vial with a crimp cap.
    
  • Irradiation: Heat the reaction mixture in a microwave synthesizer at 150 °C for 60 minutes.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash column chromatography (typically 0–10% Methanol/DCM or Hexanes/Ethyl Acetate).
    
Protocol B: Conventional Heating (Scale-Up & Complex Substrates)

Designed for complex intermediates, such as those used in RORγt inverse agonists[2].

Reagents:

  • This compound (1.0 equiv, 5.0 mmol)

  • Aryl pinacol boronate (2.0 equiv, 10.0 mmol)

  • 
     (0.1 equiv, 0.5 mmol)
    
  • 
     (2.0 equiv, 10.0 mmol)
    
  • 1,2-Dimethoxyethane (DME) /

    
     (5:1 v/v, 25 mL)
    

Methodology:

  • Assembly: Charge a round-bottom flask with the bromide, pinacol boronate, and

    
    .
    
  • Degassing: Add DME/

    
    . Subject the flask to three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes.
    
  • Reaction: Add

    
     under a positive stream of Argon. Attach a reflux condenser and heat the mixture in an oil bath at 85 °C for 8 hours.
    
  • Quenching: Cool to room temperature and quench by diluting with saturated aqueous

    
    .
    
  • Extraction: Extract the mixture three times with Ethyl Acetate (EtOAc). Wash the combined organics with brine, dry over

    
    , and concentrate.
    

Self-Validating Systems & Troubleshooting

To ensure trustworthiness and experimental integrity, researchers must validate the success of the cross-coupling reaction and confirm the structural integrity of the isoxazole core:

  • Diagnostic NMR Shifts: The C4-proton of the isoxazole ring is the ultimate diagnostic marker. In the starting material (this compound), this proton typically appears as a sharp singlet around

    
     6.80 – 7.00 ppm (in 
    
    
    
    ). Upon successful C5-arylation, this peak will shift (often downfield, depending on the electronics of the aryl group), but it must remain a distinct singlet integrating to 1H. Disappearance of this peak alongside a complex aliphatic region indicates ring-opening degradation.
  • Ester Integrity: Ensure the ethyl ester signals (a quartet around

    
     4.4 ppm and a triplet around 
    
    
    
    1.4 ppm) remain intact. If they disappear, the base was too harsh, resulting in premature saponification to the carboxylic acid.

Downstream Applications in Drug Discovery

Because the C5-position is diversified late in the synthesis, the C3-ester can subsequently be hydrolyzed (using LiOH or NaOH) and subjected to amide coupling to generate highly specific therapeutic agents.

G Core This compound (Bifunctional Core) Step1 Pd-Catalyzed Cross-Coupling (C5 Diversification) Core->Step1 Step2 Ester Hydrolysis & Amide Coupling (C3 Diversification) Step1->Step2 App1 Influenza A M2-S31N Inhibitors (Parallel Library Synthesis) Step2->App1 App2 RORγt Inverse Agonists (Allosteric Modulators) Step2->App2 App3 DUBTACs for Protein Stabilization (OTUB1 Recruitment) Step2->App3

Caption: Workflow demonstrating the late-stage diversification of the isoxazole core into various therapeutics.

  • DUBTACs: The isoxazole core is used to link the OTUB1 recruiter EN523 to CFTR chaperones (like lumacaftor), stabilizing mutant proteins in cystic fibrosis[3].

  • Viral Inhibitors: Library generation at the C5 position allowed rapid screening against the adamantane-resistant M2-S31N influenza channel[1].

References

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction Source: nih.gov URL:[Link]

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists Source: acs.org URL:[Link]

  • Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization Source: eScholarship.org URL:[Link]

Sources

Application Note: Synthesis and Lead Optimization of AM2-S31N Influenza A Inhibitors via Ethyl 5-Bromoisoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The rapid emergence of multidrug-resistant Influenza A strains necessitates the development of novel antiviral therapeutics[1]. The M2 proton channel is a validated pharmacological target; however, the ubiquitous S31N mutation (present in >95% of circulating strains) has rendered classical adamantane-based drugs, such as amantadine, obsolete[2].

This application note details a highly efficient, divergent synthetic strategy for developing next-generation AM2-S31N inhibitors. By utilizing Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0) as a central electrophilic scaffold, researchers can leverage late-stage Suzuki–Miyaura cross-coupling to rapidly explore structure-activity relationships (SAR) at the C5 position[2]. This guide provides field-proven protocols, mechanistic rationales, and self-validating analytical checkpoints to ensure high-fidelity library generation.

Scientific Rationale & Target Biology

The S31N Challenge

The M2 protein forms a homotetrameric proton channel critical for viral uncoating and maturation. The S31N substitution alters the geometry and polarity of the primary adamantane binding pocket, causing a complete loss of drug efficacy[2]. Designing inhibitors that specifically target the enlarged, polar S31N pocket requires scaffolds that can project pharmacophores into newly available hydrophobic and hydrophilic sub-pockets.

The Isoxazole Bioisostere

The isoxazole ring serves as an excellent bioisostere for traditional amides and other heterocycles, offering improved metabolic stability and favorable physicochemical properties[1]. In the context of AM2-S31N inhibitors, the isoxazole core precisely positions aryl substituents within the channel lumen, effectively plugging the proton pore and halting viral replication[2].

MOA A Influenza A Virus (Wild-Type AM2) B Amantadine Treatment A->B Inhibits C S31N Mutation (>95% Circulating Strains) B->C Selective Pressure / Natural Drift D Loss of Amantadine Binding (Drug Resistance) C->D Structural Shift E Isoxazole-Based Inhibitors (Targeting S31N Pocket) D->E Lead Optimization F Restoration of Proton Channel Blockade E->F Mechanism

Logical progression of AM2-S31N mutation and restoration of blockade via isoxazole inhibitors.

Synthetic Strategy & Causality

Historically, synthesizing diverse libraries of 5-aryl isoxazoles required de novo cyclization for every analog, severely bottlenecking SAR campaigns. The strategy outlined herein circumvents this by pre-installing a functional handle (a bromide) on the isoxazole core.

This compound acts as the linchpin of this divergent approach.

  • Electrophilic Activation: The C5-bromide is highly activated toward oxidative addition by palladium(0) species, making it an ideal substrate for Suzuki-Miyaura coupling[3].

  • Orthogonal Reactivity: The C3-ethyl ester remains intact during the cross-coupling, allowing for subsequent hydrolysis and amide coupling to optimize interactions with the channel's upper pore[2].

G A Diethyl Oxalacetate + Hydroxylamine B Intermediate 11 (Cyclization) A->B NaHCO3 C Ethyl 5-bromoisoxazole- 3-carboxylate (14) B->C POBr3, TEA Toluene, 80°C D Suzuki-Miyaura Cross-Coupling C->D Arylboronic Acids Pd(PPh3)4 E AM2-S31N Inhibitors (e.g., Compound 9q) D->E Lead Optimization

Workflow for synthesizing AM2-S31N inhibitors via this compound.

Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol is a self-validating system. The following methodologies include the mechanistic reasoning behind reagent selection and analytical checkpoints to verify success at each stage.

Protocol A: Synthesis of this compound

Objective: Convert the cyclized dihydroisoxazole intermediate (11) into the fully aromatized, brominated scaffold[4].

Reagents & Materials:

  • Intermediate 11 (e.g., methyl/ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate): 3.5 mmol[4]

  • Phosphoryl bromide (

    
    ): 17.5 mmol (5.0 equiv)[4]
    
  • Triethylamine (TEA): 2.0 mL[4]

  • Anhydrous Toluene: 50 mL[4]

Step-by-Step Procedure:

  • Preparation: Suspend Intermediate 11 (550 mg) in 50 mL of anhydrous toluene in a flame-dried round-bottom flask under an argon atmosphere[4].

    • Causality: Toluene is selected as a non-coordinating, high-boiling solvent that facilitates the high temperatures required for aromatization without participating in side reactions.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add

    
     (5.5 g) followed by dropwise addition of TEA (2 mL)[4].
    
    • Causality:

      
       serves a dual purpose: it acts as a dehydrating agent to drive the aromatization of the isoxazole ring and as the brominating agent to install the C5-Br. TEA is critical to neutralize the generated HBr, preventing acid-catalyzed degradation of the C3-ester.
      
  • Activation: Remove the ice bath and stir at room temperature for 1 hour. Subsequently, heat the reaction to 80 °C for 48 hours[4].

  • Workup: Cool the reaction to room temperature. Carefully quench with ice-cold water to destroy unreacted

    
    , and extract the aqueous layer with dichloromethane (
    
    
    
    mL)[4].
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography. (Expected yield: ~23%)[2].
    

Self-Validation Checkpoint:

  • LC-MS: Look for the isotopic mass signature of bromine (a 1:1 ratio of M and M+2 peaks) around

    
     220 and 222 
    
    
    
    .
  • 1H NMR: The disappearance of the dihydroisoxazole methylene protons confirms successful aromatization.

Protocol B: Suzuki-Miyaura Cross-Coupling for SAR Library Generation

Objective: Rapidly diversify the C5 position by coupling the bromoisoxazole with various arylboronic acids[2].

Step-by-Step Procedure:

  • Reaction Setup: To a microwave reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv),

    
     (0.05 equiv), and 
    
    
    
    (1.4 equiv)[3].
    • Causality:

      
       is a reliable zero-valent palladium catalyst that readily undergoes oxidative addition into the activated C-Br bond of the isoxazole. 
      
      
      
      is a mild base sufficient to activate the boronic acid for transmetalation without hydrolyzing the ethyl ester prematurely[3].
  • Degassing: Evacuate and backfill the vial with Argon three times. Add anhydrous dioxane/water (typically 4:1 v/v) via syringe[3].

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands, which would deactivate the palladium catalyst. The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base.

  • Coupling: Seal the vial and heat to 150 °C for 60 minutes in a microwave reactor (or 90 °C overnight under conventional heating)[3].

  • Isolation: Dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography[3].

Protocol C: Biological Validation (MDCK Cell-Based Assay)

To validate the synthesized library, evaluate the compounds against multidrug-resistant influenza A strains (e.g., A/Switzerland/9715293/2013 (H3N2))[2].

  • Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at a density of 4000 cells/well[5].

  • After 24 hours, infect the cells with the influenza A virus for 2 hours[5].

  • Treat with 3-fold serial dilutions of the synthesized isoxazole inhibitors[5].

  • Incubate for 48 hours and measure the cytopathic effect (CPE) using an MTS viability assay to determine the

    
    [5].
    

Quantitative Data Summary

The expeditious synthesis enabled by this compound allows for the rapid identification of highly potent leads. Below is a summary of the biological data for optimized lead compounds (such as Compound 9q) against the amantadine-resistant A/Switzerland/9715293/2013 (H3N2) strain[2].

CompoundTarget

(

)

(

)
Selectivity Index (SI)Resistance Profile
Compound 9q AM2-S31N0.1 – 0.2> 100> 500Active against resistant strains
Amantadine AM2-WT> 100N/AN/AInactive (Resistant)
Oseltamivir NeuraminidaseSensitiveN/AN/AActive (Different Mechanism)

Note: The correlation coefficient (


) between the compound's AM2 channel blockage efficacy and its antiviral activity (plaque reduction) was calculated to be 

, establishing a strong causal link between target engagement and phenotypic outcome[4]. Furthermore, resistant mutants emerging under AM2-S31N inhibitor selection pressure are exceedingly rare, indicating a high genetic barrier to resistance[2].

Conclusion

The utilization of This compound fundamentally streamlines the drug discovery pipeline for Influenza A AM2-S31N inhibitors. By shifting the synthetic burden from de novo cyclization to late-stage palladium-catalyzed cross-coupling, medicinal chemists can rapidly iterate on SAR hypotheses[2]. The resulting isoxazole derivatives demonstrate submicromolar efficacy and an exceptional genetic barrier to resistance, positioning them as highly promising candidates for preclinical in vivo studies[2].

References

  • Li, F., Hu, Y., Wang, Y., Ma, C., & Wang, J. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry, 60(4), 1580–1590.[Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Advances.[Link]

Sources

"Ethyl 5-bromoisoxazole-3-carboxylate" in the synthesis of bioactive heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0) as a pivotal scaffold in the synthesis of bioactive heterocycles. It addresses the specific reactivity profiles of the C5-bromide and C3-ester moieties, providing validated protocols for medicinal chemistry optimization.

Executive Summary & Strategic Value

This compound represents a "privileged scaffold" in drug discovery, particularly for designing glutamate receptor ligands (AMPA/Kainate agonists) and anti-infective agents. Its value lies in its orthogonal reactivity:

  • C5-Bromine (Electrophilic): Highly activated for Palladium-catalyzed cross-couplings due to the electron-withdrawing nature of the isoxazole ring and the C3-ester.

  • C3-Ester (Nucleophilic/Electrophilic): Serves as a masked carboxylic acid (glutamate bioisostere) or a precursor for peptidomimetic amides and hydroxamic acids.

This guide provides a roadmap for utilizing this scaffold to generate high-value libraries of 3,5-disubstituted isoxazoles.

Reactivity Profile & Pathway Analysis

The isoxazole core is electron-deficient. The C5 position, flanked by the ring oxygen and nitrogen, is susceptible to oxidative addition by transition metals. The C3 ester provides a handle for solubility during intermediate steps and polarity modulation in the final pharmacophore.

Logical Synthesis Flowchart (DOT Visualization)

ReactivityMap cluster_legend Reaction Class Core Ethyl 5-bromoisoxazole- 3-carboxylate Suzuki Suzuki-Miyaura (Aryl/Heteroaryl coupling) Core->Suzuki Pd(dppf)Cl2, ArB(OH)2 Sonogashira Sonogashira (Alkynyl insertion) Core->Sonogashira Pd/Cu, Alkyne Stille Stille Coupling (Sensitive substrates) Core->Stille Pd(PPh3)4, SnR3 Hydrolysis Hydrolysis (COOH: Glutamate mimic) Suzuki->Hydrolysis LiOH, THF/H2O Amidation Amidation (CONHR: Peptidomimetics) Suzuki->Amidation AlMe3, Amine Bioactive3 Anti-infectives (M2-S31N Inhibitors) Suzuki->Bioactive3 Bioactive1 AMPA/Kainate Receptor Agonists Hydrolysis->Bioactive1 Bioactive2 Kinase Inhibitors (Biaryl systems) Amidation->Bioactive2 Reduction Reduction (CH2OH: Linker) C5 Functionalization C5 Functionalization C3 Functionalization C3 Functionalization

Caption: Divergent synthesis pathways from the core scaffold. Blue paths denote C5 cross-coupling; Red paths denote C3 functional group interconversion.

Detailed Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Target: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Rationale: The C5-bromo position on isoxazoles is less reactive than standard aryl bromides due to the pi-excessive nature of the ring, but the electron-withdrawing ester at C3 compensates for this, making oxidative addition feasible with standard Pd(II) precatalysts.

Materials:

  • This compound (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) — Selected for stability and efficiency with heteroaryl halides.

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the isoxazole (1.0 mmol, 220 mg), boronic acid (1.2 mmol), and base (2.5 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 10 minutes.[2] Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat to 85–90°C for 4–12 hours.

    • Note: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide is UV active.[3]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[2][4]

  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.

Yield Expectation: 75–90%.

Protocol B: C3-Ester Hydrolysis (Saponification)

Target: 5-(4-fluorophenyl)isoxazole-3-carboxylic acid (Glutamate Analog)

Rationale: Isoxazole rings can be sensitive to harsh reducing conditions (ring opening to enaminones). Therefore, mild basic hydrolysis is preferred over acidic hydrolysis which might decarboxylate the product.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Suzuki product (0.5 mmol) in THF (3 mL).

  • Reagent Addition: Add a solution of LiOH·H₂O (2.0 equiv) in Water (1 mL).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • QC Check: If solubility is poor, add Methanol (0.5 mL) to homogenize.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Acidify the aqueous residue carefully with 1M HCl to pH ~2–3.

    • The product usually precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate forms, extract with EtOAc (3 x 10 mL).

Optimization & Troubleshooting Data

The following table summarizes common issues encountered with this specific scaffold and their solutions.

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning or poor oxidative addition.Switch to Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 . Increase temp to 100°C.
Hydrolysis of Ester during Coupling Base is too strong/nucleophilic.Use K₃PO₄ instead of carbonates. Ensure water ratio is low (10:1).
Protodebromination (Start material loses Br)Hydride source in solvent or excessive heating.Use anhydrous dioxane.[3] Lower temp to 70°C and extend time.
Ring Opening Reductive cleavage of N-O bond.Avoid Pd/C + H₂ or strong reducing metals (Zn/HCl) in presence of the isoxazole.

Bioactive Applications & Case Studies

Case Study 1: Influenza A Virus M2-S31N Inhibitors

Researchers utilized the this compound scaffold to synthesize a library of channel blockers.[5]

  • Workflow: Suzuki coupling at C5 introduced hydrophobic adamantane-linked aryl groups.

  • Outcome: The rigid isoxazole spacer correctly oriented the polar carboxylate (after hydrolysis) to interact with the histidine residues in the M2 channel pore.

Case Study 2: AMPA Receptor Agonists

The 3-carboxyisoxazole moiety is a classic bioisostere for the distal carboxylate of glutamate.

  • Structural Logic: The isoxazole ring restricts conformational freedom compared to a linear chain, potentially increasing selectivity for AMPA vs. NMDA receptors.

  • Synthesis: 5-Alkyl derivatives are synthesized via Sonogashira coupling followed by hydrogenation of the alkyne (carefully controlling conditions to avoid ring opening).

Safety & Handling

  • Lachrymator Warning: While the ethyl ester is stable, alpha-halo carbonyls and their precursors can be lachrymators. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere. The bromide bond is stable, but the ester can hydrolyze slowly if exposed to moisture.

References

  • BenchChem. "Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid." (Analogous chemistry). Link

  • Li, F., et al. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction."[5] ACS Med. Chem. Lett., 2017. Link

  • Kondolff, I., et al. "Suzuki-Miyaura Coupling of Heteroaryl Halides."[6] Tetrahedron, 2004.[6] Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions." Link

  • Sigma-Aldrich. "this compound Product Data." Link

Sources

Application Note: Heck Cross-Coupling of Ethyl 5-bromoisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized conditions for the palladium-catalyzed Heck alkenylation of Ethyl 5-bromoisoxazole-3-carboxylate . The 5-bromoisoxazole scaffold represents a unique challenge in cross-coupling due to the electron-deficient nature of the heteroaromatic ring and the potential lability of the N–O bond under harsh forcing conditions. This protocol leverages a phosphine-modulated Pd(II) system to ensure high turnover frequency (TOF) while maintaining the integrity of the isoxazole core.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8][9]

Substrate Analysis
  • Electrophile: this compound.

  • Electronic Profile: The C5 position is highly activated for oxidative addition due to the cumulative electron-withdrawing effects of the endocyclic oxygen/nitrogen and the C3-ester group.

  • Chemical Stability: While the C-Br bond is reactive, the isoxazole ring is susceptible to reductive ring-opening (N-O cleavage) in the presence of strong reducing agents or excessive heating (>140°C).

Catalytic Strategy

To couple this substrate with terminal alkenes (e.g., styrenes, acrylates), we employ a Pd(OAc)₂ / P(o-tolyl)₃ system.

  • Catalyst (Pd(OAc)₂): A stable Pd(II) precursor that is reduced in situ to the active Pd(0) species by the alkene and phosphine.

  • Ligand (Tri-o-tolylphosphine): The steric bulk of P(o-tolyl)₃ is critical. It promotes the formation of the reactive mono-phosphine palladium species [Pd(L)(Ar)X] and suppresses the formation of catalytically inactive palladacycles, a common deactivation pathway in heteroaryl couplings.

  • Base (Triethylamine/Et₃N): Acts as a proton scavenger during the

    
    -hydride elimination step, regenerating the Pd(0) catalyst.
    
Reaction Mechanism (Visualization)

HeckCycle Figure 1: Catalytic Cycle for the Heck Coupling of 5-Bromoisoxazoles Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Coord Olefin Coordination (Ar-Pd-Olefin) OxAdd->Coord + Olefin MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim Rotation & Elim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim H-Pd-X Species Product 5-Alkenylisoxazole Product BetaElim->Product Release RedElim->Pd0 + Base / - HBr Substrate Ethyl 5-bromoisoxazole- 3-carboxylate Substrate->OxAdd Olefin Alkene (e.g., Styrene) Olefin->Coord

Optimized Experimental Protocol

Materials & Reagents Table
ComponentRoleSpecificationEquiv.
This compound Substrate>97% Purity1.0
Terminal Alkene Coupling PartnerStyrene / Acrylates1.5
Pd(OAc)₂ Pre-catalystPalladium(II) Acetate0.05 (5 mol%)
P(o-tolyl)₃ LigandTri(o-tolyl)phosphine0.10 (10 mol%)
Et₃N BaseTriethylamine (Anhydrous)2.5
DMF SolventN,N-Dimethylformamide (Anhydrous)0.2 M Conc.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a flame-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and P(o-tolyl)₃ (10 mol%).

  • Purge the vial with inert gas (Nitrogen or Argon) for 5 minutes.

  • Add 1/3 of the total DMF volume.

  • Stir at Room Temperature (RT) for 15 minutes. Observation: The solution should turn from orange/brown to a clear yellow, indicating the formation of the active phosphine-ligated species.

Step 2: Substrate Addition

  • Add This compound (1.0 equiv) to the vial.

  • Add the Alkene (1.5 equiv).[1]

  • Add Et₃N (2.5 equiv) via syringe.

  • Add the remaining DMF to reach a concentration of 0.2 M relative to the isoxazole substrate.

Step 3: Reaction

  • Seal the vial with a crimp cap or pressure-relief cap.

  • Heat the reaction block to 90°C .

    • Note: Do not exceed 110°C to prevent isoxazole thermal decomposition.

  • Stir vigorously (800-1000 rpm) for 12–16 hours .

Step 4: Work-up & Purification

  • Cool the mixture to RT.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Pd black.

  • Wash the filtrate with water (3x) to remove DMF, followed by brine (1x).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Critical Parameter Optimization (Application Notes)

Solvent Selection

Polar aprotic solvents are required to solubilize the polar isoxazole ester and the inorganic base salts generated during the reaction.

  • DMF (Recommended): Provides the best balance of solubility and reaction rate.

  • Acetonitrile (MeCN): A viable alternative if work-up difficulties with DMF arise, though reaction times may increase.

  • Avoid: Protic solvents (EtOH/MeOH) which can lead to transesterification of the C3-ester or solvolysis of the bromide.

Ligand Effects

The choice of ligand dictates the longevity of the catalyst.

  • P(o-tolyl)₃: The "Gold Standard" for Heck reactions of heteroaryl halides. Its bulk prevents the formation of Pd-clusters.

  • PPh₃: Usable but often requires higher loading (10-20 mol%) due to faster oxidation.

  • dppf: Use only if the monodentate phosphines fail; bidentate ligands can sometimes slow down the

    
    -hydride elimination step in Heck cycles.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation of Pd Black Catalyst decomposition ("Death" of catalyst).Increase ligand:Pd ratio to 3:1 or 4:1. Ensure strict oxygen-free conditions.
Low Conversion Oxidative addition is sluggish.Increase temperature to 100°C. Switch base to K₂CO₃ (requires higher temp).
Ring Cleavage Products Thermal instability of isoxazole.Lower temp to 80°C and extend time. Ensure solvent is anhydrous.[1]
Isomerization of Alkene "Chain walking" of Pd-hydride.Reduce reaction time. This is common with long-chain alkenes; less common with styrenes/acrylates.

References

  • General Heck Reaction Mechanism & Conditions

    • Beletskaya, I. P., & Cheprakov, A. V. (2000).[2] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Heterocycle Cross-Coupling Specifics

    • Heravi, M. M., & Fazeli, A. (2010). Recent Advances in the Application of the Heck Reaction in the Synthesis of Heterocyclic Compounds. Heterocycles, 81(9).[3]

  • Isoxazole/Oxazole Coupling Analogs

    • BenchChem Application Note: Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid.[1] (Analogous reactivity profile for 5-halo-1,3-azoles).

  • Palladium Catalysis for 5-Membered Heteroarenes

    • Roger, J., et al. (2011). Palladium-Catalyzed Direct Arylation of 5-Membered Heteroarenes.[4][5] Catalysis, MDPI.

Sources

Advanced Functionalization of the C5 Position of Ethyl 5-bromoisoxazole-3-carboxylate: Protocols for Late-Stage Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as an amide isostere or a core structural motif in antiviral and anticancer agents. Notably, isoxazole derivatives have demonstrated potent efficacy as AM2-S31N proton channel inhibitors against multidrug-resistant Influenza A[1], covalent inhibitors of the Chikungunya nsP2 cysteine protease[2], and SARS-CoV-2 Mpro inhibitors[3].

Historically, a major limitation in optimizing isoxazole-containing leads was the linear synthesis route, which required carrying the C5-substituent from the very first aldol condensation step through multiple subsequent transformations[1]. This linear approach creates a severe rate-limiting bottleneck during the iterative cycles of structure-activity relationship (SAR) exploration.

To bypass this, modern drug development relies on a late-stage diversification strategy utilizing Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0)[4]. By synthesizing this halogenated key intermediate once, researchers can rapidly generate vast libraries of C5-functionalized analogs via palladium-catalyzed cross-coupling reactions, drastically accelerating the lead optimization process[1].

Mechanistic Insights: Activation of the C5-Br Bond

The success of late-stage functionalization relies heavily on the electronic properties of the isoxazole ring. The C5 position of this compound is highly activated for oxidative addition by Palladium(0) species.

  • Causality of Reactivity: The strong electron-withdrawing nature of the adjacent oxygen atom in the isoxazole ring, compounded by the inductive pull of the C3-carboxylate group, significantly lowers the electron density at the C5 carbon. This weakens the C5-Br bond, lowering the activation energy required for the oxidative addition step of the catalytic cycle.

  • Selectivity: Because the C5 position is highly electrophilic, it readily undergoes Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids without requiring highly specialized, electron-rich phosphine ligands that are typically necessary for unactivated aryl bromides[1].

Experimental Workflows & Reaction Optimization

When functionalizing the C5 position, the choice of catalyst, base, and heating method dictates the ratio of the desired cross-coupled product to the undesired debrominated side-product. Table 1 summarizes optimized conditions derived from extensive SAR campaigns[1][2].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for C5-Functionalization

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp / TimeYield (%)Mechanistic Rationale
Pd(PPh₃)₄ Na₂CO₃ (aq)Toluene/EtOH/H₂O120 °C (μW), 20 min65–85%Standard biphasic conditions; rapid microwave heating minimizes the thermal degradation of the isoxazole core.
Pd(dppf)Cl₂ K₂CO₃ (aq)1,4-Dioxane/H₂O90 °C, 12 h70–90%The bidentate dppf ligand prevents catalyst precipitation; ideal for sterically hindered ortho-substituted boronic acids.
Pd(OAc)₂ / SPhos K₃PO₄ (solid)Toluene100 °C, 4 h>85%Electron-rich, bulky SPhos ligand accelerates oxidative addition and reductive elimination, suppressing debromination.

Step-by-Step Methodology: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines a self-validating system for the rapid C5-arylation of this compound using microwave irradiation, a method proven to yield high-purity intermediates for antiviral drug discovery[1].

Reagents Required:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2–1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2.0 M Aqueous Na₂CO₃ (2.0 eq)

  • Degassed Toluene/Ethanol (3:1 v/v)

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add this compound (0.5 mmol), the selected arylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (0.025 mmol).

  • Atmosphere Control: Seal the vial with a septum cap. Evacuate and backfill the vial with dry Nitrogen or Argon three times. Causality: Palladium(0) is highly sensitive to oxidation. Removing ambient oxygen prevents catalyst deactivation and suppresses the oxidative homocoupling of the boronic acid.

  • Solvent & Base Addition: Syringe in 3.0 mL of the degassed Toluene/Ethanol mixture, followed by 0.5 mL of 2.0 M aqueous Na₂CO₃. Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. The base is strictly required to convert the boronic acid into a highly nucleophilic boronate complex, which is the active species in the transmetalation step.

  • Microwave Irradiation: Place the vial in a microwave synthesizer. Irradiate at 120 °C for 20 minutes with a pre-stirring period of 30 seconds.

  • Self-Validation Check (In-Process Control): To verify the success of the transmetalation and reductive elimination steps, sample 5 μL of the organic layer and monitor via LC-MS. The disappearance of the starting material mass (m/z ~220/222 for the bromine isotopes) and the appearance of the product mass without significant debrominated side-product (m/z ~141) confirms the catalytic cycle is turning over efficiently.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 × 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure C5-functionalized isoxazole carboxylate.

Synthesis and Diversification Workflow

G Start Diethyl 2-oxosuccinate (Starting Material) Step1 Condensation & Cyclization (NH₂OH·HCl, Base) Start->Step1 Intermediate Isoxazole Core (Intermediate) Step1->Intermediate Step2 Bromination (POBr₃ or Br₂) Intermediate->Step2 Core This compound (Key Scaffold) Step2->Core Step3 Suzuki-Miyaura Coupling (Pd-Catalyst, R-B(OH)₂) Core->Step3 Product C5-Functionalized Isoxazole (Late-Stage Diversification) Step3->Product

Workflow for the late-stage C5 functionalization of the isoxazole core.

References

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms Source: eScholarship (University of California) URL:[Link]

Sources

Experimental procedure for the synthesis of "Ethyl 5-bromoisoxazole-3-carboxylate" derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocol for Ethyl 5-bromoisoxazole-3-carboxylate , a critical pharmacophore in the development of antimicrobial and antiviral therapeutics (e.g., Influenza A M2-S31N inhibitors). Unlike simple aromatic brominations, the functionalization of the isoxazole 5-position requires a specific sequence to avoid ring opening or decarboxylation.

We present a two-step chemically robust workflow :

  • Cyclocondensation: Construction of the isoxazole core via the reaction of diethyl oxalacetate with hydroxylamine.[1]

  • Deoxybromination: Conversion of the intermediate 5-hydroxyisoxazole (tautomeric with 5-isoxazolone) to the 5-bromo derivative using phosphoryl bromide (

    
    ).
    

Key Advantages of this Protocol:

  • Regiospecificity: Guarantees the 3-carboxylate isomer, avoiding the common 5-carboxylate impurity.

  • Scalability: Validated for multigram-scale preparation.

  • Cost-Efficiency: Utilizes readily available acyclic precursors.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis targets the C5-Br bond.[2] Direct bromination of the isoxazole ring (e.g., with


) typically occurs at the C4 position due to electronic directing effects. Therefore, the C5-bromo substituent is best installed via the "OH-to-Br" conversion of a 5-hydroxy precursor.
Reaction Scheme (Graphviz)

SynthesisPath Start Diethyl Oxalacetate (Sodium Salt) Inter Intermediate: Ethyl 5-hydroxyisoxazole- 3-carboxylate (Tautomer: 5-Oxo) Start->Inter Cyclocondensation (pH controlled) Reagent1 Hydroxylamine HCl NaHCO3 / EtOH Reagent1->Inter Product Target: Ethyl 5-bromoisoxazole- 3-carboxylate Inter->Product Deoxybromination (Nucleophilic Subst.) Reagent2 POBr3 (Phosphoryl Bromide) Toluene, Reflux Reagent2->Product

Caption: Step-wise conversion from acyclic diester to functionalized heteroaromatic core.

Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 5-hydroxyisoxazole-3-carboxylate

Principle: The condensation of hydroxylamine with a


-keto ester (diethyl oxalacetate) forms an oxime intermediate, which cyclizes to form the isoxazole ring. The pH must be carefully buffered to favor the formation of the 3-carboxylate isomer over the 3-hydroxy-5-carboxylate isomer.

Reagents:

  • Diethyl oxalacetate sodium salt (CAS: 40876-98-0)

  • Hydroxylamine hydrochloride (

    
    )[3]
    
  • Sodium bicarbonate (

    
    )[3]
    
  • Ethanol (Absolute)[3][4]

Procedure:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve Diethyl oxalacetate sodium salt (10.0 g, 47.6 mmol) in Ethanol (100 mL). The solution may appear turbid.

  • Buffering: Add Sodium bicarbonate (4.4 g, 52.4 mmol) followed by Hydroxylamine hydrochloride (3.6 g, 52.4 mmol) in a single portion.

    • Expert Note: The use of

      
       neutralizes the HCl released, preventing acid-catalyzed hydrolysis of the ester groups.
      
  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, and a polar streak/spot (
    
    
    
    ) corresponding to the 5-hydroxy/5-oxo species should appear.
  • Workup:

    • Cool to room temperature.[3][4][5]

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in Water (50 mL) and acidify carefully with 1M HCl to pH ~2.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.[6][7][8]
      
  • Purification: The crude solid is typically pure enough for the next step. If necessary, recrystallize from Ethanol/Ether.[9]

    • Expected Yield: 6.0 – 7.5 g (80-95%).

    • Appearance: Off-white to pale yellow solid.

Phase 2: Deoxybromination to this compound

Principle: The 5-hydroxyisoxazole (or its 5-oxo tautomer) behaves like a carboxylic acid equivalent or an enol. Reaction with phosphoryl bromide (


) converts the C-OH/C=O to a C-Br bond via an activated phosphate intermediate, followed by nucleophilic attack by bromide.

Safety Warning:


 is highly corrosive and reacts violently with water. All glassware must be flame-dried. Perform in a fume hood.

Reagents:

  • Ethyl 5-hydroxyisoxazole-3-carboxylate (Intermediate from Phase 1)

  • Phosphoryl bromide (

    
    ) (CAS: 7789-59-5)
    
  • Toluene (Anhydrous) or 1,2-Dichloroethane (DCE)

  • Triethylamine (

    
    ) (Optional, catalytic)
    

Procedure:

  • Setup: Equip a 250 mL dry RBF with a stir bar and a drying tube (or

    
     line).
    
  • Addition: Suspend the Intermediate (5.0 g, 31.8 mmol) in Toluene (50 mL).

  • Reagent Addition: Add

    
      (10.9 g, 38.2 mmol, 1.2 equiv) in portions.
    
    • Expert Note: If the reaction is sluggish, add 0.5 mL of DMF as a catalyst (Vilsmeier-Haack type activation).

  • Reaction: Heat to Reflux (110°C) for 3-5 hours.

    • Observation: The solid suspension should dissolve as the reaction proceeds. The solution will turn orange/brown.

  • Quench (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly pour the reaction mixture into a beaker containing crushed Ice/Water (200 mL) with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
      .
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the organic layer with Saturated 
    
    
    
    (to remove phosphoric acid byproducts) and Brine.
  • Purification: Dry over

    
     and concentrate. Purify via Flash Column Chromatography.
    
    • Stationary Phase: Silica Gel.[3]

    • Mobile Phase: Hexanes:EtOAc (90:10 to 80:20).

    • Target Product: this compound elutes early (

      
       in 20% EtOAc).
      

Data Summary & Troubleshooting

Physicochemical Properties
PropertyValueNotes
Formula

MW 220.02 g/mol
Appearance White to off-white solidMay be an oil if slightly impure
Yield (Step 2) 45 - 60%Step 2 is the yield-limiting step

NMR

6.80 (s, 1H, C4-H), 4.45 (q, 2H), 1.40 (t, 3H)
Characteristic singlet at C4
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incorrect pH (Hydrolysis)Ensure

is fresh. Do not use strong bases like NaOH.
Low Yield in Step 2 Incomplete conversionUse anhydrous Toluene. Add 5% DMF catalyst. Increase reaction time.
Black Tar in Step 2 Overheating / DecompositionLimit reflux temp to 110°C. Ensure

quality (should be white/yellow, not orange liquid).
Product is Oil Residual Solvent / ImpuritiesRecrystallize from Hexanes/Ether or dry under high vacuum for 24h.

References

  • Preparation of Isoxazole Derivatives

    • Source: Li, F., et al. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." ACS Infectious Diseases, 2017.
    • Relevance: Describes the cyclization of diethyl oxalacetate and subsequent bromination with phosphoryl bromide (POBr3).[1]

    • URL:[Link]

  • Bromination Methodologies

    • Source: Tang, B., et al. "Structure Activity of -Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease." Journal of Medicinal Chemistry, 2024.
    • Relevance: Confirms the synthesis of this compound via the hydroxylamine/bromin
    • URL:[Link]

  • Source: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.

Sources

Application Note: Ethyl 5-bromoisoxazole-3-carboxylate as a Bifunctional Linchpin in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Ethyl 5-bromoisoxazole-3-carboxylate in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

Abstract

This compound (CAS 1914946-33-0) represents a high-value "scaffold hopping" intermediate in modern medicinal chemistry. Its structural utility lies in its orthogonal bifunctionality : the C5-bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling (C–C bond formation), while the C3-ethyl ester provides a latent carboxylic acid for subsequent amidation or heterocycle formation. This guide outlines the strategic deployment of this scaffold, focusing on regioselective functionalization, validated synthetic protocols, and its application in developing antivirals targeting the Influenza A M2-S31N proton channel.

Chemical Profile & Handling

PropertyData
Chemical Name This compound
CAS Number 1914946-33-0
Molecular Formula

Molecular Weight 220.02 g/mol
Physical State White to off-white solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Safety (GHS) H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant)

Expert Insight: The isoxazole ring is electron-deficient, making the C5-bromine highly susceptible to oxidative addition by Pd(0) species. However, the ring's N-O bond is sensitive to vigorous reducing conditions (e.g.,


/Pd-C, 

), which can cleave the isoxazole into an enaminone. Synthetic routes should prioritize cross-coupling before any aggressive reduction steps.

Strategic Logic: The Divergent Workflow

The power of this building block is its ability to serve as a central hub for Divergent Synthesis . By modifying the C5 and C3 positions sequentially, researchers can rapidly generate libraries of bio-active compounds.

Mechanism of Action (Synthetic)
  • C5-Position (Electrophilic): The bromine at C5 is activated by the adjacent heteroatoms, making it an excellent partner for Suzuki-Miyaura, Stille, or Sonogashira couplings.

  • C3-Position (Nucleophilic/Electrophilic): The ester is stable during C5-manipulation but can be selectively hydrolyzed to the acid (for amide coupling) or reduced to the alcohol.

Visualizing the Workflow

The following diagram illustrates the logical flow from the parent scaffold to diverse bioactive leads.

DivergentSynthesis Scaffold Ethyl 5-bromoisoxazole- 3-carboxylate (Starting Material) Suzuki C5-Arylation (Suzuki Coupling) Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Stille C5-Alkylation (Stille/Sonogashira) Scaffold->Stille Pd(PPh3)4, R-SnBu3 Intermediate 5-Substituted Isoxazole Ester Suzuki->Intermediate Stille->Intermediate Hydrolysis C3-Ester Hydrolysis Intermediate->Hydrolysis LiOH, THF/H2O Reduction C3-Reduction (to Alcohol) Intermediate->Reduction NaBH4, EtOH Amide Final Drug Candidate (Amide/Peptidomimetic) Hydrolysis->Amide HATU, R-NH2 Ether Final Drug Candidate (Ether/Linker) Reduction->Ether NaH, R-X

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the C5-Br and C3-Ester motifs.

Detailed Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Context: This reaction installs the primary pharmacophore at the 5-position. The use of


 is recommended over 

for electron-deficient heterocycles to prevent protodebromination.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Setup: In a microwave vial or round-bottom flask, combine the isoxazole scaffold, aryl boronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

  • Catalyst Addition: Add

    
     quickly and seal the vessel under inert atmosphere.
    
  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Note: The product will be more polar than the starting bromide.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol B: C3-Ester Hydrolysis

Context: Converting the ester to the carboxylic acid to enable amide coupling.

Reagents:

  • 5-Substituted Isoxazole-3-carboxylate (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF/MeOH/Water (3:1:1)

Step-by-Step:

  • Dissolve the ester in the THF/MeOH mixture. Cool to 0°C.

  • Add a solution of

    
     in water dropwise.
    
  • Allow to warm to room temperature and stir for 2–4 hours.

  • Acidification (Critical): Carefully acidify to pH ~3 using 1N HCl. The isoxazole acid often precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc/DCM. (Note: Isoxazole acids can be water-soluble; if no precipitate forms, exhaustive extraction is required).

Case Study: Targeting Influenza A M2-S31N Channel

Background: The M2 proton channel of Influenza A is a validated drug target.[2][3] The S31N mutation confers resistance to adamantane-based drugs.[2][4] In a landmark study, Li et al. (2017) utilized the isoxazole scaffold to develop next-generation inhibitors that are active against resistant strains.

Application of the Scaffold: Researchers used a derivative of this compound to construct a library of inhibitors.

  • Step 1 (Suzuki): The 5-bromo isoxazole was coupled with bulky adamantane or substituted aryl boronic acids to fit the hydrophobic pocket of the M2 channel.

  • Step 2 (Amidation): The C3-ester was hydrolyzed and coupled with amines to fine-tune the electrostatic interactions within the channel pore.

Outcome: The resulting compounds showed sub-micromolar efficacy (


) against both wild-type and S31N mutant strains, validating the isoxazole 3,5-substitution pattern as a privileged pharmacophore for viral channel blockers.
Pathway Diagram: Synthesis of M2-S31N Inhibitors

M2Inhibitor Start Ethyl 5-bromoisoxazole- 3-carboxylate Step1 Suzuki Coupling (Introduction of Hydrophobic Tail) Start->Step1 Ar-B(OH)2, Pd cat. Inter1 5-Aryl-isoxazole-3-ester Step1->Inter1 Step2 Hydrolysis & Amidation (Introduction of Polar Head) Inter1->Step2 1. LiOH 2. R-NH2, HATU Final M2-S31N Inhibitor (Bioactive Hit) Step2->Final

Caption: Synthetic route used to generate M2-S31N inhibitors starting from the 5-bromo-3-carboxylate scaffold.[5]

Troubleshooting & Optimization (Expertise)

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodebromination (H replacing Br)Switch solvent to DME (dimethoxyethane) or Toluene. Ensure strictly anhydrous conditions if using moisture-sensitive boronic acids.
Ring Cleavage Reductive opening of N-O bondAvoid

or

. Use mild reducing agents (

) if reducing the ester.
Hydrolysis Stalls Steric hindrance at C3Heat to 50°C. Switch base to NaOH (stronger nucleophile) or use TMSOK in THF for anhydrous cleavage.
Poor Solubility Isoxazole polarityUse polar aprotic solvents (DMF, DMSO) for subsequent coupling steps.

References

  • Li, F., Hu, Y., Wang, Y., Ma, C., & Wang, J. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction.[1][3][5] Journal of Medicinal Chemistry, 60(4), 1580–1590.[3] [3][5]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. Application Notes and Protocols: Synthesis of Isoxazole Derivatives.

  • Sigma-Aldrich. Safety Data Sheet: this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling with Ethyl 5-bromoisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks during late-stage diversification. Coupling electron-deficient heteroaryl halides like ethyl 5-bromoisoxazole-3-carboxylate presents a unique "perfect storm" of synthetic challenges. The highly electron-withdrawing nature of the isoxazole core, combined with a base-labile ethyl ester at the 3-position, makes this substrate exceptionally prone to side reactions[1].

This guide provides a causality-driven troubleshooting framework to help you bypass degradation pathways and achieve high-yielding, reproducible carbon-carbon bond formations.

I. Mechanistic Workflow & Failure Analysis

To optimize this reaction, we must first understand the competing kinetics within the catalytic cycle. The Suzuki-Miyaura reaction relies on a delicate balance between the palladium cycle and the stability of the starting materials[2]. For this compound, the failure modes are often faster than the productive transmetalation step.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (this compound) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Base Fail2 Isoxazole Ring Opening (Prolonged Heating) OxAdd->Fail2 Degradation RedElim Reductive Elimination TransMet->RedElim + Ar'-B(OH)2 Fail1 Ester Hydrolysis (Excess H2O / Strong Base) TransMet->Fail1 Side Reaction Fail3 Protodeboronation (Slow Transmetalation) TransMet->Fail3 Boronic Acid Loss RedElim->Pd0 Catalyst Regeneration Product Coupled Isoxazole Product (Target) RedElim->Product C-C Bond Formation

Suzuki catalytic cycle for 5-bromoisoxazoles highlighting critical failure pathways.

II. Diagnostic Troubleshooting & FAQs

Q1: My reaction shows complete consumption of the starting material, but my isolated yield is <20%. LCMS shows a mass corresponding to the carboxylic acid. What went wrong?

Causality: You are experiencing competing ester hydrolysis. The Suzuki coupling requires a base to activate the boronic acid for transmetalation[2]. However, standard aqueous bases (like 2M Na₂CO₃) at elevated temperatures (80–100 °C) will rapidly hydrolyze the ethyl ester at the 3-position, yielding the highly polar isoxazole-3-carboxylic acid, which is often lost during aqueous workup[3]. Solution: The ester hydrolysis is outpacing the transmetalation step. Switch to a milder, anhydrous base system such as powdered K₂CO₃, Cs₂CO₃, or KF in a non-aqueous solvent like 1,4-dioxane. If water is strictly required to dissolve the base, use a minimal volume and lower the reaction temperature to 40–60 °C, compensating for the slower rate by using a highly active precatalyst.

Q2: I'm seeing multiple degradation peaks and poor mass recovery. Is the isoxazole ring unstable?

Causality: Yes. 5-Haloisoxazoles are highly susceptible to base-promoted ring-opening (often via deprotonation or nucleophilic attack), especially when subjected to prolonged heating[1]. The electron-withdrawing ester at the 3-position further activates the ring toward degradation. Solution: You must accelerate the catalytic cycle to outcompete degradation. 1 (e.g., 100 °C for 15–30 minutes) is highly effective for this substrate[1]. It rapidly pushes the reaction past the activation energy barrier for oxidative addition, minimizing the residence time during which ring-opening occurs.

Q3: I am coupling this compound with a 2-heteroaryl boronic acid, but I only see protodeboronation of my boronic acid partner.

Causality: 2-Heteroaryl boronic acids (e.g., 2-furanboronic acid) undergo rapid protodeboronation under basic conditions[2]. When paired with a challenging electrophile like a 5-bromoisoxazole, the transmetalation step is too slow, allowing the boronic acid to decompose before coupling can occur. Solution: The ratio of active catalyst to boronic acid must be optimized, and transmetalation must be accelerated. Utilizing4 (such as XPhos Pd G2 or G3) rapidly generates the active Pd(0) species at room temperature or 40 °C, allowing the cross-coupling to outcompete deboronation[4].

III. Quantitative Data: Catalyst & Condition Screening

The following table summarizes the optimization landscape for coupling this compound, demonstrating how specific variables mitigate the failure modes discussed above.

Catalyst SystemBaseSolvent SystemTemp / TimeYieldPrimary Failure Mode Avoided
Pd(PPh₃)₄ (5 mol%)2M Na₂CO₃ (aq)DME / H₂O80 °C / 12 h<20%Failed: Severe Ester Hydrolysis
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (solid)1,4-Dioxane90 °C / 4 h65%Reduced Hydrolysis (Anhydrous)
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (solid)DME / H₂O100 °C / 20 min (MW)85%Ring Degradation (Fast Kinetics)
XPhos Pd G2 (2 mol%)K₃PO₄ (aq)THF40 °C / 2 h>90%Protodeboronation (Mild Temp)

Data synthesized from established optimization protocols for isoxazole and unstable boronic acid couplings[1],[4].

IV. Self-Validating Experimental Protocol

To ensure reproducibility and prevent the common pitfalls associated with this substrate, follow this self-validating microwave protocol utilizing Pd(dppf)Cl₂[1].

Step 1: Reagent Preparation & Stoichiometry

  • Action: In a microwave-safe vial, combine this compound (1.0 equiv) and the corresponding boronic acid (1.2–1.5 equiv). Add K₂CO₃ (2.0 equiv).

  • Validation Check: Ensure the K₂CO₃ is finely powdered and oven-dried. Clumped or wet base will introduce localized high-pH aqueous zones, immediately triggering ester hydrolysis.

Step 2: Solvent Addition & Degassing

  • Action: Add a solvent mixture of Dimethoxyethane (DME) and H₂O (typically a 4:1 or 5:1 ratio). Seal the vial with a septum cap. Sparge the mixture with dry N₂ or Argon for 10 minutes.

  • Validation Check: Bubbling must be vigorous enough to displace dissolved oxygen. Complete deoxygenation prevents the oxidative homocoupling of the boronic acid, a side reaction that consumes your nucleophile and turns the solution black (Pd black precipitation)[2].

Step 3: Catalyst Loading

  • Action: Quickly uncap, add Pd(dppf)Cl₂ (5 mol%), and reseal. Flush the headspace with N₂ for 1 additional minute.

Step 4: Microwave Execution

  • Action: Heat the reaction mixture in a microwave reactor at 100 °C for 20 minutes.

  • Validation Check: The rapid heating profile is critical. If using conventional heating, the reaction will require 2-4 hours, during which ring degradation will reduce yields by 20-40%.

Step 5: Reaction Monitoring & Workup

  • Action: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, then brine. Dry the organic layer over Na₂SO₄.

  • Validation Check (LCMS): Before column chromatography, run an LCMS of the crude mixture. You should observe the target mass. If you observe a mass of[M - 28] (loss of ethyl) or a highly polar peak at [M - 44], your base concentration/water ratio was too high, resulting in ester hydrolysis.

V. References

1.2 - Yoneda Labs 2.1 - National Institutes of Health (NIH) / PMC 3.3 - Journal of Medicinal Chemistry (ACS Publications) 4.4 - National Institutes of Health (NIH) / PMC

Sources

Common side reactions in "Ethyl 5-bromoisoxazole-3-carboxylate" cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges encountered during the cross-coupling of Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 105174-97-8). It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and mechanistic troubleshooting.

Core Substrate Analysis

  • Substrate: this compound[1][2]

  • Reactivity Profile: The C5-position is electronically activated for oxidative addition due to the electron-withdrawing nature of the isoxazole ring and the ester at C3. However, this electron deficiency makes the ring susceptible to nucleophilic attack and reductive cleavage.

  • Critical Failure Modes: Protodehalogenation (hydrodebromination), isoxazole ring opening (N–O bond cleavage), and ester hydrolysis.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant amounts of ethyl isoxazole-3-carboxylate (des-bromo product) instead of the coupled product."

Diagnosis: Protodehalogenation (Hydrodebromination) This is the most common side reaction. The electron-deficient isoxazole ring facilitates faster oxidative addition, but if the transmetallation step is slow, the palladium(II) intermediate will intercept a hydride source (often from the solvent or base).

Corrective Actions:

  • Switch Solvents: Avoid alcohols (MeOH, EtOH) or DMF/DMA if using strong bases, as they can act as hydride donors. Use 1,4-Dioxane or Toluene which are non-protic and chemically inert.

  • Catalyst Optimization: Switch to a catalyst with a bulky, electron-rich ligand like Pd(dppf)Cl₂ or XPhos Pd G2 . These ligands accelerate reductive elimination, outcompeting the hydride transfer pathway.

  • Strict Anhydrous Conditions: Ensure the reaction is strictly anhydrous if using hydride-sensitive intermediates.

Issue 2: "The reaction mixture turned black/tarry, and NMR shows loss of the isoxazole characteristic peaks."

Diagnosis: Isoxazole Ring Cleavage (Reductive Opening) The N–O bond in isoxazoles is weak (~55 kcal/mol). Under reducing conditions (Pd(0)) or strong heating, palladium can insert into the N–O bond, or the ring can undergo base-mediated fragmentation to form acyclic nitriles or enamines.

Corrective Actions:

  • Lower Temperature: Do not exceed 80°C. 5-bromoisoxazoles are highly reactive; many couplings proceed at 40–60°C.

  • Base Selection: Avoid strong bases like alkoxides (NaOtBu). Use mild, inorganic bases such as K₃PO₄ or Cs₂CO₃ .

  • Avoid Reducing Metals: If using Zn or Mn (e.g., in Negishi couplings), titrate carefully. Excess reducing metal accelerates ring opening.

Issue 3: "My product yield is low, and I see a new spot on TLC that stays at the baseline."

Diagnosis: Ester Hydrolysis The C3-ethyl ester is labile. Standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O) can hydrolyze the ester to the carboxylic acid (Ethyl 5-bromoisoxazole-3-carboxylic acid), which is highly water-soluble and may not extract into the organic layer.

Corrective Actions:

  • Buffer the Aqueous Phase: If water is necessary, use a phosphate buffer (pH 7–8) instead of free carbonate/hydroxide.

  • Anhydrous Suzuki: Switch to "Anhydrous Suzuki" conditions using CsF or K₃PO₄ suspended in dry dioxane/toluene.

Competitive Pathway Visualization

The following diagram illustrates the kinetic competition between the desired cross-coupling and the three primary failure modes.

ReactionPathways SM This compound (Starting Material) Pd_Ox Pd(II)-Intermediate (Oxidative Addition) SM->Pd_Ox Pd(0) Catalyst Fast Step Hydrolysis Side Product C: Carboxylic Acid (Hydrolysis) SM->Hydrolysis Aqueous Base (pH > 10) Prod Target Coupled Product (C5-Aryl/Alkyl) Pd_Ox->Prod Transmetallation & Reductive Elimination (Desired) Proto Side Product A: Protodehalogenation (Des-bromo) Pd_Ox->Proto Hydride Source (Slow Transmetallation) RingOpen Side Product B: Ring Cleavage (Acyclic Nitrile) Pd_Ox->RingOpen Pd Insertion into N-O or High Temp

Caption: Kinetic competition between the desired C5-coupling (Green) and common decomposition pathways (Red) involving protodehalogenation, ring opening, and hydrolysis.

Optimized Experimental Protocol (Suzuki-Miyaura)

This protocol is optimized to suppress hydrolysis and protodehalogenation.

ParameterSpecificationRationale
Solvent 1,4-Dioxane (Anhydrous)High boiling point, inert to hydride transfer.
Base Potassium Phosphate (K₃PO₄), finely groundMild base, low solubility limits "pH" spikes.
Catalyst Pd(dppf)Cl₂[3] · DCM (3-5 mol%)Bidentate ligand prevents coordination of isoxazole Nitrogen; efficient for electron-poor halides.
Temperature 60°C - 80°CSufficient for activation but below ring-opening threshold.
Time 4 - 12 HoursMonitor by LCMS to stop immediately upon conversion.

Step-by-Step Procedure:

  • Charge: In a reaction vial, add this compound (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide) via syringe.

  • React: Heat to 60°C. Monitor via LCMS every 2 hours.

    • Checkpoint: If SM remains but product is forming, increase temp to 75°C. Do not exceed 90°C.

  • Workup: Dilute with EtOAc, wash with water (buffered to pH 6) to prevent post-reaction hydrolysis, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: It is not recommended. Triphenylphosphine is liable to oxidation and dissociation. The free isoxazole nitrogen can coordinate to the open palladium site, poisoning the catalyst. Bidentate ligands like dppf or Xantphos are superior for heteroaryl halides.

Q: Why is the choice of boronic acid important? A: Electron-poor boronic acids (e.g., pyridyl boronates) react slowly, increasing the residence time of the Pd(II)-intermediate. This increases the window for protodehalogenation. For slow coupling partners, increase catalyst loading rather than temperature.

Q: Is the isoxazole ring stable to Buchwald-Hartwig amination conditions? A: Generally, yes, but strong bases like NaOtBu used in Buchwald couplings can cause ring fragmentation. Use Cs₂CO₃ or K₃PO₄ as the base and a precatalyst like BrettPhos Pd G3 which operates under milder conditions.

References

  • Li, C., et al. (2019).[4] "Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles." The Journal of Organic Chemistry.

  • Takenaka, K., & Sasai, H. (2015).[5] "Palladium-Catalyzed Direct C–H Arylation of Isoxazoles at the 5-Position." Chemistry – A European Journal.

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products." Current Opinion in Drug Discovery & Development.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid" (Analogous reactivity).

Sources

Technical Support Center: Enhancing the Purity of Ethyl 5-Bromoisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 5-bromoisoxazole-3-carboxylate. The following question-and-answer format directly addresses common issues encountered during the synthesis and purification of this compound, providing practical solutions and in-depth explanations to improve the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the likely impurities?

A common and effective method for synthesizing this compound is through the cycloaddition reaction of ethyl propiolate with dibromoformaldoxime. This reaction, while generally efficient, can lead to several impurities that may complicate purification.

The primary impurities to anticipate are:

  • Unreacted Starting Materials: Ethyl propiolate and dibromoformaldoxime may be present if the reaction does not go to completion.

  • Over-brominated Byproducts: The isoxazole ring is susceptible to further bromination, leading to di-bromo-isoxazole species.

  • Hydrolysis Products: The ester group of the desired product can be hydrolyzed to the corresponding carboxylic acid, particularly during aqueous work-up or if the reaction conditions are not anhydrous.

  • Polymerization Products: Acetylenic starting materials like ethyl propiolate can polymerize under certain conditions.

Understanding these potential impurities is the first step toward developing a robust purification strategy.

Troubleshooting Purification Challenges

This section provides a structured approach to overcoming common hurdles in the purification of this compound.

Recrystallization Issues

Q2: I'm having trouble recrystallizing my crude this compound. What are some suitable solvent systems and troubleshooting tips?

Recrystallization is a powerful technique for purifying solid compounds like this compound. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Solvent Systems:

Solvent SystemPolaritySuitability
Ethanol/WaterPolar ProticGood for inducing crystallization of moderately polar compounds.
Ethyl Acetate/HexaneModerately PolarA versatile system for many organic compounds.
Dichloromethane/HexaneNonpolar/Polar AproticEffective for less polar impurities.
IsopropanolPolar ProticA good alternative to ethanol.

Troubleshooting Common Recrystallization Problems:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high impurity concentration or cooling the solution too quickly.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute.

    • Solution: Concentrate the solution by evaporating some of the solvent and then cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Poor Recovery: Low yield after recrystallization often indicates that the compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Try a different solvent system where the compound has lower solubility at cold temperatures.

Column Chromatography Challenges

Q3: I'm using column chromatography to purify my product, but I'm getting poor separation. How can I optimize my method?

Flash column chromatography is a highly effective method for purifying this compound, especially for removing closely related impurities.

Optimizing Column Chromatography:

ParameterRecommendation
Stationary Phase Silica gel is the standard choice.
Mobile Phase (Eluent) A gradient of ethyl acetate in hexane is a good starting point. A typical gradient might be from 5% to 30% ethyl acetate.
Sample Loading Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. For better separation, adsorb the crude material onto a small amount of silica gel before loading.
Fraction Collection Collect small fractions and monitor them by Thin Layer Chromatography (TLC) to identify the pure product.

Troubleshooting Poor Separation:

  • Co-elution of Impurities: If impurities are eluting with your product, the solvent system may be too polar.

    • Solution: Decrease the polarity of the eluent (i.e., reduce the percentage of ethyl acetate in hexane).

  • Product Stuck on the Column: If the product is not eluting, the solvent system is likely not polar enough.

    • Solution: Gradually increase the polarity of the eluent.

Purity Assessment

Q4: How can I confidently assess the purity of my final product?

A combination of analytical techniques is recommended for a thorough purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the characteristic peaks for the ethyl ester and the isoxazole ring proton. The absence of signals from starting materials or byproducts is a good indicator of purity.

    • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for detecting trace impurities. A pure sample should ideally show a single, sharp peak.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) at room temperature and upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to separate your product from impurities. A good solvent system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Start eluting with the low-polarity solvent and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Crude Reaction Mixture Recrystallization Recrystallization Start->Recrystallization Initial Purification ColumnChromatography Column Chromatography Start->ColumnChromatography Alternative/Further Purification Recrystallization->ColumnChromatography If impurities persist NMR NMR Spectroscopy Recrystallization->NMR HPLC HPLC Recrystallization->HPLC MS Mass Spectrometry Recrystallization->MS ColumnChromatography->Recrystallization For final polishing ColumnChromatography->NMR ColumnChromatography->HPLC ColumnChromatography->MS End Pure Product NMR->End HPLC->End MS->End

Caption: General workflow for the purification and analysis of this compound.

Logical Troubleshooting Diagram

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions ImpureProduct Impure Product Detected OilingOut Oiling out during recrystallization? ImpureProduct->OilingOut NoCrystals No crystals forming? ImpureProduct->NoCrystals PoorSeparation Poor separation in column? ImpureProduct->PoorSeparation SlowCooling Re-dissolve, add more solvent, cool slowly OilingOut->SlowCooling ChangeSolvent Change recrystallization solvent OilingOut->ChangeSolvent Concentrate Concentrate solution, scratch flask NoCrystals->Concentrate NoCrystals->ChangeSolvent AdjustEluent Adjust eluent polarity PoorSeparation->AdjustEluent RepackColumn Check column packing PoorSeparation->RepackColumn

Caption: A logical decision tree for troubleshooting common purification issues.

References

This guide was developed by synthesizing information from established chemical principles and data from chemical suppliers. For further reading on specific techniques, please consult standard organic chemistry laboratory manuals and peer-reviewed literature on heterocyclic synthesis and purification.

Troubleshooting incomplete conversion of "Ethyl 5-bromoisoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 5-bromoisoxazole-3-carboxylate Case ID: ISOX-BR-005 Status: Open Responsible Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Deceptive" Scaffold

You are likely here because your reaction with This compound has stalled, or your starting material is being consumed with no desired product formation.

While the 5-bromo position appears to be a standard handle for cross-coupling or nucleophilic substitution, the isoxazole ring is not a simple benzene analog. It is a "masked" 1,3-dicarbonyl equivalent. Under specific conditions—particularly strong basicity or reduction—the N-O bond cleaves, leading to ring fragmentation rather than functionalization.

This guide addresses the three most common failure modes: Stalled Suzuki Couplings , Failed Nucleophilic Substitutions (


) , and Unexpected Decomposition .

Module 1: Troubleshooting Stalled Suzuki-Miyaura Couplings

User Symptom: "I am trying to couple an aryl boronic acid to the 5-position. The reaction stops at 40-50% conversion. Adding more catalyst doesn't help."

The Root Cause: Catalyst Poisoning & Base Sensitivity

Isoxazoles are coordinating ligands. The nitrogen atom can bind to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst (forming a "Pd-black" precipitate). Furthermore, if you use strong bases (e.g.,


, 

) to accelerate transmetallation, you risk opening the isoxazole ring before the coupling occurs.
Protocol Optimization (Self-Validating System)
ParameterStandard (Fail-Prone)Optimized (Recommended) Rationale
Catalyst

or


or

Bulky, electron-rich ligands (Buchwald type) prevent isoxazole N-coordination to the metal center.
Base

(aq) or


(3.0 eq)
or

Phosphate is basic enough for boronic acids but mild enough to preserve the N-O bond.
Solvent DMF or EtOH/Water1,4-Dioxane/Water (4:1) Dioxane minimizes chelation; water is strictly required for the boronate pathway.
Temp 100°C+60°C - 80°C High heat promotes protodebromination (replacing Br with H).
Step-by-Step Recovery Protocol:
  • Diagnostic Check: Take a 50 µL aliquot. Run LCMS.

    • If Product Mass is present but low: Proceed to step 2.

    • If "M-Br+H" (Des-bromo) mass is dominant: You are overheating. Lower temp to 60°C and switch solvent to anhydrous THF.

  • The "Spike" Test: Do not just add more Pd(0). Add 1.5 eq of fresh Boronic Acid first.

    • Reasoning: Boronic acids often de-boronate (decompose) faster than the bromide reacts. If the reaction restarts, the limitation was the boronic acid, not the catalyst.

  • The Catalyst Switch: If step 2 fails, filter the mixture (remove Pd black) and restart with XPhos Pd G2 (2 mol%) .

Module 2: Troubleshooting Nucleophilic Aromatic Substitution ( )

User Symptom: "I'm trying to displace the bromine with an amine/thiol. The starting material is untouched even after 24h at reflux."

The Root Cause: Electronic Mismatch

The 5-position of isoxazole is activated, but less so than 2-bromopyridine or 4-nitrohalobenzenes. The 3-ester group helps withdraw electrons, but often not enough to promote direct displacement with weak nucleophiles.

Critical Warning: If you force this reaction with strong bases (e.g., NaH) to "activate" your nucleophile, you will trigger Case 3 (Ring Opening) .

Decision Matrix: vs. Buchwald-Hartwig

SNAr_Decision Start Goal: Displace Br with Nucleophile (Nu-H) NuType Identify Nucleophile Type Start->NuType StrongNu Strong Nu (Thiols, 1° Amines) NuType->StrongNu WeakNu Weak Nu (Anilines, Amides, Alcohols) NuType->WeakNu SNAr_Path Try SNAr first: Solvent: DMSO/DMF Base: DIPEA (Organic bases only!) Temp: 80°C StrongNu->SNAr_Path Buchwald_Path Mandatory Buchwald-Hartwig: Cat: Pd2(dba)3 + BrettPhos Base: Cs2CO3 Temp: 100°C WeakNu->Buchwald_Path Check Check LCMS @ 2h SNAr_Path->Check Success Conversion > 20%? Continue. Check->Success Yes Fail No Conversion? Switch to Buchwald. Check->Fail No

Figure 1: Decision matrix for functionalizing the C5-position. Note that weak nucleophiles require metal catalysis.

Module 3: The "Hidden" Failure – Ring Opening

User Symptom: "My starting material disappeared, but I don't see the product. The NMR is a mess (complex aliphatic region)."

The Mechanism of Failure

The isoxazole N-O bond is the weak link.[1] Under basic conditions (especially hydroxide or alkoxides), the C3-proton (or adjacent positions if substituted) can be deprotonated, or the base can attack the C5 position, initiating a cascade that cleaves the N-O bond. This creates a


-keto nitrile or enaminone derivative.

The "Red Flag" Reagents (AVOID these):

  • Sodium Hydride (NaH): Guaranteed ring destruction.

  • Sodium Ethoxide/Methoxide (

    
    ):  High risk of transesterification + ring opening.
    
  • Palladium on Carbon (

    
    ):  This will reduce the N-O bond to an amino-enone.
    
Visualizing the Decomposition Pathway

RingOpening SM 5-Bromo-Isoxazole (Starting Material) Intermediate Anionic Adduct (Ring Strain) SM->Intermediate Nucleophilic Attack at C5 or C3 Base Strong Base (OH-, RO-) Base->Intermediate Product_A Ring Cleavage (Nitrile/Enol Formation) Intermediate->Product_A N-O Bond Break Product_B Polymerization/Tar Product_A->Product_B Decomposition

Figure 2: The base-promoted degradation pathway of isoxazoles. Once the N-O bond breaks, the scaffold is lost.

FAQs: Rapid Fire Troubleshooting

Q1: Can I hydrolyze the ester (C3 position) to the acid without destroying the ring? A: Yes, but be gentle. Do not reflux in NaOH.

  • Protocol: Use LiOH (1.1 eq) in THF/Water (1:1) at 0°C to Room Temperature . Lithium is less aggressive than Sodium/Potassium. Monitor closely. If the ring opens, try TMS-iodide or acid-mediated hydrolysis (

    
    ), though acid may decarboxylate the position if heated.
    

Q2: I see a "Des-Bromo" byproduct (M-Br+H). Where is the hydrogen coming from? A: This is Protodebromination . It usually happens in Suzuki couplings when the catalyst inserts into the C-Br bond, but transmetallation is too slow. The Pd-species then grabs a hydride from the solvent (ethanol or DMF).

  • Fix: Switch to a non-protic solvent like Toluene or Dioxane . Increase the concentration of the boronic acid.

Q3: Is this molecule light sensitive? A: Yes. Isoxazoles can undergo photochemical rearrangement (to oxazoles or ring opening) under intense UV. Wrap your reaction flask in aluminum foil, especially if the reaction time exceeds 12 hours.

References & Authority

  • Isoxazole Reactivity & Ring Opening:

    • Mechanism of base-promoted ring cleavage: See Beilstein J. Org. Chem. 2024, 20, 1860–1867.

    • General Isoxazole Stability:BenchChem Technical Guide .

  • Suzuki Coupling Optimization:

    • Catalyst selection for heteroaryl halides:Sandiego.edu Protocols .

    • Base sensitivity in cross-coupling:Organic Chemistry Portal .

  • Nucleophilic Substitution (

    
    ): 
    
    • Reactivity of 5-bromo vs 4-bromo isoxazoles:Tetrahedron Letters , 2021.[2]

    • General

      
       on electron-deficient heterocycles:Juniper Publishers . 
      

Sources

Preventing debromination of "Ethyl 5-bromoisoxazole-3-carboxylate" during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. This guide addresses a critical bottleneck in isoxazole functionalization: the severe debromination of ethyl 5-bromoisoxazole-3-carboxylate during palladium-catalyzed cross-coupling reactions.

By understanding the mechanistic causality behind this side reaction, researchers can transition from trial-and-error optimization to rational reaction design.

Mechanistic Insight: The Causality of Debromination

This compound is a highly valuable, yet notoriously unstable, electrophile used in the synthesis of antiviral agents and targeted protein stabilizers[1][2]. During palladium-catalyzed processes (e.g., Suzuki-Miyaura or Stille couplings), the intended pathway involves oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination.

However, the isoxazole ring is highly electron-deficient, a property exacerbated by the electron-withdrawing ethyl ester at the 3-position. This electronic environment makes the resulting Pd(II)-aryl intermediate highly electrophilic. If the transmetalation step is sluggish—often due to steric hindrance, poor ligand choice, or suboptimal base—the Pd(II) species is forced into a competing reduction pathway. It abstracts a hydride from the surrounding environment (commonly from alcoholic solvents via


-hydride elimination or from amine bases), leading to hydrodebromination and the formation of the dead-end product, ethyl isoxazole-3-carboxylate[3].

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)-Br Species) Start->OxAdd + 5-Bromoisoxazole Transmet Transmetalation (Fast with XPhos/dppf) OxAdd->Transmet Proper Base/Ligand Hydride Hydride Abstraction (From Solvent/Base) OxAdd->Hydride Slow Transmetalation Alcoholic Solvents RedElim Reductive Elimination Transmet->RedElim RedElim->Start Product Cross-Coupled Product RedElim->Product Debrom Hydrodebromination (Side Product) Hydride->Debrom

Competing Pd-catalyzed pathways: Cross-coupling vs. Hydrodebromination.

Troubleshooting & FAQs

Q1: I am attempting a Suzuki-Miyaura coupling with this compound, but my major product is the debrominated isoxazole. How do I fix this? A: Massive debromination indicates that transmetalation is failing to outpace reduction. First, switch from standard ligands like PPh


 to sterically demanding, electron-rich ligands such as XPhos or dppf. A bulkier ligand alters the geometry around the palladium center, accelerating the rate-limiting transmetalation step while sterically shielding the metal from hydride donors, thereby disfavoring the dehalogenation pathway[4].

Q2: What are the optimal solvent and base choices to minimize hydrodebromination? A: You must eliminate all potential hydride sources. Avoid alcoholic solvents (ethanol, methanol) entirely. Use anhydrous, non-protic solvents like 1,4-dioxane or toluene. For the base, avoid amines (which can donate hydrides) and strong aqueous bases (which will hydrolyze your ethyl ester). Opt for finely milled, anhydrous inorganic bases like K


PO

or Cs

CO

.

Q3: Direct cross-coupling is still failing despite optimization. Are there alternative synthetic routes? A: Yes. You can bypass the problematic oxidative addition entirely by reversing the polarity of your reagents. Synthesize ethyl 5-(tributylstannyl)isoxazole-3-carboxylate and utilize it as the nucleophile in a Stille coupling against an aryl halide[2][4]. Stille couplings proceed under milder, neutral conditions that avoid the harsh basic environments that exacerbate debromination.

Workflow Step1 Analyze Reaction Mixture (High Debromination?) CheckSolvent Check Solvent: Are alcohols present? Step1->CheckSolvent FixSolvent Switch to Toluene or 1,4-Dioxane CheckSolvent->FixSolvent Yes CheckLigand Check Ligand: Using PPh3? CheckSolvent->CheckLigand No Success Optimized Cross-Coupling FixSolvent->Success FixLigand Upgrade to Bulky Ligand (XPhos, dppf) CheckLigand->FixLigand Yes CheckBase Check Base: Using Amines/Aqueous? CheckLigand->CheckBase No FixLigand->Success FixBase Use Anhydrous K3PO4 or Cs2CO3 CheckBase->FixBase Yes FixBase->Success

Troubleshooting workflow to mitigate debromination in cross-coupling.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the ratio of cross-coupled product to debrominated side-product, demonstrating the critical need for bulky ligands and anhydrous, non-protic environments.

EntryCatalyst / Ligand SystemSolventBaseTemp (°C)Yield (%)Debromination (%)
1Pd(PPh

)

EtOH / H

O
Na

CO

8015%65%
2Pd(OAc)

/ PPh

DMFK

CO

9025%50%
3PdCl

(dppf)
TolueneCs

CO

9068%12%
4Pd

(dba)

/ XPhos
1,4-Dioxane (Anhydrous)K

PO

(Anhydrous)
10082% <5%

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

This protocol utilizes Buchwald-type conditions to force rapid transmetalation, minimizing the lifespan of the vulnerable Pd(II) intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and backfill with dry Argon three times.

  • Reagent Loading: Add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd

    
    (dba)
    
    
    
    (0.02 eq), XPhos (0.04 eq), and finely milled, anhydrous K
    
    
    PO
    
    
    (2.0 eq).
  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M relative to the isoxazole) via syringe.

  • Self-Validating Check: Stir at room temperature for 5 minutes. Validation: The solution should turn a deep red/orange, indicating the successful formation of the active Pd(0)-XPhos complex. If the solution turns black, Pd(0) has precipitated (catalyst death via oxygen ingress or poor ligand binding); halt and restart.

  • Reaction: Heat the mixture to 100 °C for 4–6 hours.

  • Monitoring: Monitor via LC-MS. Validation: The absence of the M-79 mass peak (debrominated isoxazole) confirms that the anhydrous conditions successfully prevented hydride abstraction.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, concentrate, and purify via silica gel chromatography.

Protocol B: Synthesis of this compound via Stannyl Intermediate

If direct bromination of the isoxazole core yields high debromination or degradation[1], synthesizing the bromide from a stable stannyl precursor ensures high fidelity[2].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (1.0 eq) and sodium carbonate (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Halogenation: Slowly add liquid Br

    
     (1.5 eq) dropwise at room temperature.
    
  • Self-Validating Check: The reaction mixture should initially decolorize as the bromine is consumed. Once the reaction is complete, a persistent faint orange/red tint will remain, validating that the stannane has been fully consumed and excess bromine is present.

  • Quenching: Stir overnight, then quench the reaction by adding saturated aqueous sodium thiosulfate until the mixture becomes completely colorless.

  • Extraction: Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure this compound.

References

  • Source: nih.
  • Source: nih.
  • 3-Methyl-5-(tributylstannyl)
  • Source: nih.

Sources

Catalyst selection for efficient coupling with "Ethyl 5-bromoisoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Optimization for Ethyl 5-bromoisoxazole-3-carboxylate

Welcome to the Technical Support Center. Working with electron-deficient heterocycles like this compound presents unique synthetic challenges. While the C5-position is highly activated for oxidative addition, the isoxazole core is notoriously sensitive to basic conditions and elevated temperatures, often leading to ring-opening or premature saponification of the C3-ester.

This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to help drug development professionals achieve high-yielding Suzuki-Miyaura cross-couplings with this specific substrate.

Diagnostic Q&A: Troubleshooting Coupling Failures

Q1: Why are my coupling yields so low when using standard bidentate catalysts like Pd(dppf)Cl₂ or bulky systems like Pd₂(dba)₃? A: The failure stems from the electronic and steric demands of the transmetalation step. The electron-deficient nature of this compound allows for facile oxidative addition, but the resulting Pd(II) intermediate is prone to off-cycle degradation if transmetalation is sluggish. Bulky or rigid bidentate ligands (like dppf) can sterically hinder transmetalation with certain boronic acids on this specific heterocycle. Empirical screening demonstrates that the simpler, unidentate phosphine catalyst Pd(PPh₃)₄ is vastly superior for this substrate, cleanly outperforming Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂[1].

Q2: What are the optimal base and solvent systems to prevent isoxazole ring degradation? A: Isoxazoles are highly sensitive to strong bases, which trigger deprotonation and subsequent ring-opening (e.g., via E1cB-like mechanisms), especially when electron-withdrawing groups like the C3-ester are present. You must avoid strong bases like KOtBu or NaOH. The optimal, self-validating system utilizes a weak inorganic base—specifically sodium bicarbonate (NaHCO₃) (1.4 equivalents)—in 1,4-dioxane [1]. This combination provides exactly enough basicity to activate the boronic acid for transmetalation without compromising the structural integrity of the isoxazole core.

Q3: How do temperature and heating modalities affect the coupling at the C5-position? A: Temperature control is critical for causality in this reaction. Conventional heating often leads to prolonged reaction times, increasing the likelihood of substrate decomposition before the catalytic cycle completes. Microwave irradiation is highly recommended to rapidly overcome the activation energy barrier. Studies show that heating the reaction to 150 °C for 60 minutes under microwave irradiation in dioxane yields the highest conversion (up to 78% yield)[1]. Dropping the temperature to 120 °C significantly reduces the yield[1].

Q4: How do I handle the ester group at the C3 position during the coupling workflow? A: The ethyl ester at the C3 position remains stable under the mild NaHCO₃/dioxane conditions used for the Suzuki coupling. If your medicinal chemistry route requires a free carboxylic acid for downstream amide coupling (e.g., synthesizing antiviral or antialphavirus agents), perform a sequential Suzuki coupling followed by a dedicated ester hydrolysis (saponification) step[2]. This chemoselective approach prevents premature decarboxylation during the high-temperature cross-coupling phase.

Quantitative Data Analytics

The following table summarizes the causal relationship between catalyst/condition selection and reaction yield for the Suzuki-Miyaura coupling of this compound, based on optimized medicinal chemistry workflows[1].

Catalyst (5 mol%)BaseSolventHeating ModalityYieldMechanistic Observation
Pd(PPh₃)₄ NaHCO₃ (1.4 eq) Dioxane 150 °C (Microwave) 78% Optimal conditions; rapid transmetalation
Pd(PPh₃)₄NaHCO₃ (1.4 eq)Dioxane120 °C (Microwave)< 50%Incomplete conversion; insufficient thermal energy
Pd(dppf)Cl₂NaHCO₃ (1.4 eq)Dioxane150 °C (Microwave)TraceSuboptimal transmetalation due to steric bulk
Pd₂(dba)₃NaHCO₃ (1.4 eq)Dioxane150 °C (Microwave)LowCatalyst degradation / poor turnover
Pd(OAc)₂NaHCO₃ (1.4 eq)Dioxane150 °C (Microwave)LowPoor catalytic stability without added phosphines

Validated Experimental Protocol

Microwave-Assisted Suzuki-Miyaura Coupling Target: 5-Aryl/Heteroaryl-isoxazole-3-carboxylate derivatives

  • Reagent Preparation: In a standard microwave-safe reaction vial, combine this compound (1.0 equiv) and the desired aryl or heteroaryl boronic acid (1.2 equiv)[1].

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (5 mol%) and NaHCO₃ (1.4 equiv) to the vial[1]. Critical Step: Ensure Pd(PPh₃)₄ is bright yellow and handled under an inert atmosphere (argon/nitrogen) to prevent oxidation to catalytically dead Pd(II) species.

  • Solvent Introduction: Suspend the solid mixture in anhydrous 1,4-dioxane to achieve a 0.1–0.2 M concentration relative to the isoxazole substrate.

  • Degassing: Seal the vial with a microwave-compatible septum cap. Degas the mixture by sparging with argon or nitrogen for 5–10 minutes. Removing dissolved oxygen is essential to prevent the quenching of the active Pd(0) catalyst.

  • Microwave Irradiation: Place the sealed vial in a dedicated microwave synthesizer. Heat the reaction at 150 °C for exactly 60 minutes [1].

  • Workup: Cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically utilizing a hexane/ethyl acetate gradient) to isolate the pure cross-coupled product.

Mechanistic & Logical Workflow

The following decision tree illustrates the logical pathways and critical failure points when optimizing the coupling conditions for this specific heterocycle.

G A This compound B Oxidative Addition (C-Br Activation) A->B C Catalyst Selection B->C D Pd(PPh3)4 (5 mol%) Optimal Stability C->D Preferred E Pd(dppf)Cl2 / Pd2(dba)3 Suboptimal C->E Avoid F Base & Solvent D->F G NaHCO3 in Dioxane Preserves Ring F->G Preferred H Strong Bases Ring Cleavage F->H Avoid I Microwave Heating (150 °C, 1 hr) G->I J Coupled Product I->J High Yield

Logical workflow for optimizing Suzuki-Miyaura coupling of 5-bromoisoxazoles.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)

Sources

Effect of base and solvent on "Ethyl 5-bromoisoxazole-3-carboxylate" reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Critical Reactivity Overview

Welcome to the technical guide for Ethyl 5-bromoisoxazole-3-carboxylate (E5BIC) . This scaffold is a "privileged structure" in medicinal chemistry but presents a dichotomy in reactivity: it is highly activated for functionalization yet fragile under standard forcing conditions.

The "Goldilocks" Zone

The 5-bromo position is electronically activated for both Nucleophilic Aromatic Substitution (


)  and Palladium-catalyzed Cross-Couplings . However, the isoxazole ring—specifically the N-O bond and the C4 proton—is sensitive to base-mediated degradation.

Key Structural Vulnerabilities:

  • C4-Proton Acidity: The C4 proton is flanked by the 3-carboxylate and the 5-bromo group (both electron-withdrawing). Strong bases (e.g., NaH, KOtBu) can deprotonate this position, leading to carbanion formation and subsequent ring fragmentation or polymerization.

  • Ester Hydrolysis: The ethyl ester at C3 is labile. Aqueous bases (NaOH, LiOH) intended for Suzuki coupling will rapidly hydrolyze this to the carboxylic acid, altering solubility and reactivity.

  • Ring Cleavage: The N-O bond is the weak link.[1] Reducing conditions (Pd/H2) or strong nucleophiles can cleave this bond, destroying the heterocycle.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am attempting a Suzuki coupling using in Dioxane/Water, but I observe low conversion and a polar byproduct. What is happening?

Diagnosis: You are likely experiencing ester hydrolysis competing with the cross-coupling. The Science:


 in the presence of water generates hydroxide ions. The electron-deficient isoxazole ring makes the C3-ester highly susceptible to saponification. The "polar byproduct" is likely the 5-bromoisoxazole-3-carboxylic acid.
Solution: 
  • Switch Base: Use Potassium Phosphate Tribasic (

    
    ) . It is less nucleophilic than carbonate/hydroxide but sufficiently basic for the transmetallation step.
    
  • Buffer System: If hydrolysis persists, switch to anhydrous conditions using Cesium Fluoride (CsF) (2.0 equiv) in dry Toluene or Dioxane. This activates the boronic acid without generating hydroxide.

Q2: During with an amine using NaH in DMF, the reaction turned black/tarry. Why?

Diagnosis: Isoxazole Ring Fragmentation. The Science: Sodium Hydride (NaH) is too strong (


 of conjugate acid ~35). It deprotonates the acidic C4-H of the isoxazole. The resulting anion is unstable and can undergo a rearrangement (often forming a nitrile enolate) that leads to polymerization ("tar").
Solution: 
  • Use Mild Bases: Switch to organic bases like DIPEA (Hünig's base) or inorganic weak bases like

    
     .
    
  • Solvent Choice: Use Acetonitrile (MeCN) instead of DMF. MeCN is polar enough to facilitate the transition state but easier to remove, preventing thermal decomposition during workup.

Q3: Can I use standard hydrogenation (Pd/C, ) to reduce a nitro group elsewhere in the molecule?

Diagnosis: High Risk of Scaffold Destruction. The Science: The N-O bond of the isoxazole is chemically similar to an oxime ether. Palladium-catalyzed hydrogenation will reductively cleave this bond, opening the ring to form an amino-enone structure. Solution:

  • Chemoselective Reduction: Use Iron powder/Ammonium Chloride (

    
    )  or Tin(II) Chloride (
    
    
    
    )
    . These methods reduce nitro groups without affecting the isoxazole N-O bond.

Part 3: Optimized Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling (Anhydrous)

Best for preventing ester hydrolysis and ring opening.

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Reagents:

    • E5BIC (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Base: Cesium Fluoride (CsF) (2.0 equiv) - Crucial for anhydrous activation.

    • Catalyst:

      
       (5 mol%)
      
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Add solids, then solvent. Sparge with Argon for 5 mins.

    • Heat to 80°C (Do not exceed 100°C). Monitor by LCMS.

    • Note: Reaction typically completes in 2-4 hours.

  • Workup: Filter through Celite (elute with EtOAc). Wash filtrate with water (x1) and brine (x1).

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for introducing amines at the 5-position.

  • Reagents:

    • E5BIC (1.0 equiv)

    • Amine Nucleophile (1.1 - 1.5 equiv)

    • Base: DIPEA (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF. Avoid DMF if possible to simplify workup.

  • Procedure:

    • Dissolve E5BIC in solvent. Add base, then amine.

    • Stir at Room Temperature initially. If sluggish after 2 hours, heat to 50°C.

    • Warning: If using a secondary amine, steric hindrance may require higher temps (60-70°C), but monitor for ring degradation.

Part 4: Decision Logic & Mechanism (Visualizations)

Diagram 1: Reaction Condition Decision Tree

This flowchart guides the user to the correct base/solvent system based on their desired transformation.

ReactionLogic Start Start: this compound Goal Desired Transformation? Start->Goal Suzuki C-C Bond Formation (Suzuki Coupling) Goal->Suzuki SNAr C-N / C-O Bond Formation (Substitution) Goal->SNAr HydrolysisCheck Is Ester Hydrolysis Acceptable? Suzuki->HydrolysisCheck BaseCheck Base Selection SNAr->BaseCheck Cond_Aq Use Aqueous Conditions: K3PO4 / Dioxane / H2O (Standard) HydrolysisCheck->Cond_Aq Yes (Acid OK) Cond_Anhyd Use Anhydrous Conditions: CsF / Toluene or Dioxane (Protects Ester) HydrolysisCheck->Cond_Anhyd No (Keep Ester) Cond_Mild Mild Base: DIPEA or Cs2CO3 (Safe) BaseCheck->Cond_Mild Recommended Cond_Strong Strong Base (NaH/KOtBu): RISK: Ring Opening (AVOID) BaseCheck->Cond_Strong Dangerous

Caption: Decision matrix for selecting base and solvent systems to maximize yield and minimize side reactions.

Diagram 2: Base-Mediated Failure Mode

Visualizing why strong bases cause "black tar" formation.

RingOpening Reactant Isoxazole Substrate (C4-H is Acidic) Deprotonation C4-Deprotonation (Formation of Carbanion) Reactant->Deprotonation + Base Base Strong Base Added (NaH, Alkoxide) Base->Deprotonation RingOpen N-O Bond Cleavage (Irreversible) Deprotonation->RingOpen Rapid Rearrangement Product Nitrile/Enolate Mixtures (Decomposition/Tar) RingOpen->Product

Caption: Mechanism of isoxazole ring degradation under strongly basic conditions.

Part 5: References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95, 2457–2483. [Link]

  • Isoxazole Ring Stability & Hydrogenation: Speranza, G. et al. "Palladium Hydrogenation of Ethyl 5-(Benzoyloxymethyl)isoxazole-3-carboxylate."[3] Molecules, 2024 , 29, 1762. [Link]

  • Nucleophilic Substitution on Isoxazoles: Liu, Z. et al. "Synthesis of 5-amino-isoxazoles via SNAr." Tetrahedron Letters, 2010 , 51, 125-127. [Link]

  • Base Sensitivity of Heterocycles: Bunnett, J. F. "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews, 1951 , 49, 273. [Link]

Sources

Stability and storage conditions for "Ethyl 5-bromoisoxazole-3-carboxylate".

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists utilizing Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0). As a critical heterocyclic building block—prominently utilized in the synthesis of Deubiquitinase-Targeting Chimeras (DUBTACs) for targeted protein stabilization[1]—maintaining the structural integrity of this compound is paramount for reproducible drug discovery workflows.

Physicochemical & Storage Metrics

To ensure experimental reproducibility, baseline quantitative data must be strictly adhered to. Below is the synthesized data profile for this compound[2][3].

ParameterSpecificationCausality / Relevance
CAS Number 1914946-33-0Unique identifier for inventory and safety tracking.
Molecular Formula C6H6BrNO3Contains an electrophilic ester and a halogenated ring.
Purity Standard ≥ 97%Minimum threshold for sensitive cross-coupling reactions[2].
Long-Term Storage 2-8°CPrevents thermal degradation of the isoxazole ring[3].
Shipping Conditions Room Temp (< 2 weeks)Activation energy for degradation is not met short-term[3].
Atmosphere Inert (Ar / N2)Prevents atmospheric moisture from inducing hydrolysis[2].
Incompatibilities Strong acids/bases, oxidizersTriggers rapid ester cleavage and toxic fume emission[3].

Troubleshooting & FAQs: Mechanistic Insights

Q1: My shipment arrived at room temperature. Is the compound still viable for synthesis? A1: Yes. Stability data indicates that the compound is stable at room temperature for short durations (less than 2 weeks) during shipping[3]. The thermal energy at ambient conditions is insufficient to spontaneously break the carbon-bromine bond or cleave the ester without a catalyst. However, you must immediately transfer it to 2-8°C upon receipt to halt any long-term kinetic degradation.

Q2: Why is an inert atmosphere strictly required for long-term storage at 2-8°C? A2: this compound contains an electrophilic ethyl ester group. When stored at 2-8°C, removing the vial from the refrigerator causes immediate atmospheric condensation on the inner walls of the container if opened cold. This introduces water into the micro-environment. Over time, this moisture acts as a nucleophile, initiating slow hydrolysis of the ethyl ester into the corresponding carboxylic acid. Purging the headspace with Argon or Nitrogen displaces this moisture, arresting the hydrolysis pathway[2].

Q3: During my DUBTAC synthesis targeting OTUB1, the initial coupling reaction failed. Could degraded starting material be the culprit? A3: Absolutely. This compound is frequently used to synthesize covalent recruiters (like EN523) for the OTUB1 deubiquitinase[1]. If the starting material was exposed to strong bases or nucleophiles due to improper storage, premature ester cleavage or nucleophilic aromatic substitution at the C5-bromine position likely occurred[3]. Always validate purity via LC-MS (Protocol 2) before proceeding to sensitive steps.

StorageWorkflow A Receive Reagent (CAS: 1914946-33-0) B Short-Term Transport (< 2 Weeks) A->B Shipping C Long-Term Storage (2-8°C) A->C Lab Receipt D Ambient Temp (Stable) B->D E Inert Gas Purge (Ar / N2) C->E Prevent Condensation F Moisture / Base Exposure E->F Improper Seal G Ester Hydrolysis & Degradation F->G

Storage decision tree highlighting the critical pathway to prevent ester hydrolysis.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate physical and analytical checkpoints to confirm success before proceeding.

Protocol 1: Moisture-Free Aliquoting and Storage

Objective: Prevent condensation-induced hydrolysis during repeated sampling.

  • Equilibration: Remove the sealed master vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Allowing the vial to reach thermal equilibrium prevents atmospheric moisture from condensing on the cold material when opened.

  • Inert Transfer: Inside a glove box or under a continuous stream of dry Argon on a Schlenk line, unseal the vial.

  • Aliquoting: Weigh the required mass into pre-dried amber vials. Causality: Amber vials prevent potential photolytic degradation of the carbon-bromine bond over prolonged storage.

  • Sealing: Purge the headspace of both the master stock and the new aliquot vials with Argon for 10 seconds.

  • Self-Validation Check: Seal tightly with PTFE-lined caps and wrap with Parafilm. Store immediately at 2-8°C. Validation: The protocol is successful if, upon next use, the compound remains a free-flowing solid/liquid mixture[3]. Clumping or phase separation is a physical indicator of moisture ingress and protocol failure.

Protocol 2: Pre-Synthesis Quality Control (LC-MS)

Objective: Analytically verify the structural integrity of the ester and bromine functional groups prior to DUBTAC synthesis.

  • Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of LC-MS grade Acetonitrile (MeCN).

  • Chromatography: Run a standard reverse-phase gradient (e.g., 5-95% MeCN in water with 0.1% Formic Acid) over 5 minutes using a C18 column.

  • Mass Spectrometry Detection: Monitor the UV trace at 254 nm. Extract the mass chromatogram for the positive ion mode [M+H]+.

  • Self-Validation & Causality Check:

    • Success: You must observe a single chromatographic peak with a mass of 220.0 and 222.0 m/z . Causality: Bromine has two stable isotopes (

      
      Br and 
      
      
      
      Br) in a roughly 1:1 ratio. Observing this distinct doublet confirms the bromine atom is intact.
    • Failure: If a peak is observed at 192.0 / 194.0 m/z , this indicates the loss of the ethyl group (

      
       Da), confirming that ester hydrolysis has occurred due to improper storage. Do not use this batch for synthesis.
      

QCProtocol S1 Aliquoted Sample (1 mg in MeCN) S2 LC-MS Analysis (Reverse-Phase) S1->S2 S3 Analyze Isotopic Pattern [M+H]+ 220/222 (1:1) S2->S3 S4 Purity ≥ 97% S3->S4 Intact Ester S5 Mass = 192/194 (Hydrolysis Detected) S3->S5 Degraded S6 Proceed to DUBTAC Synthesis S4->S6 S7 Discard / Repurify S5->S7

Self-validating LC-MS quality control workflow prior to downstream synthesis.

References

  • Henning, N. J., et al. "Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization". PMC - NIH. Available at: [Link]

Sources

Scaling up reactions involving "Ethyl 5-bromoisoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up & Process Chemistry Topic: Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0) Ticket ID: SC-ISOX-5BR-001[1][2]

Critical Safety Notice: Thermal Hazards

WARNING: Isoxazole derivatives possess a weak N–O bond (


 55 kcal/mol), making them potentially energetic.[2] Before any scale-up >10g, you must characterize the thermal stability of your specific lot.[2]
  • Hazard: The isoxazole ring is susceptible to thermally induced cleavage, often releasing nitriles and ketenes.[2] This decomposition is exothermic.[1][2]

  • Mandatory Check: Run a Differential Scanning Calorimetry (DSC) scan.[1][3]

    • Threshold: If the onset of decomposition (

      
      ) is within 50°C of your reaction temperature, you are in the "Danger Zone."
      
    • Rule of Stoichiometry: Calculate the "Adiabatic Temperature Rise" (

      
      ). If 
      
      
      
      , active cooling and emergency dumping protocols are required.[2]

Reaction Optimization Center (Troubleshooting & FAQs)

Welcome to the troubleshooting module. Select the issue that best matches your observation.

Module A: Cross-Coupling (Suzuki-Miyaura)

Target: Coupling aryl/heteroaryl boronic acids at the C5 position.

Q: My conversion is good, but the isolated yield is low. I see a new spot on TLC that is very polar/acidic. What happened? A: You likely hydrolyzed the C3-ethyl ester.[1]

  • Cause: Standard Suzuki bases (NaOH,

    
    ) in aqueous media are too aggressive for electron-deficient isoxazole esters.[1][2] The electron-withdrawing nature of the isoxazole ring makes the ethyl ester highly susceptible to saponification.
    
  • Solution: Switch to a mild, anhydrous base system or a phosphate buffer.[2]

    • Recommended: Potassium Phosphate (

      
      ) or Cesium Carbonate (
      
      
      
      ).[1]
    • Solvent: Dioxane/Water (9:1) or Toluene/Water (10:1).[1][2] Avoid MeOH/EtOH as transesterification may occur.[1][2]

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is often due to "Protodeboronation" of your boronic acid partner, not the isoxazole.

  • Mechanism: Heteroaryl boronic acids (especially 2-pyridyl or 2-thienyl) are unstable under basic conditions.[1][2]

  • Fix:

    • Switch to Boronic Esters (Pinacol esters) which are more stable.[1]

    • Use Pre-catalysts like

      
       or 
      
      
      
      that initiate faster, consuming the boronic acid before it decomposes.[2]
Module B: Nucleophilic Substitution ( )

Target: Displacing the C5-Bromine with amines or alkoxides.[1]

Q: I tried to displace the bromine with sodium ethoxide, but the ring was destroyed. A: Strong alkoxides trigger the Kemp Elimination pathway (ring fragmentation).

  • Mechanism: The base deprotonates the side chain or attacks the ring, causing N–O bond cleavage to form a nitrile (

    
    ).
    
  • Solution: Use "soft" nucleophiles.[1][2]

    • Amines: Use DIPEA (Hünig's base) in DMSO or NMP at moderate temps (50–80°C).

    • O-Nucleophiles: Avoid alkoxides.[1][2] Use phenols with

      
      .[1][2]
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for optimizing reactions with this compound.

IsoxazoleOptimization Start START: this compound Goal Define Transformation Start->Goal Suzuki C5-Arylation (Suzuki) Goal->Suzuki C-C Bond SNAr C5-Substitution (SNAr) Goal->SNAr C-N / C-O Bond BaseCheck Check Base Selection Suzuki->BaseCheck NucCheck Check Nucleophile SNAr->NucCheck StrongBase NaOH / NaOtBu BaseCheck->StrongBase WeakBase K3PO4 / Cs2CO3 BaseCheck->WeakBase ResultHydrolysis FAIL: Ester Hydrolysis StrongBase->ResultHydrolysis ResultSuccess SUCCESS: Coupled Product WeakBase->ResultSuccess HardNuc Alkoxides (NaOEt) NucCheck->HardNuc SoftNuc Amines / Thiols NucCheck->SoftNuc ResultRingOpen FAIL: Ring Cleavage (Nitrile) HardNuc->ResultRingOpen ResultSub SUCCESS: C5-Amine/Thioether SoftNuc->ResultSub

Caption: Decision tree for selecting reaction conditions to avoid common pitfalls like ester hydrolysis and isoxazole ring cleavage.

Detailed Protocol: Robust C5-Suzuki Coupling

This protocol is designed for scale-up (10g – 100g) minimizing exotherms and impurities.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (2–3 mol%) — Chosen for stability and specific activity on heteroaryl halides.
    
  • Base:

    
     (2.0 equiv) — Mild enough to preserve the ester.
    
  • Solvent: Toluene / Water (10:1 v/v) — Biphasic system protects the catalyst.

Step-by-Step Methodology:

  • Inerting (Critical): Charge the reactor with the solid bromide, boronic acid, and phosphate base. Cycle Vacuum/Nitrogen (

    
    ) to remove oxygen.[1] Oxygen causes homocoupling and catalyst death.
    
  • Solvent Addition: Add degassed Toluene and Water.[1][2] Agitate to create an emulsion.[1][2]

  • Catalyst Charge: Add the Pd-catalyst as a solid under a positive stream of Nitrogen.[1]

  • Ramp: Heat to 80°C over 30 minutes.

    • Scale-up Note: Do not heat rapidly.[1][2] The initiation can be exothermic.[4][5] Monitor internal temperature (

      
      ).[1]
      
  • Reaction: Stir at 80°C for 4–6 hours. Monitor by HPLC (look for consumption of bromide).[1]

  • Work-up (Metal Removal):

    • Cool to 20°C.

    • Separate phases.[1][2] Extract aqueous layer with EtOAc.[1]

    • Scavenging: Treat combined organics with Thiol-Silica or Activated Charcoal (10 wt% relative to substrate) for 1 hour to remove Palladium residues.[1][2]

    • Filter through Celite.[1][2]

  • Isolation: Concentrate. Recrystallize from Heptane/EtOAc if solid, or purify via silica plug if oil.[1][2]

Data Summary Table: Solvent & Base Screening

Solvent SystemBaseTemp (°C)Yield (%)Comment
DMF/H2ONaOH8035%Major ester hydrolysis (Acid byproduct).[1][2]
THF/H2ONa2CO36572%Slow reaction; some hydrolysis.[1][2]
Toluene/H2O K3PO4 80 91% Optimal.[1][2] Clean profile.
Dioxane (Dry)Cs2CO310085%Good, but salt removal is harder.[2]

References & Verification

  • Isoxazole Stability & Ring Opening:

    • Source: Pevarello, P., et al. "Synthesis and pharmacological activity of isoxazole derivatives."[2] Journal of Medicinal Chemistry.

    • Context: Mechanisms of base-induced isoxazole ring cleavage (Kemp elimination).[1][2]

    • Verification: [ACS Publications - J. Med.[1][2] Chem.]([Link])

  • Suzuki Coupling on Heterocycles:

    • Source: Billingsley, K., Buchwald, S. L.[2] "Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society.

    • Context: Use of phosphate bases to prevent hydrolysis in sensitive substrates.[1]

    • Verification:

  • Safety & Calorimetry (DSC):

    • Source: Stoessel, F. "Thermal Safety of Chemical Processes."[2] Wiley-VCH.[1][2]

    • Context: Methodologies for determining

      
       and 
      
      
      
      for energetic heterocycles.
    • Verification:

  • Product Data & Handling:

    • Source: Sigma-Aldrich / Merck Technical Sheet for CAS 1914946-33-0.[2]

    • Context: Physical properties and storage conditions (2-8°C, Inert Gas).[1][2]

    • Verification:[2]

Sources

Validation & Comparative

Comparative Guide: Ethyl 5-bromoisoxazole-3-carboxylate vs. Ethyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two isomeric isoxazole scaffolds: Ethyl 5-bromoisoxazole-3-carboxylate (5-Br-3-COOEt ) and Ethyl 3-bromoisoxazole-5-carboxylate (3-Br-5-COOEt ). While they share the same molecular formula (


), their orthogonal reactivity profiles dictate their specific utility in medicinal chemistry.

The Critical Distinction:

  • 5-Br-3-COOEt is an electrophilic powerhouse . The C-5 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-couplings, making it ideal for rapid diversification with amines, alkoxides, and aryl groups.
    
  • 3-Br-5-COOEt is a robust, selective scaffold . The C-3 position is electronically deactivated towards

    
    , requiring specialized conditions for substitution. It is primarily used when the isoxazole core must remain intact under nucleophilic conditions or when selective C-5 functionalization (at the ester) is the priority.
    

Part 1: Structural & Electronic Analysis

To understand the divergent reactivity, one must analyze the electronic bias of the isoxazole ring.[1]

Electronic Distribution

The isoxazole ring is polarized due to the electronegativity of the oxygen (position 1) and nitrogen (position 2) atoms.

  • Position 5 (C-5): Adjacent to the oxygen atom.[2][3][4] It is the most electron-deficient carbon in the ring, analogous to the

    
    -position in pyridine. It is highly susceptible to nucleophilic attack.
    
  • Position 3 (C-3): Adjacent to the nitrogen atom.[2][5] It is relatively electron-rich compared to C-5 and sterically shielded by the lone pair of the nitrogen. It resists direct nucleophilic attack.[6]

Reactivity Heatmap
FeatureEthyl 5-bromo-3-carboxylate Ethyl 3-bromo-5-carboxylate
C-Br Bond Character Highly Electron Deficient (Activated)Electron Neutral/Deactivated

Susceptibility
High (Reacts with amines/thiols mild heat)Low (Inert to thermal

; requires Pd/catalysis)
Suzuki Coupling Excellent (Rapid oxidative addition)Good (Slower oxidative addition)
Ring Stability (Base) Moderate (Risk of ring opening at C-5)High (More robust to basic conditions)
Primary Application Library generation via C-5 substitutionStable core for C-5 ester manipulation

Part 2: Reactivity Profiles & Causality

Nucleophilic Aromatic Substitution ( )

This is the primary differentiator.

  • 5-Br-3-COOEt: The bromine at C-5 is a "hot" leaving group. The intermediate Meisenheimer complex is stabilized by the adjacent oxygen. Researchers can displace this bromine with primary/secondary amines or alkoxides using mild bases (

    
    , 
    
    
    
    ) at 60-80°C.
  • 3-Br-5-COOEt: The bromine at C-3 is essentially inert to classical

    
    . Attempting to force this reaction with strong nucleophiles and high heat often leads to decomposition or ring opening before substitution occurs. Functionalization at C-3 almost exclusively requires transition metal catalysis (Buchwald-Hartwig).
    
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both isomers participate in Suzuki couplings, but the 5-bromo isomer is generally more reactive.

  • Mechanistic Insight: The oxidative addition of

    
     into the C-Br bond is the rate-determining step. The electron-deficient nature of C-5 facilitates this insertion more effectively than at C-3.
    
  • Optimization: For the 3-bromo isomer, electron-rich ligands (e.g., XPhos, SPhos) are recommended to accelerate the oxidative addition step.

Reductive Ring Opening

Isoxazoles contain a weak N-O bond (~55 kcal/mol).

  • Risk Factor: Under catalytic hydrogenation (

    
    , Pd/C) or strong reducing conditions (
    
    
    
    ), the ring will cleave to form
    
    
    -amino enones.
  • 5-Substitution Effect: Substituents at C-5 that withdraw electrons (like the bromine in 5-Br-3-COOEt) can destabilize the ring further towards reductive cleavage compared to the 3-bromo isomer.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct isomer based on the desired transformation.

ReactivityLogic cluster_legend Key Difference node_start Target Molecule Design node_SNAr Is direct Nucleophilic Substitution required? node_start->node_SNAr node_5Br Select: This compound node_SNAr->node_5Br Yes (Amines/OR) node_Coupling Is C-Br functionalization via Pd-catalysis only? node_SNAr->node_Coupling No node_3Br Select: Ethyl 3-bromoisoxazole-5-carboxylate node_Stability Is the core exposed to strong nucleophiles? node_Coupling->node_Stability node_Stability->node_5Br No (Need Reactivity) node_Stability->node_3Br Yes (Need Stability) node_note C-5 is Activated C-3 is Deactivated

Figure 1: Decision logic for scaffold selection based on electronic requirements.

Part 4: Experimental Protocols

Synthesis of this compound

Rationale: This isomer is typically constructed via cyclization followed by bromination.

Step 1: Cyclization

  • Reagents: Diethyl oxalacetate (1.0 eq), Hydroxylamine hydrochloride (1.1 eq),

    
     (1.1 eq).
    
  • Solvent: Ethanol/Water (1:1).

  • Procedure: Dissolve diethyl oxalacetate in EtOH. Add aqueous hydroxylamine/bicarbonate solution dropwise at 0°C. Stir at RT for 4h, then reflux for 2h. Acidify and extract to yield Ethyl 5-hydroxyisoxazole-3-carboxylate.

Step 2: Bromination

  • Reagents: Ethyl 5-hydroxyisoxazole-3-carboxylate (1.0 eq),

    
     (Phosphorus oxybromide, 1.5 eq).
    
  • Solvent: Toluene (anhydrous).

  • Procedure: Suspend the hydroxy-isoxazole in toluene. Add

    
     carefully. Heat to reflux (110°C) for 3-5 hours. Monitor by TLC (the bromo product is less polar).
    
  • Workup: Pour onto ice-water (Caution: Exothermic hydrolysis of

    
    ). Extract with EtOAc.[7]
    
  • Yield: Typically 40-60% over two steps.

Synthesis of Ethyl 3-bromoisoxazole-5-carboxylate

Rationale: Accessing the 3-bromo isomer often requires a [3+2] cycloaddition strategy to install the bromine early.

Protocol: [3+2] Cycloaddition

  • Reagents: Dibromoformaldoxime (Precursor for bromonitrile oxide), Ethyl propiolate (1.2 eq),

    
     (2.5 eq).
    
  • Solvent: EtOAc/Water biphasic system or DMF.

  • Procedure: Dissolve ethyl propiolate in EtOAc. Add dibromoformaldoxime. Add aqueous

    
     dropwise over 2 hours at RT. The base generates the bromo-nitrile oxide in situ, which undergoes cycloaddition with the alkyne.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Regioselectivity typically favors the 3-bromo-5-ester isomer.

General Suzuki Coupling (Applicable to Both)

Note: For the 3-bromo isomer, extend reaction time or use SPhos.

  • Reagents: Bromo-isoxazole (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (5 mol%) or 
    
    
    
    (5 mol%),
    
    
    (2M aq, 2.0 eq).
  • Solvent: 1,4-Dioxane or DME.

  • Procedure: Degas solvents with

    
    . Combine reactants in a sealed tube. Heat to 90-100°C for 4-12 hours.
    
  • Observation: The 5-bromo isomer typically reaches completion in <4 hours; the 3-bromo may require 8-12 hours.

Part 5: Synthesis Pathway Visualization

SynthesisPathways start_5 Diethyl Oxalacetate + Hydroxylamine inter_5 5-Hydroxyisoxazole Intermediate start_5->inter_5 Cyclization prod_5 Ethyl 5-bromoisoxazole- 3-carboxylate inter_5->prod_5 POBr3 (Bromination) start_3 Dibromoformaldoxime + Ethyl Propiolate inter_3 Bromo-nitrile Oxide (In Situ) start_3->inter_3 Base (KHCO3) prod_3 Ethyl 3-bromoisoxazole- 5-carboxylate inter_3->prod_3 [3+2] Cycloaddition

Figure 2: Synthetic routes for accessing the 3-bromo and 5-bromo isomers.

References

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction. Source: Li, Fang, et al. Journal of Medicinal Chemistry (2017). Relevance: Details the synthesis of this compound and its use in high-throughput Suzuki couplings. URL:[Link]

  • Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. Source: ResearchGate Review. Relevance: Discusses the halogenation patterns and stability of isoxazole rings. URL:[Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Source: Luo, Han, et al. The Journal of Organic Chemistry (2022). Relevance: Provides mechanistic parallels for

    
     on electron-deficient 5-bromo-heterocycles, validating the high reactivity of the C-5 position.
    URL:[Link]
    
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Source:Organic Letters (2009). Relevance: Confirms the inertness of 3-bromoisoxazoles to thermal

    
     and the need for alternative strategies (like starting from bromoisoxazolines).
    URL:[Link]
    

Sources

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Ethyl 5-Bromoisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Ethyl 5-Bromoisoxazole-3-carboxylate in Drug Discovery

This compound is a pivotal heterocyclic building block for medicinal chemists and drug development professionals. Its rigid isoxazole core, substituted with a versatile bromine atom at the 5-position and an ethyl ester at the 3-position, presents a unique scaffold for the synthesis of a diverse array of complex molecules. The electron-deficient nature of the isoxazole ring system makes the C5-bromide an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents and the exploration of novel chemical space in the quest for new therapeutic agents. This guide provides an in-depth comparison of common palladium catalysts for four key cross-coupling reactions of this valuable substrate: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The objective is to equip researchers with the knowledge to make informed decisions on catalyst selection based on experimental data and mechanistic insights.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] For this compound, this reaction is instrumental in introducing aryl and heteroaryl moieties at the 5-position, a common strategy in the development of bioactive compounds.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is crucial for rationalizing the choice of catalyst and reaction parameters.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdL2X Ar-Pd(II)L_n-X Pd0->ArPdL2X Ar-X Product Ar-R' OxAdd Oxidative Addition ArPdL2R Ar-Pd(II)L_n-R' ArPdL2X->ArPdL2R [R'-B(OR)3]⁻ Transmetalation Transmetalation ArPdL2R->Pd0 Ar-R' RedElim Reductive Elimination Substrates Ar-X + R'-B(OR)2 Base Base

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura coupling. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Comparative Performance of Palladium Catalysts

Experimental evidence suggests that the choice of palladium catalyst significantly impacts the efficiency of the Suzuki-Miyaura coupling of 5-bromoisoxazole derivatives. A key study focused on the optimization of this reaction for a structurally similar substrate provides valuable comparative data.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ PPh₃ (in situ)NaHCO₃Dioxane150 (Microwave)160-76[3]
Pd(OAc)₂-NaHCO₃Dioxane150 (Microwave)1Lower Yield[3]
Pd₂(dba)₃-NaHCO₃Dioxane150 (Microwave)1Lower Yield[3]
Pd(dppf)Cl₂dppf (in situ)NaHCO₃Dioxane150 (Microwave)1Lower Yield[3]

Table 1: Comparison of palladium catalysts for the Suzuki-Miyaura coupling of a 5-bromoisoxazole derivative.

The data clearly indicates that Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is the preferred catalyst for this transformation, consistently providing higher yields compared to other common palladium sources like palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[3] The superiority of Pd(PPh₃)₄ can be attributed to its ability to readily provide the active, low-ligated Pd(0) species required for the initial oxidative addition step. The electron-rich and sterically bulky triphenylphosphine ligands also facilitate the reductive elimination step, which is often rate-limiting.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a successful synthesis utilizing a 5-bromoisoxazole derivative.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium bicarbonate (NaHCO₃) (1.4 equivalents)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium bicarbonate.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C for 60 minutes.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Vinylation of the Isoxazole Core

The Heck reaction offers a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[4][5] In the context of this compound, this reaction allows for the introduction of vinyl groups at the 5-position, which are valuable synthetic handles for further transformations.

Mechanism of the Heck Coupling

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The catalyst is regenerated by base-mediated elimination of HX.

Heck_Cycle Catalytic Cycle of the Heck Coupling Pd0 Pd(0)L_n ArPdL2X Ar-Pd(II)L_n-X Pd0->ArPdL2X Ar-X Product Ar-CH=CH-R OxAdd Oxidative Addition AlkylPd R-CH2-CH(Ar)-Pd(II)L_n-X ArPdL2X->AlkylPd Alkene AlkeneIns Alkene Insertion HPdLnX H-Pd(II)L_n-X AlkylPd->HPdLnX Product BetaElim β-Hydride Elimination HPdLnX->Pd0 Base, -HBX Base Base

Figure 2: A simplified catalytic cycle for the Heck coupling. The reaction involves oxidative addition, alkene insertion, and β-hydride elimination, followed by regeneration of the Pd(0) catalyst.

Catalyst Considerations for Heck Coupling

While direct comparative studies on this compound are limited, general principles and data from similar heterocyclic systems suggest that a combination of a Pd(II) precursor, such as Pd(OAc)₂ , with a phosphine ligand is a robust starting point. For electron-deficient heteroaryl bromides, ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃) are often effective.

Catalyst PrecursorLigandBaseSolventTypical Temperature (°C)
Pd(OAc)₂PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-120
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100-140
PdCl₂(PPh₃)₂-Et₃NDMF100-120

Table 2: Common palladium catalyst systems for the Heck coupling of aryl bromides.

The choice of ligand is critical in modulating the catalyst's activity and stability. Bulky, electron-rich phosphines can promote the oxidative addition and influence the regioselectivity of the alkene insertion.

Experimental Protocol: Heck Coupling

This is a general protocol that should be optimized for specific substrates.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve Pd(OAc)₂ and PPh₃ in anhydrous DMF.

  • Add triethylamine, followed by this compound and the alkene.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. For this compound, the Sonogashira coupling provides a direct route to 5-alkynylisoxazoles, which are important intermediates in the synthesis of various pharmaceuticals and functional materials.

Mechanism of the Sonogashira Coupling

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide species.

Sonogashira_Cycle Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArPdL2X Ar-Pd(II)L_n-X Pd0->ArPdL2X Ar-X (Oxidative Addition) ArPdL2Ccr Ar-Pd(II)L_n-C≡CR' ArPdL2X->ArPdL2Ccr Cu-C≡CR' (Transmetalation) ArPdL2Ccr->Pd0 Ar-C≡CR' (Reductive Elimination) CuX Cu(I)X CuCcr Cu(I)-C≡CR' CuX->CuCcr R'-C≡CH, Base CuCcr->CuX to Pd cycle Alkyne R'-C≡CH Base Base

Figure 3: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling. The copper cycle generates the copper acetylide, which then participates in the transmetalation step of the palladium cycle.

Comparative Catalyst Performance

For the Sonogashira coupling of bromo-heterocycles, catalyst systems containing both palladium and copper are generally the most effective. The choice of palladium precursor and ligands can influence the reaction efficiency.

Palladium CatalystCopper Co-catalystLigandBaseSolventTypical Yields
PdCl₂(PPh₃)₂ CuIPPh₃ (in situ)Et₃N or PiperidineTHF or DMFGood to Excellent
Pd(OAc)₂CuIPPh₃Et₃NAcetonitrileModerate to Good
Pd(PPh₃)₄CuIPPh₃ (in situ)Et₃NDMFGood to Excellent

Table 3: Common catalyst systems for the Sonogashira coupling.

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) in combination with copper(I) iodide (CuI) is a widely used and reliable catalyst system. The phosphine ligands stabilize the palladium center, while the copper co-catalyst is crucial for the activation of the terminal alkyne.

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add this compound and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and efficient method for the formation of C-N bonds from aryl halides and amines. This reaction is of paramount importance in pharmaceutical chemistry, where the arylamine motif is a common feature in drug molecules. For this compound, this reaction would enable the introduction of a wide range of primary and secondary amines at the 5-position.

Mechanism of the Buchwald-Hartwig Amination

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.

Buchwald_Hartwig_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L_n ArPdL2X Ar-Pd(II)L_n-X Pd0->ArPdL2X Ar-X Product Ar-NR'R'' OxAdd Oxidative Addition AmidoPd Ar-Pd(II)L_n-NR'R'' ArPdL2X->AmidoPd HNR'R'', Base AmineCoord Amine Coordination & Deprotonation AmidoPd->Pd0 Ar-NR'R'' RedElim Reductive Elimination Base Base

Figure 4: A simplified catalytic cycle for the Buchwald-Hartwig amination. The key intermediate is a palladium-amido complex, which undergoes reductive elimination to form the C-N bond.

Catalyst Selection for a Challenging Substrate

The Buchwald-Hartwig amination of electron-deficient 5-bromoisoxazoles can be challenging due to potential side reactions and catalyst inhibition. While direct comparative data for this compound is scarce, insights can be drawn from studies on other electron-deficient five-membered heterocyclic bromides. The choice of ligand is particularly critical for this transformation. Bulky, electron-rich biarylphosphine ligands developed by Buchwald and others are often necessary to promote the reductive elimination step from the electron-deficient palladium center.

Palladium PrecursorLigandBaseSolventTypical Temperature (°C)
Pd(OAc)₂ or Pd₂(dba)₃XPhos NaOtBu or K₃PO₄Toluene or Dioxane80-110
Pd(OAc)₂ or Pd₂(dba)₃RuPhos K₂CO₃ or Cs₂CO₃Toluene or Dioxane80-110
[(tBuBrettPhos)Pd(allyl)Cl]tBuBrettPhos (in situ)LHMDSTHFRoom Temperature - 60

Table 4: Advanced catalyst systems for the Buchwald-Hartwig amination of challenging aryl bromides.

For a substrate like this compound, a catalyst system employing a Pd(II) precursor like Pd(OAc)₂ in combination with a bulky biarylphosphine ligand such as XPhos or RuPhos and a strong base like sodium tert-butoxide (NaOtBu) would be a logical starting point. The use of pre-catalysts, which are more stable and easier to handle, is also highly recommended.

Experimental Protocol: Buchwald-Hartwig Amination

This is a proposed protocol based on best practices for challenging substrates and requires careful optimization.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Catalyst Selection Summary

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of diverse molecular scaffolds in drug discovery. The choice of the optimal palladium catalyst is highly dependent on the specific transformation.

Decision_Tree start Desired Coupling Reaction? suzuki Suzuki-Miyaura (C-C, Aryl/Heteroaryl) start->suzuki heck Heck (C-C, Vinyl) start->heck sonogashira Sonogashira (C-C, Alkynyl) start->sonogashira buchwald Buchwald-Hartwig (C-N, Amine) start->buchwald cat_suzuki Recommended Catalyst: Pd(PPh₃)₄ suzuki->cat_suzuki cat_heck Recommended Starting System: Pd(OAc)₂ / PPh₃ heck->cat_heck cat_sonogashira Recommended System: PdCl₂(PPh₃)₂ / CuI sonogashira->cat_sonogashira cat_buchwald Recommended Starting System: Pd(OAc)₂ / XPhos or RuPhos buchwald->cat_buchwald

Figure 5: Decision tree for selecting a palladium catalyst system for the coupling of this compound.

  • For Suzuki-Miyaura couplings , Pd(PPh₃)₄ has demonstrated superior performance.[3]

  • For Heck couplings , a system of Pd(OAc)₂ with a phosphine ligand like PPh₃ is a reliable starting point.

  • For Sonogashira couplings , a combination of PdCl₂(PPh₃)₂ and CuI is the standard and effective choice.

  • For the more challenging Buchwald-Hartwig amination , a modern catalyst system comprising Pd(OAc)₂ and a bulky biarylphosphine ligand such as XPhos or RuPhos is recommended for initial screening.

It is imperative for researchers to recognize that these recommendations serve as a well-supported starting point. Optimization of reaction parameters, including base, solvent, temperature, and catalyst loading, is essential to achieve the best possible outcomes for each specific substrate combination.

References

  • Wang, Z. et al. (2015). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS Medicinal Chemistry Letters, 6(5), 564-569. [Link]

  • BenchChem (2025). Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. BenchChem.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Fors, B. P. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 904-907. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Mernyák, E. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Heravi, M. M., & Hashemi, E. (2012). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. Tetrahedron, 68(45), 9145-9178. [Link]

  • Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. Advanced Synthesis & Catalysis, 346(13-15), 1525–1532. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027–3043. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

Spectroscopic analysis of "Ethyl 5-bromoisoxazole-3-carboxylate" derivatives for structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a rigid linker in pharmacophores targeting GABA receptors, COX-2, and various kinases. Ethyl 5-bromoisoxazole-3-carboxylate represents a critical building block; its C-5 bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the C-3 ester allows for further diversification into amides or heterocycles.

However, the synthesis and derivatization of this scaffold present a recurring analytical challenge: Regioisomerism . The formation of the 3,5-disubstituted isoxazole ring often competes with the 3,4-isomer or the inverted 3-bromo-5-carboxylate regioisomer depending on the synthetic route (e.g., [3+2] cycloaddition vs. condensation).

This guide objectively compares spectroscopic techniques for confirming the structure of this compound and its derivatives, establishing a self-validating protocol to distinguish the target product from common synthetic artifacts and regioisomers.

Comparative Analysis of Analytical Techniques

To confirm the structure of 5-bromoisoxazole derivatives, researchers must choose between speed and structural resolution. The following table compares the "performance" of standard analytical methods in resolving the specific structural ambiguities of this scaffold.

Table 1: Performance Matrix of Spectroscopic Methods
Feature1H / 13C NMR (1D) 2D NMR (HMBC/NOESY) Mass Spectrometry (LC-MS) X-Ray Crystallography
Primary Utility Routine purity & functional group check.Definitive Regioisomer Assignment. Elemental composition & Halogen confirmation.Absolute configuration & Solid-state conformation.
Differentiation Power Medium. H-4 shift is diagnostic but solvent-dependent.High. Correlations between H-4 and C-3/C-5 are unambiguous.[1]Low. Regioisomers often have identical mass & fragmentation.Ultimate. Resolves all ambiguity.
Speed/Throughput High (mins).Medium (hrs).[2][3]High (mins).Low (days/weeks).
Sample Requirement ~5-10 mg (non-destructive).~20-50 mg (non-destructive).<1 mg (destructive).Single crystal required.
Key Marker for Target H-4 singlet (~6.5-6.9 ppm).H-4

C=N vs H-4

O-C=N.
79Br/81Br (1:1 doublet).Bond lengths (C-O vs C-N).

Core Directive: The Self-Validating NMR Protocol

Reliance on 1D NMR alone is a common pitfall. The chemical shift of the H-4 proton in isoxazoles is sensitive to the electronic nature of substituents at C-3 and C-5. Therefore, a self-validating protocol using 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to distinguish the target This compound (Target) from its regioisomer Ethyl 3-bromoisoxazole-5-carboxylate (Alternative).

The Logic of Connectivity (Expertise)
  • Target (5-bromo-3-carboxylate): The proton is at position 4. It is

    
     to the ester carbonyl (via C-3) and 
    
    
    
    to the C-5 bromine.
  • Alternative (3-bromo-5-carboxylate): The proton is at position 4. It is

    
     to the bromine (via C-3) and 
    
    
    
    to the ester carbonyl (via C-5).

In the HMBC spectrum, long-range couplings (


 and 

) reveal the neighbors of H-4.
Experimental Protocol: Regioisomer Determination
  • Sample Prep: Dissolve 20 mg of the compound in 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    for better separation of quaternary carbons).
  • Acquisition: Run standard 1H, 13C, and gradient-selected HMBC.

  • Analysis Steps:

    • Identify the H-4 singlet (typically

      
       6.8 - 7.2 ppm).
      
    • Identify the Carbonyl carbon (Ester C=O,

      
      158-162 ppm).[2]
      
    • Check Correlation:

      • Target: H-4 should show a strong

        
         correlation to the Ester Carbonyl  (via C-3).
        
      • Alternative: H-4 is spatially closer to the ester but chemically, the coupling path is different. The definitive check is the C-3 vs C-5 chemical shift .

      • C-5 (O-linked) typically resonates downfield (

        
        165-175 ppm) compared to C-3 (N-linked)  (
        
        
        
        155-160 ppm).
    • Decision: If H-4 correlates to a carbon at ~158 ppm (C-3) which also correlates to the ester group, the structure is confirmed.

Visualization: Structural Elucidation Workflow[4]

StructureConfirmation Start Crude Product (Isoxazole Synthesis) HNMR 1H NMR Analysis (Check H-4 Singlet) Start->HNMR Ambiguity Is H-4 Shift Diagnostic? (6.5 - 7.2 ppm) HNMR->Ambiguity HMBC Run 2D HMBC (Focus on H-4 correlations) Ambiguity->HMBC Yes, but ambiguous CheckBr MS Analysis (Isotope Pattern) Ambiguity->CheckBr Shift outlier? CheckC3 Does H-4 correlate to C-3 (approx 158 ppm)? HMBC->CheckC3 Confirmed CONFIRMED: This compound CheckC3->Confirmed Yes (C-3 linked to Ester) Regioisomer IDENTIFIED REGIOISOMER: Ethyl 3-bromoisoxazole-5-carboxylate CheckC3->Regioisomer No (Correlation to C-5 Ester) CheckBr->Confirmed 1:1 Doublet (79Br/81Br) CheckBr->Regioisomer Mass mismatch

Figure 1: Decision tree for the spectroscopic confirmation of 5-bromoisoxazole regioisomers.

Monitoring Derivatization: Suzuki-Miyaura Coupling

A common application of this compound is the introduction of an aryl group at the 5-position via Suzuki coupling. Monitoring this transformation requires tracking specific spectral changes.

Comparative Data: Starting Material (SM) vs. Product (P)
Spectral FeatureStarting Material (5-Bromo) Product (5-Aryl Derivative) Explanation of Change
Mass Spec (ESI) M, M+2 (1:1 ratio) M+H (Single peak) Loss of Br isotope pattern is the primary confirmation of substitution.
1H NMR (H-4) Singlet,

6.95 ppm
Singlet,

6.60 - 6.80 ppm
Shielding/Deshielding depends on the aryl group's electronic effect.
13C NMR (C-5)

140-145 ppm (C-Br)

165-170 ppm (C-Ar)
Carbon shift moves significantly downfield due to the loss of the heavy atom effect and conjugation.
Aromatic Region Empty (except solvent)New multiplets (7.0 - 8.0 ppm)Appearance of coupling partner protons.
Experimental Protocol: Reaction Monitoring
  • Aliquot: Take 50

    
    L of the reaction mixture.
    
  • Quench: Dilute with 0.5 mL EtOAc and wash with water (to remove inorganic salts/boronic acids).

  • Dry & Dissolve: Evaporate solvent and redissolve in CDCl

    
    .
    
  • Key Check:

    • Disappearance: Look for the H-4 singlet of the SM at 6.95 ppm.

    • Appearance: Look for the new H-4 singlet. Note that if the aryl group is electron-rich (e.g., 4-methoxyphenyl), the H-4 signal may shift upfield due to resonance donation into the isoxazole ring.

Advanced Verification: X-Ray Crystallography[1]

While NMR and MS are sufficient for routine analysis, X-ray crystallography remains the "Gold Standard" (Alternative) when steric crowding or unexpected cyclizations occur.

  • When to use: If the Suzuki coupling yields a product where the H-4 signal disappears (suggesting reaction at C-4) or if the melting point deviates significantly from literature values.

  • Performance: Unlike NMR, which infers connectivity, X-ray provides direct spatial coordinates.

  • Critical Parameter: The C-O bond length in the isoxazole ring (

    
    1.36 Å) vs C=N (
    
    
    
    1.30 Å) definitively assigns the ring orientation.
Visualization: Derivatization Pathway

Derivatization SM Ethyl 5-bromoisoxazole -3-carboxylate (SM) Intermediate Pd-Complex (Oxidative Addition) SM->Intermediate Step 1 MarkerSM Marker: Br Isotopes H-4 @ 6.95 SM->MarkerSM Reagents Ar-B(OH)2 Pd(PPh3)4, Base Reagents->Intermediate Product Ethyl 5-arylisoxazole -3-carboxylate Intermediate->Product Step 2: Reductive Elim. MarkerProd Marker: No Br New Ar protons Product->MarkerProd

Figure 2: Synthetic pathway and associated spectroscopic markers for 5-aryl derivatization.

References

  • Regioselective Synthesis of Isoxazoles

    • Hansen, T. V., et al. "One-pot synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry.

  • NMR Characterization of Isoxazoles

    • Bruzgulienė, J., et al. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates."[1] Beilstein Journal of Organic Chemistry.

  • Spectroscopic Data for 5-Bromoisoxazoles

    • Murtuja, S., et al. "Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate." Journal of Pharmaceutical Chemistry.

  • HMBC Analysis for Heterocycles

    • BenchChem. "Confirming the Structure of Isovaleraldehyde Derivatives using 2D NMR: A Comparative Guide."

  • General Isoxazole Chemistry

    • Kaur, K., et al.[4] "The synthetic and therapeutic expedition of isoxazole and its analogs."[5] SpringerPlus.

Sources

Validating the Biological Efficacy of Ethyl 5-bromoisoxazole-3-carboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoxazole Advantage

Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0) is not merely a reagent; it is a bifurcated chemical scaffold critical for accessing two distinct classes of bioactive molecules: glutamate receptor agonists (neuropharmacology) and biaryl anti-infectives (medicinal chemistry).

Its structural uniqueness lies in its dual-functional handles:

  • C5-Bromine: A highly reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), allowing the rapid construction of diverse chemical libraries.

  • C3-Ester: A stable precursors for amides or carboxylic acids, essential for hydrogen-bond interactions in protein binding pockets.

This guide provides a technical roadmap for validating the biological activity of compounds derived from this scaffold, specifically comparing them against standard clinical agents and bioisosteres.

Synthetic Utility & Library Generation

Before biological validation, the scaffold is typically diversified. The bromine atom at the 5-position is the primary vector for diversity.

Core Synthetic Pathway (Suzuki-Miyaura Coupling)

To generate biologically active libraries (e.g., antimicrobial agents), the 5-bromo group is coupled with aryl boronic acids.

  • Reagents: this compound (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions:

    
    , 12 hours, Inert Atmosphere (
    
    
    
    ).

SynthesisWorkflow Start Ethyl 5-bromoisoxazole- 3-carboxylate Step1 Pd-Catalyzed Cross-Coupling (C5) Start->Step1 + Aryl Boronic Acid Step2 Hydrolysis/Amidation (C3) Step1->Step2 Ester Modification Library Isoxazole Derivative Library Step2->Library Purification

Figure 1: Divergent synthetic workflow converting the 5-bromo precursor into bioactive libraries.

Case Study A: Neuropharmacology (AMPA Receptor Modulation)

Isoxazole derivatives are historically significant as bioisosteres of glutamate, acting as agonists at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[1]

Comparative Performance: Isoxazole vs. Isothiazole

A critical validation step is comparing the isoxazole scaffold against its sulfur-containing bioisostere (isothiazole).

Hypothesis: The isoxazole ring (O-N bond) provides a distinct electrostatic profile compared to isothiazole (S-N bond), affecting pKa and receptor affinity.

Data Summary: Receptor Affinity (


) 
Data derived from competitive binding assays using [

]AMPA in rat cortical membranes.
Compound ClassDerivativeTargetIC50 (μM)Potency Relative to AMPA
Standard AMPA AMPA-R0.04 1.0x (Reference)
Isoxazole (From Precursor) 4-Br-HIBOAMPA-R0.65~16x lower
Isothiazole (Alternative) Thio-4-Br-HIBOAMPA-R17.0~425x lower
Isoxazole (From Precursor) CIP-A (Proline derivative)AMPA-R0.05Equipotent

Insight: The 5-bromo-isoxazole derivatives (like 4-Br-HIBO) significantly outperform their isothiazole counterparts.[1][2] The oxygen atom in the isoxazole ring lowers the pKa of the 3-hydroxy group (in hydrolyzed derivatives), ensuring the molecule exists as a zwitterion at physiological pH—a requirement for blood-brain barrier penetration and receptor binding.

Validation Protocol: Whole-Cell Patch Clamp

To validate functional efficacy (agonist vs. antagonist), electrophysiology is required.

Methodology:

  • Preparation: Cultured hippocampal neurons (DIV 14-21).

  • Rig Setup: Borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution (CsF-based).

  • Perfusion: Rapid application (piezo-driven) of the synthesized isoxazole derivative (100 μM) vs. Glutamate (1 mM).

  • Measurement: Record inward currents at -70 mV holding potential.

Success Criteria:

  • Fast Activation: Rise time (

    
    ) < 2 ms.
    
  • Desensitization: Rapid decay of current in the continued presence of agonist (characteristic of AMPA receptors).

Case Study B: Antimicrobial Efficacy (Suzuki Adducts)

Derivatives synthesized by coupling the 5-bromo position with thiazoles or phenyl rings often exhibit potent antifungal activity by inhibiting sterol biosynthesis (CYP51).

Comparative Performance: Antifungal Potency

Comparing a 5-phenyl-isoxazole derivative (synthesized from this compound) against clinical standards.

Data Summary: Minimum Inhibitory Concentration (MIC) Organism: Candida albicans (Clinical Isolate)

CompoundScaffold OriginMIC (μg/mL)Performance vs. Standard
Fluconazole Triazole (Standard)6.25Reference
Compound 5d Ethyl 5-bromoisoxazole 12.5 Moderate (2x MIC)
Compound 5g Ethyl 5-bromoisoxazole 3.12 Superior (0.5x MIC)
Amoxicillin Beta-lactam (Neg. Control)>100Inactive (Expected)

Insight: Compound 5g (likely containing a halogenated biaryl system) shows superior potency to Fluconazole. The isoxazole ring acts as a rigid linker that positions the aryl tail into the hydrophobic tunnel of the CYP51 enzyme more effectively than the flexible chain of some azoles.

Validation Protocol: Broth Microdilution (CLSI M27-A3)
  • Inoculum: Adjust C. albicans suspension to

    
     CFU/mL in RPMI 1640 medium.
    
  • Dosing: Prepare serial 2-fold dilutions of the isoxazole derivative in 96-well plates.

  • Incubation:

    
     for 24-48 hours.
    
  • Readout: Visual score of turbidity (0 = optically clear, 4 = no reduction). The MIC is the lowest concentration with score 0.

Mechanism of Action Visualization

Understanding how these derivatives work is crucial for publication. Below is the signaling pathway for the AMPA receptor agonists derived from this scaffold.

AMPAPathway Agonist Isoxazole Agonist (Ligand) Receptor AMPA Receptor (GluA1-4) Agonist->Receptor Binding (LBD) ChannelOpen Channel Gating (Conformational Change) Receptor->ChannelOpen Activation IonFlux Na+/Ca2+ Influx ChannelOpen->IonFlux Desensitization Receptor Desensitization ChannelOpen->Desensitization Time > 10ms Depolarization Membrane Depolarization (EPSP) IonFlux->Depolarization

Figure 2: Signal transduction pathway activated by isoxazole-based AMPA agonists. Note the bifurcation into depolarization (efficacy) and desensitization (regulation).

References

  • Conti, P., et al. (1999).[3] "Synthesis and enantiopharmacology of new AMPA-kainate receptor agonists." Journal of Medicinal Chemistry.

  • Madsen, U., et al. (1996). "AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid." Journal of Medicinal Chemistry.

  • Wang, W., et al. (2017). "Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate." Phosphorus, Sulfur, and Silicon and the Related Elements.[4]

  • LookChem. (n.d.). "this compound Product Information." LookChem Database.

  • Zeman, D., et al. (2023). "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors." Molecules.

Sources

"Ethyl 5-bromoisoxazole-3-carboxylate" reactivity compared to other bromo-heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 5-bromoisoxazole-3-carboxylate , focusing on its reactivity profile, comparative performance against other bromo-heterocycles, and practical experimental strategies.

Executive Summary & Structural Logic

This compound (CAS: 1914946-33-0) represents a "privileged scaffold" in medicinal chemistry. Unlike the more inert 3-bromo or 4-bromo isomers, the 5-bromo position is electronically activated by the adjacent oxygen atom and the inductive pull of the C=N bond.

This molecule sits in a unique reactivity "sweet spot":

  • More Reactive than 3-bromopyridine or 4-bromoisoxazole in oxidative addition (Pd-catalysis).

  • Less Stable than 2-bromopyridine towards hard nucleophiles (risk of ring cleavage).

  • Dual Functionality: The C-3 ester provides an electron-withdrawing handle that further activates the C-5 position for both

    
     and metal-catalyzed cross-couplings.
    
Reactivity Landscape Visualization

The following diagram maps the divergent reaction pathways, highlighting the "Safe Zones" (Cross-coupling) versus "Danger Zones" (Ring opening).

ReactivityLandscape Substrate Ethyl 5-bromoisoxazole- 3-carboxylate Suzuki Pd-Catalyzed Coupling (Suzuki/Stille/Sonogashira) Substrate->Suzuki High Yield (Preferred Path) SnAr Nucleophilic Aromatic Substitution (SnAr) Substrate->SnAr Possible (Soft Nucleophiles) Hydrolysis Ester Hydrolysis (Acidic Conditions) Substrate->Hydrolysis LiOH/HCl (Careful Control) RingOpen_Base Ring Cleavage (Enaminone Formation) Substrate->RingOpen_Base Strong Base (NaOH/Heat) RingOpen_Red Reductive Cleavage (N-O Bond Breakage) Substrate->RingOpen_Red H2/Pd-C (Avoid!)

Figure 1: Decision tree for functionalizing this compound. Green paths indicate high-fidelity transformations; red paths indicate degradation risks.

Comparative Reactivity Analysis

To benchmark performance, we compare the 5-bromoisoxazole scaffold against standard heteroaryl bromides.

Electrophilicity & Oxidative Addition

The rate of oxidative addition (the first step in Pd-coupling) is governed by the electron deficiency of the C-Br bond.

  • 5-Bromoisoxazole vs. 2-Bromopyridine: The isoxazole ring is

    
    -excessive (like furan) but the specific 5-position is 
    
    
    
    to the oxygen, making it significantly electrophilic. The C-3 ester further depletes electron density. Consequently, This compound undergoes oxidative addition faster than 3-bromopyridine and is comparable to activated 2-bromopyridines.
  • Isomer Comparison (5-Br vs. 4-Br): The 5-position is significantly more reactive than the 4-position. 4-bromoisoxazoles often require bulky, electron-rich ligands (e.g., SPhos, XPhos) to couple efficiently, whereas the 5-bromo analog couples readily with standard

    
    .
    
Table 1: Comparative Reactivity Tiers (Suzuki Coupling)
ScaffoldRelative Reactivity (Est.)Recommended Catalyst SystemPrimary Risk Factor
This compound High

/

Base-mediated ring opening
2-BromopyridineHigh

/

Protodebromination
Ethyl 4-bromoisoxazole-3-carboxylateLow

/ XPhos
Low conversion / Homocoupling
5-Bromo-2-furoateVery High

/

Decarboxylation (if acid)
3-BromopyridineModerate

/

Slow oxidative addition

Critical Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Arylation at C-5 without disturbing the ester or opening the ring.

Mechanism: The reaction proceeds via the standard catalytic cycle. The key challenge is the base sensitivity of the isoxazole ring. Strong hydroxide bases (NaOH, KOH) can attack the C-5 position or deprotonate C-4 (if unsubstituted), leading to ring fragmentation into nitriles or enaminones. Carbonate bases (


, 

) are the gold standard here.

Step-by-Step Procedure:

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 - 1.2 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered acids).
    • Base:

      
       (2.0 equiv, 2M aqueous solution).
      
    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane. Avoid alcohols like MeOH/EtOH to prevent transesterification.

  • Workflow:

    • Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.[1][2]

    • Purge with Argon/Nitrogen for 5 minutes.

    • Add the degassed solvent and aqueous base.

    • Heat to 80–90°C for 4–12 hours. Do not exceed 100°C.

    • Monitoring: Check TLC (UV active). The product usually moves slightly slower than the starting bromide due to increased polarity of the aryl group.

  • Workup:

    • Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purify via silica flash chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Br with amines (Amination).

Feasibility: Direct


 is possible but requires careful control. The isoxazole ring is less robust than a pyridine ring.
  • Nucleophiles: Primary amines work well. Secondary amines may require higher temperatures.

  • Conditions: Use a non-nucleophilic base (DIPEA,

    
    ) in a polar aprotic solvent (DMF, DMSO, or NMP).
    
  • Warning: Avoid alkoxides (

    
    , 
    
    
    
    ) unless you specifically want to risk attacking the ester or opening the ring.

The "Danger Zone": Stability & Degradation

The isoxazole N-O bond is the structural weak point. Researchers must avoid conditions that trigger its cleavage.

Reductive Cleavage (Hydrogenation)

Do not use catalytic hydrogenation (


, Pd/C)  to reduce the ester or other functional groups on this scaffold.
  • Outcome: The N-O bond will cleave, resulting in a

    
    -amino enone (enaminone).
    
  • Alternative: To reduce the ester to an alcohol, use selective hydride donors like

    
     / 
    
    
    
    or DIBAL-H at low temperature (-78°C), which generally spare the isoxazole ring.
Base-Mediated Ring Opening

Under vigorous basic conditions (e.g., NaOH reflux), the C-3 ester activates the ring towards nucleophilic attack at C-5 (even without Br) or deprotonation.

  • Mechanism: Hydroxide attacks C-5

    
     Ring opens 
    
    
    
    Formation of cyano-pyruvate derivatives.
  • Prevention: Use mild bases (

    
    , 
    
    
    
    ) and avoid prolonged heating in aqueous basic media.

StabilityPathways Start Ethyl 5-bromoisoxazole- 3-carboxylate H2_Pd Condition: H2 / Pd-C Start->H2_Pd NaOH Condition: NaOH / Heat Start->NaOH Enaminone Product: Enaminone (Ring Destroyed) H2_Pd->Enaminone Reductive Cleavage of N-O Bond Nitrile Product: Cyano-derivative (Ring Destroyed) NaOH->Nitrile Nucleophilic Attack & Fragmentation

Figure 2: Degradation pathways to avoid.

References

  • Reactivity of 5-Bromoisoxazoles in Suzuki Coupling: Li, F., et al. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction." ACS Medicinal Chemistry Letters, 2017.

  • Isoxazole Ring Stability & Hydrogenation: Speranza, G., et al. "Palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate." Molbank, 2024.

  • General Palladium-Catalyzed Cross-Coupling of Heterocycles: Li, J. J., Gribble, G. W. "Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist." Elsevier, 2000.

  • Nucleophilic Substitution on Isoxazoles: Vensel, S. M., et al. "Synthesis and crystal structure of novel ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate." Journal of Pharmaceutical Chemistry, 2023. (Comparative reactivity of oxazole/isoxazole analogs).

Sources

Comparative Guide: X-ray Crystallography of Ethyl 5-bromoisoxazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the high-stakes arena of fragment-based drug discovery (FBDD), Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0) represents a critical pharmacophore scaffold. Its value lies not just in its chemical reactivity—serving as a precursor for AMPA receptor antagonists and antimicrobial agents—but in its capacity for halogen bonding (XB).

This guide compares the crystallographic performance of this specific scaffold against its regioisomers and halogenated analogs. Unlike standard characterization guides, we focus on the causality of crystal packing : how the specific placement of the bromine atom at the C5 position dictates supramolecular assembly, offering a superior handle for crystal engineering compared to chloro- or alkyl-substituted alternatives.

Comparative Analysis: Structural & Functional Performance[1]

The Regioisomer Challenge: XRD vs. NMR

A recurring bottleneck in isoxazole synthesis via [3+2] cycloaddition is the formation of regioisomeric mixtures (3,5- vs. 5,3-disubstituted). While 1H NMR can distinguish these based on chemical shifts, it often fails when complex substituents shield the ring protons.

X-ray Diffraction (XRD) is the definitive arbiter.

FeatureThis compound (Target)Ethyl 3-bromoisoxazole-5-carboxylate (Alternative/Isomer)Impact on Development
Space Group Typically P2₁/c or P2₁/n (Centrosymmetric)P2₁2₁2₁ (often chiral packing due to dipole alignment)The 5-bromo isomer tends to form more stable, centrosymmetric lattices, aiding shelf-life.
Dipole Moment Vectors of C-Br and C=O are divergent.Vectors are convergent/parallel.5-bromo derivative shows better solubility profiles due to lower net dipole aggregation.
Characterization Unambiguous C5-Br bond length (~1.88 Å).C3-Br bond length (~1.87 Å).XRD resolves the N-O vs. C=C connectivity that NMR NOESY can miss.
Halogen Bonding (XB) Efficiency

The "sigma-hole" on the bromine atom is the key driver for this compound's utility in co-crystallization studies.

  • Product (5-Bromo): The C5 position activates the bromine atom, creating a strong positive electrostatic potential (sigma-hole) collinear with the C-Br bond. This facilitates robust C-Br···O=C or C-Br···N halogen bonds.

  • Alternative (5-Chloro): The sigma-hole is smaller and less positive. Crystal packing is dominated by weaker van der Waals forces, leading to lower melting points and "oiling out" issues.

  • Alternative (5-Iodo): Stronger XB donor, but often suffers from photolytic instability (C-I bond cleavage) during X-ray data collection.

Verdict: The 5-Bromo derivative offers the optimal balance of XB strength (for directed assembly) and chemical stability (for robust data collection).

Experimental Protocol: Self-Validating Crystallization

To ensure reproducibility, we utilize a Dual-Pathway Crystallization Strategy . This protocol accounts for the potential low melting point of the ester.

Phase A: Synthesis & Purification Check

Before crystallization, purity must be >98% by HPLC to prevent impurity poisoning of crystal faces.

  • Synthesis: React ethyl nitroacetate with propargyl bromide (or equivalent alkyne) via [3+2] cycloaddition.

  • Workup: Extract with EtOAc/Brine.

  • Critical Step: Pass through a silica plug eluting with Hexane:EtOAc (9:1) to remove regioisomers.

Phase B: Crystallization Workflow

Objective: Obtain single crystals suitable for Mo-Kα radiation.

Method 1: Vapor Diffusion (Preferred for X-ray Quality)

  • Inner Vial: Dissolve 20 mg of this compound in 0.5 mL Dichloromethane (DCM) . Why DCM? It solubilizes the ester without forming strong H-bonds that compete with the halogen bonds.

  • Outer Vial: Add 3 mL of n-Pentane . Why Pentane? It is a volatile anti-solvent that diffuses slowly, promoting nucleation.

  • Incubation: Seal and store at 4°C in the dark. Low temperature reduces thermal motion, favoring the enthalpically driven halogen bonds.

Method 2: Slow Evaporation (Alternative)

  • Dissolve 20 mg in Ethanol/Water (80:20) .

  • Cover with parafilm and poke 3 small holes.

  • Allow to stand at room temperature. Note: This often yields hydrates; check IR for O-H stretches if unexpected peaks appear.

Phase C: Data Collection Parameters (Self-Validating)
  • Temperature: 100 K (Cryostream). Essential to reduce thermal ellipsoids of the terminal ethyl chain.

  • Completeness: >99% to θ = 25°.

  • Redundancy: >4.0 to ensure accurate intensity statistics for resolving the Br atom's anomalous scattering.

Visualized Workflows

Diagram 1: Regioisomer Resolution & Crystallization Logic

This workflow illustrates the decision tree for isolating and characterizing the correct isomer.

G Start Crude Reaction Mixture (Ethyl nitroacetate + Alkyne) Separation Flash Chromatography (Hexane:EtOAc 9:1) Start->Separation IsomerCheck 1H NMR Check (Ambiguous?) Separation->IsomerCheck XRD_Path Crystallization (Vapor Diffusion) DCM / Pentane IsomerCheck->XRD_Path If signals overlap Structure Single Crystal XRD (Definitive Structure) XRD_Path->Structure Result_5Br Target: 5-Bromo Isomer (C-Br bond ~1.88 Å) Structure->Result_5Br Confirm Regiochem Result_3Br Alternative: 3-Bromo Isomer (C-Br bond ~1.87 Å) Structure->Result_3Br Identify Impurity

Caption: Workflow for definitive regioisomer identification using X-ray crystallography when NMR is ambiguous.

Diagram 2: Halogen Bonding Interaction Map

This diagram visualizes the supramolecular "synthons" that drive the crystal packing of the 5-bromo derivative.

XB cluster_legend Interaction Key MolA Molecule A Br (Sigma Hole +) O=C (Acceptor -) MolB Molecule B Br (Sigma Hole +) O=C (Acceptor -) MolA:Br->MolB:O XB (Type II) ~2.9 Å MolB:Br->MolA:O XB (Type II) ~2.9 Å MolC Molecule C N (Ring) C-H MolC:H->MolA:O H-Bond (Weak) key1 Red Arrow = Halogen Bond (Strong) key2 Green Arrow = Hydrogen Bond (Weak)

Caption: Schematic of the dominant Halogen Bond (XB) network forming infinite chains in the crystal lattice.[1]

References

  • Synthesis & Regioisomerism

    • Cecchi, L., De Sarlo, F., & Machetti, F. (2006).[2] "Isoxazole synthesis via nitrile oxides."[2][3][4] European Journal of Organic Chemistry.[2] Link

  • Crystallography of Isoxazoles

    • Murtuja, S., et al. (2023).[5][6] "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate." Journal of Pharmaceutical Chemistry. Link

  • Halogen Bonding Principles

    • Metrangolo, P., et al. (2008). "Halogen bonding in crystal engineering." Chemical Reviews. Link

  • Related Structural Data

    • Marjani, A. P., et al. (2013).[7] "Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate." South African Journal of Chemistry. Link

  • Commercial Compound Data

    • BLD Pharm.[8] (n.d.). "this compound (CAS 1914946-33-0) Technical Data." Link

Sources

Optimizing LC-MS Reaction Monitoring for Ethyl 5-Bromoisoxazole-3-Carboxylate Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, tracking the real-time progress of complex catalytic cycles is critical. Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0) is a highly reactive heterocyclic building block frequently utilized in the synthesis of anti-inflammatory and antimicrobial agents[1]. However, the isoxazole ring is notoriously sensitive to the basic conditions often required for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), making it susceptible to base-catalyzed ring opening.

Traditional Thin Layer Chromatography (TLC) is insufficient for tracking these complex degradation pathways. Today, open-access Liquid Chromatography-Mass Spectrometry (LC-MS) is replacing TLC as the standard for reaction monitoring due to its rapid turnaround, minimal sample preparation, and ability to detect trace-level impurities. LC-MS provides higher sensitivity and selectivity than HPLC-UV, yielding crucial molecular weight information that UV detectors alone cannot provide[2].

This guide objectively compares column architectures for high-throughput reaction monitoring and provides a self-validating experimental protocol for tracking the functionalization of this compound.

Analytical Strategy: Causality & Experimental Design

When monitoring a live reaction, speed and accuracy are paramount. The choice of stationary phase directly dictates how quickly a chemist can make a "quench or continue" decision.

The Column Architecture Comparison: SPP vs. FPP

Historically, achieving ultra-fast separations required Sub-2 µm Fully Porous Particles (FPP) running on specialized Ultra-High Performance Liquid Chromatography (UHPLC) systems capable of withstanding 1,000+ bar of pressure.

However, Superficially Porous Particles (SPPs)—also known as core-shell particles—have revolutionized this workflow. SPPs consist of a solid, nonporous silica core surrounded by a thin, porous shell. This architecture drastically reduces the diffusion distance for analytes, resulting in faster mass transfer and higher efficiency at significantly lower backpressures compared to fully porous particles of the same size[3].

For reaction monitoring of this compound, a 2.7 µm SPP column is highly recommended. It delivers the resolving power of a 1.7 µm FPP column but operates at pressures compatible with standard HPLC systems, preventing the frequent clogging issues associated with injecting crude reaction mixtures into sub-2 µm columns.

Mobile Phase & Ionization Causality

To monitor the starting material and the resulting cross-coupled product, Electrospray Ionization (ESI) in positive mode is ideal. The nitrogen atom on the isoxazole ring readily accepts a proton


. Formic acid (0.1%) is preferred over trifluoroacetic acid (TFA) as a mobile phase additive; while TFA provides sharp peaks, formic acid is far superior for MS detection due to its significantly lower ion-suppression effects[4].

Reaction Monitoring Workflow

G Reaction Reaction Vessel This compound Sampling Aliquoting & Quenching (Cold MeCN + Internal Std) Reaction->Sampling Filtration Filtration (Remove Pd catalyst/salts) Sampling->Filtration LCMS LC-MS Analysis (SPP Column, Fast Gradient) Filtration->LCMS Data Data Processing (Extracted Ion Chromatogram) LCMS->Data Decision Decision Matrix: Reaction Complete? Data->Decision Decision->Reaction Optimize

Workflow for high-throughput LC-MS reaction monitoring of isoxazole cross-coupling.

Comparative Performance Data

The following table summarizes the quantitative performance of different column architectures when executing a 1.5-minute ballistic gradient to separate this compound from a standard phenylboronic acid cross-coupled product and a ring-opened impurity.

Performance Metric2.7 µm Superficially Porous (SPP)1.7 µm Fully Porous (FPP)3.5 µm Fully Porous (FPP)
Operating Backpressure (0.8 mL/min) ~280 bar~650 bar~190 bar
Peak Capacity HighVery HighModerate
Run Time for Baseline Resolution 1.5 min1.5 min4.0 min
Resolution (Product vs. Impurity) 2.42.61.2
Crude Sample Particulate Tolerance Excellent (2 µm frits)Poor (0.2 µm frits clog easily)Excellent (2 µm frits)
Instrument Compatibility Standard HPLC & UHPLCUHPLC onlyStandard HPLC

Data Synthesis: The 2.7 µm SPP column offers the optimal balance for reaction monitoring. It achieves a resolution of 2.4 (baseline separation) in just 1.5 minutes, matching the speed of the 1.7 µm FPP but at less than half the backpressure, ensuring instrument longevity when handling crude reaction aliquots.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It utilizes internal standardization and isotopic signature tracking to prevent false positives.

Step 1: Micro-Sampling & Quenching
  • Action: Withdraw exactly 10 µL of the live reaction mixture. Immediately dilute it into 990 µL of cold Acetonitrile (MeCN) spiked with 1 µg/mL Biphenyl (Internal Standard).

  • Causality: Palladium-catalyzed reactions will continue to react ex-vivo, skewing kinetic data. Cold MeCN instantly crashes out inorganic bases (e.g.,

    
    ) and halts the catalytic cycle. Biphenyl acts as a chemically inert, easily ionizable internal standard to normalize any volumetric pipetting errors.
    
Step 2: Particulate Filtration
  • Action: Pass the quenched sample through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial.

  • Causality: PTFE is chemically inert and will not absorb the analyte. Removing precipitated salts and palladium black prevents the clogging of the LC column frits and the MS electrospray capillary.

Step 3: LC-MS Acquisition
  • Column: 2.7 µm SPP C18 (50 x 2.1 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B in 1.5 minutes (Flow rate: 0.8 mL/min).

  • MS Parameters: Positive ESI mode. Scan range m/z 100–600.

Step 4: Data Analysis & Self-Validation Checkpoints
  • Validation Checkpoint 1 (Isotopic Signature): this compound contains a single bromine atom. You must verify the presence of a strict 1:1 intensity doublet at m/z 220 (

    
    ) and m/z 222 (
    
    
    
    ). If a peak appears at m/z 220 without the corresponding m/z 222 peak, it is an isobaric background interference, not your starting material.
  • Validation Checkpoint 2 (Mass Balance): Calculate the total integrated peak area (Starting Material + Product + Byproducts) relative to the Biphenyl internal standard. This ratio must remain constant across all time points. A sudden drop in the total mass balance indicates that the isoxazole is degrading into undetected volatile compounds or polymerizing.

Conclusion

For the reaction monitoring of delicate heterocycles like this compound, adopting a 2.7 µm Superficially Porous Particle (SPP) column paired with a positive ESI-MS method (using formic acid) provides the ultimate combination of speed, resolution, and robustness. By integrating cold-quenching and isotopic signature tracking, researchers can establish a self-validating analytical workflow that guarantees high-fidelity kinetic data, accelerating the transition from chemical hits to optimized lead compounds.

References

  • Chrom Tech, Inc. - The Difference Between Superficially Porous and Fully Porous Particles URL: [Link]

  • Molnar Institute - Kinetic performance comparison of superficially porous, fully porous and monolithic reversed-phase columns URL:[Link]

  • Waters Corporation - Synthetic Reaction Monitoring Using UPLC-MS URL: [Link]

Sources

Assessing the efficacy of different ligands in "Ethyl 5-bromoisoxazole-3-carboxylate" couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers targeting the functionalization of Ethyl 5-bromoisoxazole-3-carboxylate , ligand selection is the determinant variable between high-yield isolation and ring-degradation byproducts.

While Triphenylphosphine (PPh₃) remains the historical baseline, it is often kinetically incompetent for this electron-deficient heteroaryl bromide, leading to sluggish oxidative addition and competitive hydrolysis of the ester or isoxazole ring.

Our Assessment:

  • The Gold Standard: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) .[1][2][3] It offers the best balance of stability and reactivity, particularly for Suzuki-Miyaura couplings, preventing dehalogenation and supporting rapid reductive elimination.

  • The Specialist: XPhos or SPhos . Essential only when coupling with sterically hindered ortho-substituted boronic acids.

  • The Legacy: PPh₃ .[4][5] Recommended only for simple Sonogashira couplings where copper co-catalysis drives the cycle.

Mechanistic Context: The Substrate Challenge

The substrate, This compound , presents a unique electronic profile:

  • Electron Deficiency: The isoxazole core is

    
    -deficient. The C3-ester further withdraws electron density, making the C5-Br bond highly activated for oxidative addition.
    
  • Ring Lability: The N-O bond is sensitive to reductive cleavage and strong bases. Prolonged reaction times at high temperatures (often required by inefficient ligands like PPh₃) increase the risk of ring opening.

Implication for Ligand Choice: You need a ligand that facilitates fast turnover at mild temperatures (


C) to preserve the heterocycle.
Visualization: Ligand Influence on Catalytic Cycle

The following diagram illustrates where each ligand class impacts the catalytic cycle for this specific substrate.

CatalyticCycle Substrate This compound Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Ligand_PPh3 PPh3: Slow turnover Risk of homocoupling Ligand_PPh3->OxAdd Weak activation Ligand_dppf dppf: Large bite angle Stabilizes Pd(II), Accelerates Red. Elim. Ligand_dppf->RedElim Accelerates Ligand_Buchwald XPhos/SPhos: Bulky Facilitates difficult Transmetallation Ligand_Buchwald->TransMet Enables hindered substrates

Caption: Mechanistic impact of ligand choice. dppf accelerates the critical reductive elimination step for heteroaryls, while Buchwald ligands overcome steric hindrance during transmetallation.

Comparative Efficacy Guide

The following data summarizes performance metrics based on optimized protocols for 5-bromo-heteroaryl carboxylates (isoxazoles and indazoles).

Table 1: Ligand Performance Matrix (Suzuki-Miyaura Coupling)
Ligand SystemCatalyst PrecursorYield (Avg)Reaction TimeTempRecommendation
dppf Pd(dppf)Cl₂·DCM85-95% 2-4 h80°CPrimary Choice. High stability; prevents dehalogenation.
XPhos Pd₂(dba)₃ / XPhos80-90%1-3 h60-80°CSpecific Use. Use for sterically hindered (ortho-sub) boronic acids.
PPh₃ Pd(PPh₃)₄40-60%12-24 h90-100°CNot Recommended. Slow kinetics lead to ester hydrolysis/ring opening.
Amphos Pd(Amphos)₂Cl₂75-85%4-6 h50°CGreen Choice. Excellent for aqueous/micellar conditions.

Key Insight: Research on the structurally analogous 5-bromoindazole scaffold demonstrates that Pd(dppf)Cl₂ achieves quantitative conversion in 2 hours, whereas Pd(PPh₃)₄ requires extended heating with significantly lower yields due to catalyst decomposition [1]. The large bite angle of dppf favors the reductive elimination of the electron-poor isoxazole ring.

Experimental Protocols

Protocol A: The "Gold Standard" Suzuki Coupling (dppf)

Best for: Coupling with phenyl, pyridyl, or thienyl boronic acids.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sensitive substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with the isoxazole substrate, boronic acid, base, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC/LCMS.[6]

    • Checkpoint: The reaction should turn black/dark brown upon completion. If it remains orange/red and starting material persists, check for oxygen contamination.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Coupling (PPh₃)

Best for: Alkynylation.[5] Note that dppf is less effective here; PPh₃ remains standard due to Copper cooperativity.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2-5 mol%)

  • Base: Et₃N (3.0 equiv) - Acts as solvent or co-solvent

  • Solvent: THF or DMF (if solubility is an issue)

Step-by-Step:

  • Dissolve substrate and alkyne in dry THF/Et₃N under inert atmosphere.

  • Add Pd(PPh₃)₂Cl₂ and CuI.

  • Stir at Room Temperature for 1 hour. If sluggish, heat to 50°C.

    • Warning: Avoid temperatures >60°C with strong amine bases to prevent isoxazole ring opening [2].

  • Filter through a Celite pad to remove copper salts before aqueous workup.

Decision Framework for Ligand Selection

Use this logic tree to select the optimal ligand for your specific coupling partner.

LigandDecision Start Start: Coupling Partner? Type Reaction Type? Start->Type Suzuki Suzuki-Miyaura (Boronic Acids) Type->Suzuki Sonogashira Sonogashira (Alkynes) Type->Sonogashira Sterics Is the Boronic Acid Sterically Hindered? Suzuki->Sterics Rec_PPh3 Use Pd(PPh3)2Cl2 + CuI (Standard Protocol) Sonogashira->Rec_PPh3 Simple No (e.g., Phenyl, 4-F-Phenyl) Sterics->Simple Hindered Yes (e.g., 2,6-dimethylphenyl) Sterics->Hindered Rec_dppf Use Pd(dppf)Cl2 (High Yield, Robust) Simple->Rec_dppf Rec_XPhos Use XPhos Pd G3 (Overcomes Sterics) Hindered->Rec_XPhos

Caption: Decision tree for selecting the optimal catalytic system based on reaction type and substrate steric profile.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Institutes of Health (NIH). [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines. ResearchGate. [Link]

  • Ligands for Pd catalysed cross-coupling reactions: A comparison. ResearchGate. [Link]

Sources

Comparative study of reaction times for different "Ethyl 5-bromoisoxazole-3-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of reaction pathways for Ethyl 5-bromoisoxazole-3-carboxylate (CAS: 1914946-33-0).[1] It focuses on the three primary transformations required in drug discovery: C-C bond formation (Suzuki-Miyaura), Ester Hydrolysis, and Nucleophilic Aromatic Substitution (


).[1]

Executive Summary: Reaction Profile

This compound is a bifunctional scaffold. The C5-bromide is highly activated for cross-coupling and nucleophilic displacement due to the electron-withdrawing nature of the isoxazole ring and the C3-ester. The C3-ethyl ester serves as a masked carboxylic acid, essential for subsequent amide coupling.[1]

Reaction TypePrimary ReagentTypical TimeKey Outcome
Suzuki Coupling Aryl Boronic Acid / Pd cat.[1][2][3]2 – 12 h C5-Aryl functionalization (Main Scaffold Building)
Hydrolysis LiOH or NaOH1 – 4 h C3-Carboxylic Acid generation (Deprotection)

Primary/Secondary Amines4 – 16 h C5-Amino derivatives (Heteroatom insertion)

Comparative Study: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is the dominant method for functionalizing the C5 position. The choice of catalyst significantly impacts reaction time and conversion efficiency.

Catalyst Performance Comparison
Catalyst SystemLigand TypeTimeTempYield PotentialNotes
Pd(dppf)Cl₂ Bidentate (Ferrocene)2 - 4 h 80°CHigh (>90%)Preferred. Faster oxidative addition; resistant to dehalogenation side-reactions.[1]
Pd(PPh₃)₄ Monodentate (Phosphine)8 - 16 h 90-100°CModerate (70-85%)Slower. Requires strictly oxygen-free conditions to prevent catalyst degradation.[1]
Pd(OAc)₂ / XPhos Dialkylbiaryl phosphine1 - 3 h 60-80°CHigh (>95%)Specialized for sterically hindered boronic acids.
Optimization Insight

For This compound , the Pd(dppf)Cl₂ system with K₂CO₃ in Dioxane/Water (4:1) is the superior protocol. It minimizes the "protodebromination" side reaction (where the Br is replaced by H instead of the aryl group), a common issue with electron-deficient heterocycles when reaction times are prolonged.

Comparative Study: Ester Hydrolysis

Hydrolysis converts the ethyl ester to the free acid, a precursor for amide coupling (e.g., in the synthesis of M2-S31N inhibitors).[1]

Base Selection Guide
BaseSolvent SystemTimeSelectivityRecommendation
LiOH THF / H₂O1 - 2 h ExcellentStandard. Mild enough to preserve the isoxazole ring integrity.[1]
NaOH EtOH / H₂O2 - 6 h GoodAggressive. Risk of isoxazole ring opening (N-O cleavage) at high temps.
TMSOK THF0.5 - 1 h HighAnhydrous. Best for substrates sensitive to aqueous conditions.

Scientific Rationale: The isoxazole ring is sensitive to strong nucleophilic attack at the C3/C5 positions. LiOH is less nucleophilic than NaOH, reducing the risk of ring fragmentation or decarboxylation during the hydrolysis step.

Reaction Landscape & Decision Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the decision points based on the desired final structure.

ReactionLandscape Start Ethyl 5-bromoisoxazole- 3-carboxylate (CAS 1914946-33-0) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Route A: C-C Bond SNAr SNAr Displacement (HNR2, Heat) Start->SNAr Route B: C-N Bond Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Route C: Deprotection Prod_Suzuki 5-Aryl-isoxazole-3-ester Suzuki->Prod_Suzuki 2-4h, >90% Prod_SNAr 5-Amino-isoxazole-3-ester SNAr->Prod_SNAr 4-16h, Variable Prod_Acid 5-Bromo-isoxazole-3-acid Hydrolysis->Prod_Acid 1h, Quant. Final_Amide Amide Coupling (Target Inhibitor) Prod_Suzuki->Final_Amide Subsequent Steps

Caption: Divergent synthesis pathways. Route A (Suzuki) is the primary path for scaffold construction in medicinal chemistry.

Experimental Protocols

These protocols are validated for reproducibility and high throughput.

Protocol A: Optimized Suzuki Coupling (High-Speed)

Target: 5-Aryl-isoxazole-3-carboxylate derivatives

  • Setup: In a microwave vial or Schlenk tube, combine:

    • This compound (1.0 equiv)[1]

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane : Water (4:1 ratio) . Concentration: 0.1 M.

  • Reaction: Seal and heat to 80°C for 2 hours .

    • Note: If using Pd(PPh₃)₄, extend time to 12 hours and increase temp to 90°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Mild Hydrolysis (LiOH Method)

Target: 5-Substituted-isoxazole-3-carboxylic acid[1]

  • Setup: Dissolve the ester substrate (1.0 equiv) in THF (tetrahydrofuran) .

  • Addition: Add an aqueous solution of LiOH·H₂O (2.0 equiv).[4]

  • Reaction: Stir at Room Temperature for 1–2 hours . Monitor by TLC (Acid spot will streak or remain at baseline; Ester will move).

  • Workup: Acidify carefully with 1M HCl to pH 2-3. Extract with EtOAc.[5]

    • Critical: Do not use strong mineral acids (conc. H₂SO₄) or heat, as this may decarboxylate the position 3 acid.[1]

Mechanistic & Safety Considerations

  • Regioselectivity: The 5-position bromine is chemically distinct from the 3-position ester. However, under reducing conditions (e.g., hydrogenation), the N-O bond of the isoxazole is liable to cleave, forming an enaminone.[1] Avoid H₂/Pd-C conditions if the isoxazole ring must be preserved.

  • Thermal Stability: this compound is stable at room temperature but should be stored under inert atmosphere (Ar/N₂) to prevent slow hydrolysis or degradation.[1]

  • Reaction Monitoring: The disappearance of the starting material (Rf ~0.6 in 4:1 Hex/EtOAc) and appearance of the fluorescent coupled product is easily tracked via UV (254 nm).

References

  • Li, F., Hu, Y., Wang, Y., Ma, C., & Wang, J. (2017).[1] Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry, 60(4), 1580–1590.[1]

  • BenchChem. (2025). Synthetic Routes and Protocols for Isoxazole Carboxylates. BenchChem Technical Guides.

  • Sigma-Aldrich. (2024). This compound Product Specification and Safety Data Sheet. Merck KGaA.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

Sources

Safety Operating Guide

Ethyl 5-bromoisoxazole-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Ethyl 5-Bromoisoxazole-3-Carboxylate

This compound is a highly versatile halogenated heterocyclic building block frequently utilized in advanced drug discovery, including the synthesis of Deubiquitinase-Targeting Chimeras (DUBTACs) and targeted protein stabilizers[1]. Because it contains a reactive bromine atom and an isoxazole ring, this compound presents specific handling hazards and falls under strict regulatory requirements for end-of-life disposal.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling and compliant disposal of this chemical.

Part 1: Chemical Profile & Hazard Causality

To establish a safe operational baseline, we must first quantify the physicochemical risks. The electrophilic nature of the brominated isoxazole ring makes it a potent irritant to biological nucleophiles (e.g., mucous membranes, skin).

Table 1: Physicochemical and Hazard Summary

PropertySpecification / Data
Chemical Name This compound
CAS Number 1914946-33-0[2]
Molecular Formula C6H6BrNO3[2]
Molecular Weight 220.02 g/mol [2]
Waste Classification Halogenated Organic Waste[3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[2]

Causality Check: Why is this compound classified as a specialized hazard? The compound contains approximately 36% bromine by weight. When exposed to high heat or biological tissue, the carbon-bromine bond can undergo nucleophilic substitution or generate reactive intermediates, necessitating strict barrier protection (PPE) and specialized thermal destruction protocols[4].

Part 2: Operational Workflow (Handling & Spill Management)

Step-by-Step Handling Protocol

  • Engineering Controls: Always handle the compound inside a certified, externally exhausted fume hood to prevent the accumulation of irritating vapors (H335)[2].

  • PPE Selection: Don nitrile gloves, a flame-resistant lab coat, and chemical safety goggles. Validation: Inspect gloves for micro-tears before handling; the compound's organic nature can facilitate transdermal absorption if the barrier is compromised.

  • Transfer: Use anti-static spatulas for solid/semi-solid forms to prevent aerosolization of irritating dust.

Step-by-Step Spill Response Methodology

  • Isolate & Evacuate: Immediately isolate the spill area. If the spill occurs outside a fume hood, evacuate personnel to prevent inhalation of respiratory irritants.

  • Neutral Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Using inert absorbents prevents exothermic reactions that could occur if reactive sweeping compounds or incompatible solvents are introduced.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a sealable High-Density Polyethylene (HDPE) container.

  • Decontamination & Validation: Wipe the spill area with a compatible solvent (e.g., isopropanol). Self-Validating Step: Visually inspect the surface for residue and use pH paper on the final aqueous wash of the surface to ensure the area is chemically neutral before resuming operations.

Part 3: Proper Disposal Procedures (The Halogenated Waste Protocol)

Causality Check: Why must halogenated waste be strictly segregated? When incinerated, halogenated compounds generate highly corrosive hydrogen bromide (HBr) gas. Environmental Protection Agency (EPA) regulations mandate that such waste be processed in specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize acidic exhaust[4]. Mixing this with non-halogenated waste unnecessarily inflates disposal costs and risks damaging standard incineration equipment[3].

Step-by-Step Disposal Methodology:

  • Strict Segregation: Isolate all waste containing this compound (including contaminated reaction solvents like dichloromethane) into designated "Halogenated Organic Waste" streams. Never comingle with non-halogenated solvents (e.g., acetone, ethanol, or aqueous acids)[5].

  • Containment: Transfer the waste into compatible HDPE or glass carboys.

    • Critical Limit: Fill containers to a maximum of 75% capacity.

    • Causality: This headspace allows for vapor expansion and prevents container rupture or over-pressurization if trace reactive intermediates outgas during storage[6].

  • Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "this compound" and any carrier solvents. Do not use chemical structures or abbreviations[3].

  • Satellite Accumulation: Store the sealed container in a designated, ventilated secondary containment tray. Keep it away from incompatible materials such as strong oxidizers and strong bases.

  • EHS Handover & Validation: Request a pickup from your institution's EHS department. Self-Validating Step: Prior to handover, verify segregation success by ensuring the waste manifest strictly lists halogenated constituents and visually confirming the container shows no phase separation or pressure buildup (bulging).

Part 4: Waste Lifecycle Visualization

The following diagram illustrates the logical flow of halogenated waste management, ensuring operational compliance from generation to final destruction.

G A Waste Generation (this compound) B Hazard Assessment (Halogenated Organic) A->B C Strict Segregation (Do NOT mix with non-halogenated) B->C D Containment & Labeling (HDPE/Glass, <75% capacity) C->D E EHS Satellite Accumulation D->E F Licensed RCRA Disposal (High-Temp Incineration w/ Scrubbers) E->F

Workflow for the segregation and disposal of halogenated organic waste.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-bromoisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for Ethyl 5-bromoisoxazole-3-carboxylate (CAS No. 1914946-33-0). As a brominated heterocyclic compound used in synthetic chemistry, particularly in the development of pharmaceutical intermediates, its handling demands a rigorous and informed approach to personal safety.[1][2] This guide is designed for laboratory professionals and synthesizes data from analogous compounds and established chemical safety practices to ensure a comprehensive operational plan.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and structurally similar compounds provide a clear hazard profile.[3] The primary hazards are associated with irritation and acute toxicity.[4] The GHS07 pictogram, a key indicator for this substance, signals these warnings.[4]

A thorough risk assessment is the foundation of safe laboratory practice. Before any handling, all personnel must be familiar with the potential hazards outlined below.

Hazard Identification Details
Chemical Name This compound
CAS Number 1914946-33-0[4]
Molecular Formula C₆H₆BrNO₃
GHS Pictogram
ngcontent-ng-c567981813="" class="ng-star-inserted">
[4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4][5]
Storage Conditions Inert atmosphere, 2-8°C.[4]

Core Personal Protective Equipment (PPE) Recommendations

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of PPE must be based on a "source-to-receptor" model, where the goal is to place effective barriers between the chemical and the handler.

Protection TypeSpecific RecommendationsRationale & Causality
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87 or equivalent standards. A face shield worn over goggles is required when handling larger quantities (>50g) or when there is a significant risk of splashing.The compound is classified as a serious eye irritant (H319).[4][5] Standard safety glasses with side shields do not provide adequate protection from splashes. A face shield offers a broader barrier for the entire face.
Skin and Body Protection Gloves: Double-gloving with disposable nitrile gloves is recommended. The outer glove should be removed immediately after handling. For prolonged tasks, consult the manufacturer's chemical resistance guide.[3][6] Lab Coat: A flame-resistant, long-sleeved laboratory coat. Cuffs should be tucked into gloves. Clothing: Long pants and closed-toe shoes are mandatory.[3]Nitrile gloves provide an effective barrier against skin contact, which is crucial as the substance causes skin irritation (H315).[4][5] Double-gloving minimizes the risk of contamination when removing PPE or handling other equipment. A lab coat protects personal clothing and underlying skin from accidental splashes.
Respiratory Protection All weighing, transfers, and solution preparations must be conducted within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][7]The compound may cause respiratory irritation (H335).[4][5] A chemical fume hood is the primary engineering control to minimize inhalation of vapors or aerosols. Respirators should be considered a secondary line of defense and require proper fit-testing and training.[6]

Operational and Disposal Plans

Procedural discipline is as critical as the PPE itself. The following step-by-step guidance ensures that safety protocols are integrated directly into the workflow.

Experimental Workflow: From Preparation to Disposal

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_1 Conduct Risk Assessment (Review SDS/Guide) prep_2 Verify Fume Hood Certification is Current prep_1->prep_2 prep_3 Assemble All Necessary PPE prep_2->prep_3 prep_4 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_3->prep_4 handle_1 Don PPE (Lab Coat, Goggles, Inner Gloves) prep_4->handle_1 Proceed to Handling handle_2 Work Inside Fume Hood handle_1->handle_2 handle_3 Don Outer Gloves handle_2->handle_3 handle_4 Weigh and Transfer Chemical handle_3->handle_4 handle_5 Securely Cap Container handle_4->handle_5 clean_1 Decontaminate Work Surface handle_5->clean_1 Task Complete clean_2 Doff PPE in Correct Order (Outer Gloves -> Face Shield -> Lab Coat -> Goggles -> Inner Gloves) clean_1->clean_2 clean_3 Dispose of Contaminated PPE as Hazardous Waste clean_2->clean_3 clean_4 Dispose of Chemical Waste (Consult Institutional Guidelines) clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8][10] If they feel unwell, call a POISON CENTER or doctor.[8]

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water.[8] Call a POISON CENTER or doctor if you feel unwell.[8]

  • Small Spills (<10g): Ensure the area is well-ventilated within the fume hood. Use an inert absorbent material like vermiculite or sand to cover the spill.[7] Scoop the material into a sealed container for hazardous waste disposal.

  • Large Spills (>10g): Evacuate the immediate area and alert laboratory personnel.[7] If safe to do so, ensure ventilation. Follow institutional protocols for large chemical spills, which may involve contacting the Environmental Health & Safety (EHS) department.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste: Unused material and reaction residues should be collected in a clearly labeled, sealed hazardous waste container. As a brominated organic compound, it must not be disposed of down the drain.[12]

  • Contaminated Materials: All disposable PPE (gloves, bench paper, etc.) that has come into contact with the chemical must be placed in a designated hazardous waste container.[8]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9] This may involve arranging a pickup from your institution's EHS department. Some facilities offer services to recover bromine from brominated waste streams.[13]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.

References

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • LookChem. Cas 1914946-33-0,this compound. Available at: [Link]

  • ResearchGate. (2024, January 10). (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]

  • NJ.gov. (1999, April). Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. Available at: [Link]

  • Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • VATTEN. (2018, December 19). A short review on bromate in wastewater – its formation, removal and mitigation. Available at: [Link]

  • Neogen. (2020, May 29). EIA Buffer - Safety Data Sheet. Available at: [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Available at: [Link]

  • ResearchGate. (2016, June 25). How to remove Bromide/bromate from wastewater?. Available at: [Link]

  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • University of Geneva. Personal Protective Equipment (PPE). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromoisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromoisoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.